molecular formula C16H9BrF6N6S B1680084 NS 11021 CAS No. 956014-19-0

NS 11021

Número de catálogo: B1680084
Número CAS: 956014-19-0
Peso molecular: 511.2 g/mol
Clave InChI: MDKAFDIKYQMOMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthetic, potent and selective activator of KCa1.1 - the large conductance Ca2+-activated K+-channel with an EC50 value of 0.4 µM KCa1.1. Affects KCa1.1 in both their open and closed states. Application of NS-11021 (3 µM) increased KCa1.1 currents by 171±31% for channels that shift between open and closed state and by 187±27% for channels kept in closed conformation in Xenopus oocytes heterologously expressing hKCa1.1. NS 11021 also produces a negative shift in the threshold for current activation and increases the peak tail current amplitude for KCa1.1 channels. This compound also activates the KCNQ4 (KV7.4) channel at high concentrations but has a minor or no effect on other potassium and calcium channels. Effective when exposed to either side of the cell’s membrane and most likely exerts its effect through direct binding to the KCa1.1 α-subunit>This compound is an activator of large-conductance Ca2+-activated potassium channels (BKCa/KCa1.1). It is selective for BKCa and is thought to bind directly the ɑ subunit. This compound has been shown to relax intracavernous arterial rings and corpus cavernosum strips in vitro and to enhance erectile responses in intact rats.>Potent and specific activator of Ca2+ activated big-conductance K+ channels>NS-11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1). BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle. NS11021 enhances erectile responses in rats.

Propiedades

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAFDIKYQMOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956014-19-0
Record name 956014-19-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS 11021 on BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of NS 11021, a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Pore Hydration and Stabilization of the Open State

This compound facilitates the activation of BK channels primarily by a mechanism that is distinct from the canonical voltage- and Ca²⁺-dependent activation pathways.[1] The core of its action lies in its ability to enhance the hydration of the inner pore of the channel.[2][3][4][5] This increased hydration promotes the opening of the hydrophobic gate, a critical constriction in the ion permeation pathway that regulates ion flow in the closed state.[2][3][4][5]

This compound is a negatively charged activator (NCA) that is thought to bind non-specifically within the hydrophobic inner pore of the BK channel's α subunit in a 1:1 molar ratio.[2][3][6] Its binding is dynamic and does not significantly impact the conformation of the selectivity filter.[2][3] Instead, the charged tetrazol-phenyl group of the molecule increases the water density within the pore, thereby lowering the energetic barrier for potassium ion permeation.[2][3][4][5] This stabilization of the open state of the pore-gate equilibrium leads to a significant increase in the channel's open probability (Po).[1][2][7]

Notably, the action of this compound exhibits minimal voltage dependence and is largely independent of the cytosolic Ca²⁺ concentration, suggesting it does not directly interact with the voltage-sensing domains (VSDs) or the cytosolic tail domain (CTD) which contains the Ca²⁺ bowl.[1][2][3][6]

Quantitative Effects on BK Channel Gating and Kinetics

The interaction of this compound with BK channels leads to measurable changes in their electrophysiological properties. These effects have been quantified across various experimental conditions, and the key data are summarized in the tables below.

Table 1: Effect of this compound on the Half-Maximal Activation Voltage (V½) of BK Channels
Ca²⁺ ConcentrationThis compound Concentration (µM)V½ (mV)Fold Shift in V½Reference
0 µM (nominal)0238 ± 8.1-[1]
30161 ± 2.61.48[1]
1 µM0Not Reported-
30Not Reported-
10 µM023.4 ± 2.0-[1]
0.123.1 ± 4.6~1.01[1]
17.8 ± 2.3~3[1]
10-8.2 ± 2.3>3.8[1]
30-38.5 ± 3.4>1.6[1]
100 µM0214 ± 3.4-[1]
30158 ± 2.01.35[1]
Table 2: Effect of this compound on BK Channel Deactivation Time Constant (τ_deactivation) at -200 mV
Ca²⁺ ConcentrationThis compound Concentration (µM)τ_deactivation (ms)Fold Increase in τ_deactivationReference
0 µM (nominal)00.15 ± 0.01-[2]
0.10.16 ± 0.02~1.07[2]
10.36 ± 0.052.4[2]
100.65 ± 0.084.33[2]
300.79 ± 0.125.27[2]
10 µM00.44 ± 0.04-[1]
0.10.55 ± 0.071.25[1]
10.92 ± 0.152.09[1]
101.29 ± 0.222.93[1]
302.66 ± 0.316.05[1]
100 µM00.53 ± 0.04-[1]
0.10.56 ± 0.12~1.06[1]
10.99 ± 0.111.87[1]
102.01 ± 0.223.79[1]
303.22 ± 0.256.08[1]
Table 3: Effect of this compound on BK Channel Open Probability (Po) and Single-Channel Properties
ParameterConditionValueFold ChangeReference
Open Probability (Po) 0 µM this compound (nominal 0 Ca²⁺, -80 mV)(3.5 ± 0.8) x 10⁻⁶-[1]
30 µM this compound (nominal 0 Ca²⁺, -80 mV)(2.2 ± 0.6) x 10⁻⁴62-fold increase[1]
Mean Open Time 0 µM this compound (nominal 0 Ca²⁺, < -60 mV)0.15 ms-[1][2][7]
30 µM this compound (nominal 0 Ca²⁺, < -60 mV)0.52 ms3.47-fold increase[1][2][7]
Single-Channel Conductance With and without this compoundNo significant change-[2][3]
EC₅₀ Various voltages and Ca²⁺ concentrations0.4 - 2.1 µM-[2][3]
Binding Free Energy (calculated) -8.3 ± 0.7 kcal/mol-[2][3][5]
Equivalent K_D (calculated) 0.3 - 3.1 µM-[2][3][5]

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of electrophysiological and computational techniques.

Patch-Clamp Electrophysiology
  • Cell Line and Channel Expression: Human embryonic kidney (HEK-293T) cells are commonly used for heterologous expression of the human BK channel α subunit (hSlo1).[1]

  • Recording Configuration: Inside-out patch-clamp configuration is the primary method used to allow for the controlled application of this compound and varying Ca²⁺ concentrations to the intracellular face of the channel.[1]

  • Solutions:

    • Pipette Solution (extracellular): Typically contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and 2 MgCl₂, with the pH adjusted to 7.2.

    • Bath Solution (intracellular): Typically contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with HEDTA or EGTA, with the pH adjusted to 7.2.

  • Voltage Protocols:

    • G-V relations: To determine the voltage dependence of activation, cells are held at a negative potential (e.g., -80 mV) and then stepped to a range of depolarizing potentials. Tail currents are measured upon repolarization to a fixed negative potential.

    • Deactivation kinetics: Channels are first activated with a depolarizing pulse and then stepped to various hyperpolarizing potentials to measure the time course of channel closing.

    • Single-channel recording: Performed at negative voltages (e.g., -80 mV) in the nominal absence of Ca²⁺ to isolate the intrinsic gating of the channel.

Molecular Dynamics (MD) Simulations
  • System Setup: Atomistic simulations are performed using a model of the human BK channel (e.g., based on PDB: 6v3g) embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions (e.g., KCl).

  • Force Field: A combination of force fields such as CHARMM36m for the protein and lipids, and CGenFF for the this compound molecule, is often employed.

  • Simulation Protocol:

    • Equilibration: The system is first equilibrated to the desired temperature and pressure.

    • Production runs: Long-timescale simulations (hundreds of nanoseconds) are run to observe the dynamics of this compound binding and its effect on pore hydration.

    • Umbrella Sampling: This enhanced sampling technique is used to calculate the potential of mean force (PMF) and determine the binding free energy of this compound within the channel pore.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.

G This compound Mechanism of Action on BK Channels cluster_0 Molecular Interaction cluster_1 Electrophysiological Consequences NS11021 This compound Pore BK Channel Inner Pore (Hydrophobic Gate) NS11021->Pore Binds non-specifically Hydration Increased Pore Hydration Pore->Hydration This compound promotes OpenState Stabilized Open State Hydration->OpenState Leads to Po Increased Open Probability (Po) OpenState->Po Deactivation Slowed Deactivation OpenState->Deactivation Conductance No Change in Single-Channel Conductance GV_Shift Leftward Shift in G-V Curve Po->GV_Shift G Experimental Workflow: Patch-Clamp Electrophysiology cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis HEK HEK-293T Cells Transfection Transfect with hSlo1 cDNA HEK->Transfection Patch Establish Inside-Out Patch Transfection->Patch Perfusion Perfusion with this compound and varying [Ca²⁺] Patch->Perfusion Voltage Apply Voltage Protocols (G-V, Deactivation, Single-Channel) Perfusion->Voltage Record Record Ionic Currents Voltage->Record Analysis Analyze G-V curves, Time Constants, and Open Probability Record->Analysis Conclusion Determine Effect of this compound Analysis->Conclusion G Logical Relationships in this compound Action cluster_0 Direct Effects cluster_1 Primary Consequence cluster_2 Observable Phenomena cluster_3 Unaffected Properties NS11021 This compound PoreBinding Binds to Inner Pore NS11021->PoreBinding VSD Voltage-Sensing Domain NS11021->VSD No direct interaction CSD Ca²⁺-Sensing Domain NS11021->CSD No direct interaction Hydration Increases Pore Hydration PoreBinding->Hydration GateStabilization Stabilizes Open State of Hydrophobic Gate Hydration->GateStabilization IncreasedPo Increased Open Probability GateStabilization->IncreasedPo SlowedDeactivation Slower Channel Closing GateStabilization->SlowedDeactivation Conductance Single-Channel Conductance GateStabilization->Conductance No significant change ShiftedActivation Hyperpolarizing Shift in V½ IncreasedPo->ShiftedActivation

References

An In-depth Technical Guide to NS 11021: A Potent Activator of Large-Conductance Ca2+-Activated Potassium (BK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of NS 11021, a potent and specific activator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in fields where modulation of BK channel activity is a therapeutic target.

Chemical Structure and Properties of this compound

This compound is a synthetic organic compound belonging to the biarylthiourea class. Its chemical structure is characterized by a central thiourea (B124793) group linking a 4-bromo-2-(2H-tetrazol-5-yl)phenyl moiety and a 3,5-bis(trifluoromethyl)phenyl moiety.

PropertyValue
IUPAC Name N'-[3,5-bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea[1]
SMILES String S=C(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)NC2=CC=C(Br)C=C2C3=NNN=N3[1]
Molecular Formula C16H9BrF6N6S
Molecular Weight 511.24 g/mol
CAS Number 956014-19-0

Mechanism of Action and Signaling Pathway

This compound functions as a potent and specific activator of BK channels.[2] Its mechanism of action does not involve altering the single-channel conductance but rather modulates the channel's gating kinetics to increase the probability of the channel being in the open state.

Extensive research, including molecular dynamics simulations, has revealed that this compound binds to the inner pore of the BK channel in its deactivated state. This binding is described as nonspecific and dynamic. The presence of the negatively charged tetrazol-phenyl group of this compound within the hydrophobic pore significantly enhances the hydration of this region. This increased hydration promotes the opening of the channel's hydrophobic gate, thereby shifting the equilibrium towards the open conformation. This mechanism explains the observed increase in the channel's intrinsic open probability.[3]

The activation of BK channels by this compound leads to an efflux of potassium ions (K+) from the cell, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization reduces the excitability of the cell.

NS11021_Signaling_Pathway NS11021 This compound BK_channel BK Channel (Inner Pore) NS11021->BK_channel Binds to Pore_Hydration Increased Pore Hydration BK_channel->Pore_Hydration Induces Gate_Opening Hydrophobic Gate Opening Pore_Hydration->Gate_Opening Promotes K_Efflux K+ Efflux Gate_Opening->K_Efflux Allows Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Mechanism of this compound action on BK channels.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from various studies investigating the effects of this compound.

ParameterValueCell/Tissue TypeExperimental ConditionReference
EC50 0.4 - 2.1 µM--[3]
Binding Free Energy (Computed) -8.3 ± 0.7 kcal/molDeactivated BK channelsAtomistic simulations[3]
Dissociation Constant (KD) (Computed) 0.3 - 3.1 µMDeactivated BK channelsAtomistic simulations[3]
Increase in Open Probability (Po) ~3-foldUrinary bladder smooth muscle cells3 µM this compound, +40 mV[4]
Increase in Open Probability (Po) 62-foldHEK293 cells expressing hKCa1.130 µM this compound, -80 mV, nominal 0 Ca2+[5]
Increase in Whole-Cell Outward Current ~3-foldUrinary bladder smooth muscle cells3 µM this compound, +40 mV[6]
Reduction in Spontaneous Action Potential Frequency ~50%Guinea pig urinary bladder strips3 µM this compound[4]
Reduction in Spontaneous Phasic Contractions ~50%Guinea pig urinary bladder strips3 µM this compound[7]
Maximal Inhibition of EFS-induced Contractions 89 ± 5%Rat corpus cavernosum strips100 µM this compound[8]
pD2 for Inhibition of EFS-induced Contractions 4.7 ± 0.3Rat corpus cavernosum strips-[8]

Key Experimental Protocols

This section outlines the methodologies employed in key experiments cited in the literature to characterize the effects of this compound.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the primary technique used to study the effects of this compound on BK channel activity. Both whole-cell and single-channel recording configurations are utilized.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell/Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_analysis Data Analysis cell_isolation Cell Isolation or Tissue Dissection pipette_prep Pipette Fabrication and Filling cell_isolation->pipette_prep cell_culture Cell Culture (e.g., HEK293) cell_culture->pipette_prep seal_formation Gigaohm Seal Formation pipette_prep->seal_formation config Whole-Cell or Inside-Out Configuration seal_formation->config voltage_protocol Application of Voltage Protocols config->voltage_protocol data_acq Data Acquisition voltage_protocol->data_acq current_analysis Current-Voltage (I-V) Relationship Analysis data_acq->current_analysis po_analysis Open Probability (Po) Calculation data_acq->po_analysis control_rec Control Recording ns11021_app Perfusion with this compound control_rec->ns11021_app washout Washout (optional) ns11021_app->washout g_v_analysis Conductance-Voltage (G-V) Curve Fitting current_analysis->g_v_analysis

Workflow for patch-clamp electrophysiology experiments.

Methodological Details from a Study on Urinary Bladder Smooth Muscle:

  • Cell Preparation: Single smooth muscle cells were isolated from guinea pig urinary bladders.

  • Recording Configuration: Inside-out and perforated patch-clamp configurations were used.

  • Solutions:

    • Symmetrical K+ solutions (for single-channel recordings): Containing 140 mM K+. Free Ca2+ concentration was buffered to 300 nM.

    • Pipette solution (for perforated patch): Contained (in mM): 110 K-aspartate, 30 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, and 0.05 EGTA, pH adjusted to 7.2 with NaOH.

    • Bath solution (for perforated patch): Contained (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, and 10 HEPES, pH adjusted to 7.4 with NaOH.

  • Voltage Protocol (Whole-Cell): From a holding potential of -70 mV, voltage steps of 250 ms (B15284909) duration were applied in 10-mV increments up to +50 mV.[6]

  • Data Analysis: Single-channel open probability (Po) was calculated. Whole-cell currents were normalized to cell capacitance (pA/pF).

Molecular Dynamics (MD) Simulations

Computational simulations have been instrumental in elucidating the molecular mechanism of this compound's action.

Methodological Details from a Study of this compound Binding to the BK Channel:

  • System Setup: The structure of the human BK channel in the Ca2+-free, deactivated state was used. This compound was parameterized using the CHARMM General Force Field (CGenFF). The channel was embedded in a lipid bilayer and solvated with water and ions.

  • Simulation Protocol: Umbrella sampling simulations were performed to calculate the potential of mean force (PMF) and the binding free energy of this compound to the channel pore. Multiple simulation windows were run for extended periods (e.g., 100 ns) to ensure convergence.

  • Data Analysis: The binding free energy and the dissociation constant (KD) were derived from the PMF profile. The effect of this compound on pore hydration was analyzed by counting the number of water molecules in the hydrophobic gate region.[3][9]

Conclusion

This compound is a well-characterized, potent, and specific activator of BK channels. Its unique mechanism of action, involving the enhancement of pore hydration, provides a valuable tool for studying the physiological and pathological roles of BK channels. The comprehensive data presented in this guide, including its chemical properties, mechanism of action, quantitative pharmacology, and experimental methodologies, will aid researchers and drug development professionals in their efforts to explore the therapeutic potential of modulating BK channel activity.

References

An In-depth Technical Guide to NS 11021: A KCa1.1 Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 11021 is a potent and selective small-molecule activator of the large-conductance Ca2+-activated potassium channel (KCa1.1), also known as the BK channel.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, electrophysiological properties, and relevant experimental protocols. Quantitative data from various studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function and application in research and drug development.

Introduction to this compound and KCa1.1 Channels

Large-conductance Ca2+- and voltage-activated K+ channels (KCa1.1/BK/MaxiK) are crucial regulators of numerous physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release.[2] These channels are ubiquitously expressed and serve as a vital link between intracellular calcium levels and cellular membrane potential.[2][3] The activation of KCa1.1 channels leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability.

This compound, chemically identified as N'-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea, has emerged as a valuable pharmacological tool for studying KCa1.1 channel function.[1][4] It exhibits significantly higher potency and specificity compared to older generation BK channel openers like NS1619.[2][5]

Mechanism of Action

This compound activates KCa1.1 channels by directly interacting with the channel protein.[1] Atomistic simulations and experimental data suggest a non-specific, dynamic binding of this compound to the hydrophobic inner pore of the deactivated BK channel.[6][7] The binding is primarily driven by hydrophobic interactions of its nonpolar moieties.[7]

The key to its mechanism lies in the charged tetrazol-phenyl group of the molecule.[6][7] Once bound within the pore, this charged group significantly enhances the hydration of the hydrophobic gate, which is believed to be the primary barrier to ion permeation in the closed state.[6][7] This increased hydration promotes the opening of the gate, thereby increasing the channel's intrinsic open probability.[6][7] This mechanism is supported by the observation that this compound reduces the free energy barrier for K+ permeation by approximately 3 kcal/mol.[6][7]

Importantly, this compound alters the gating kinetics of the channel to favor the open state but does not affect the single-channel conductance.[1][2] Its activity shows little dependence on intracellular Ca2+ concentration or membrane voltage, suggesting it does not significantly interact with the Ca2+ sensing domain or the voltage sensor.[7]

Electrophysiological Effects and Quantitative Data

This compound consistently demonstrates a potent activating effect on KCa1.1 channels across various experimental systems. Its primary electrophysiological signature is a concentration-dependent leftward shift in the voltage-activation curve of the channel, meaning the channel is more likely to open at more negative membrane potentials.[2][8]

Table 1: Quantitative Electrophysiological Data for this compound
ParameterValueCell Type/SystemExperimental ConditionReference
EC50 0.4 - 2.1 µMNot specifiedNot specified[6][7]
Fold Increase in Current ~3-fold (at 3 µM)Urinary Bladder Smooth MuscleWhole-cell patch clamp[9]
Fold Increase in Current ~15-fold (at 10 µM, +100 mV)Panc-1 cellsWhole-cell patch clamp[10]
Fold Increase in Current ~26-fold (at 10 µM, +100 mV)IGR39 cellsWhole-cell patch clamp[10]
Increase in Open Probability (Po) ~3-fold (at 3 µM)Urinary Bladder Smooth MuscleSingle-channel recording[9]
Increase in Intrinsic Opening ~62-fold (at 30 µM)Not specifiedNot specified[6][7]
Binding Free Energy (ΔGbind) -8.3 ± 0.7 kcal/molDeactivated BK pore (simulation)Umbrella sampling[6]
Dissociation Constant (KD) 0.3 - 3.1 µMDeactivated BK pore (simulation)Calculated from ΔGbind[6][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effect of this compound on KCa1.1 channel currents in native cells or heterologous expression systems.

Objective: To measure macroscopic KCa1.1 currents in response to voltage steps in the absence and presence of this compound.

Materials:

  • Cells: HEK293 cells stably expressing hKCa1.1, isolated smooth muscle cells, or other cells of interest.

  • External Solution (aCSF): Composition can vary, but a typical solution contains (in mM): 110 NaCl, 5 KCl, 2 MgCl2, 0.16 CaCl2, 10 Na-HEPES, 10 glucose, and other components as needed. pH adjusted to 7.0-7.4.[4]

  • Internal (Pipette) Solution: A typical solution contains (in mM): K+ as the primary cation, a pH buffer (e.g., HEPES), and a Ca2+ buffer (e.g., EGTA) to clamp the intracellular free Ca2+ concentration at a desired level.

  • This compound Stock Solution: Typically prepared in DMSO at a high concentration (e.g., 10-100 mM) and then diluted to the final working concentration in the external solution.[1][4]

  • Patch-Clamp Setup: Includes an inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.[11][12]

Procedure:

  • Cell Preparation: Isolate or culture cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-8 MΩ when filled with the internal solution.[4]

  • Seal Formation: Approach a target cell with the micropipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[13]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[14]

  • Data Recording:

    • Clamp the cell at a holding potential (e.g., -50 mV).[4]

    • Apply a series of voltage steps (e.g., from -100 mV to +80 mV) to elicit KCa1.1 currents.[4]

    • Record baseline currents in the control external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

    • Perform a washout step by perfusing with the control solution to assess the reversibility of the effect.

  • Data Analysis: Measure the current amplitude at each voltage step. Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to determine the effect of this compound on channel activation.

Experimental Workflow: Whole-Cell Patch-Clamp

whole_cell_patch_clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation seal Giga-seal Formation cell_prep->seal pipette_prep Pipette Preparation pipette_prep->seal solutions_prep Solution Preparation record_control Record Control Currents solutions_prep->record_control whole_cell Establish Whole-Cell seal->whole_cell whole_cell->record_control apply_ns11021 Apply this compound record_control->apply_ns11021 record_drug Record Drug Effect apply_ns11021->record_drug washout Washout record_drug->washout iv_curve I-V Curve Generation record_drug->iv_curve washout->iv_curve gv_curve G-V Curve Analysis iv_curve->gv_curve ec50 EC50 Determination gv_curve->ec50

Caption: Workflow for whole-cell patch-clamp experiments.

Signaling Pathways and Physiological Relevance

Activation of KCa1.1 channels by this compound has significant downstream physiological effects. By hyperpolarizing the cell membrane, this compound can reduce the activity of voltage-gated Ca2+ channels, leading to a decrease in intracellular Ca2+ concentration and subsequent cellular responses.

Signaling Pathway: Smooth Muscle Relaxation

smooth_muscle_relaxation ns11021 This compound kca1_1 KCa1.1 Channel ns11021->kca1_1 Activates k_efflux K+ Efflux kca1_1->k_efflux Increases hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization Causes vgcc Voltage-Gated Ca2+ Channels hyperpolarization->vgcc Inhibits contraction Smooth Muscle Contraction hyperpolarization->contraction Inhibits ca_influx Ca2+ Influx vgcc->ca_influx Mediates intracellular_ca [Ca2+]i ca_influx->intracellular_ca Increases intracellular_ca->contraction Promotes

References

An In-depth Technical Guide to the Discovery and Development of NS 11021

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NS 11021 is a synthetic organic small molecule that has been identified as a potent and specific activator of large-conductance Ca²⁺-activated potassium channels (BKCa, KCa1.1). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound. It includes a detailed summary of quantitative data from various preclinical studies, in-depth experimental protocols, and visualizations of its signaling pathway and experimental workflows. While this compound demonstrates high specificity for BKCa channels at lower concentrations, this guide also addresses its off-target effects, particularly the induction of a BK channel-independent increase in intracellular calcium at higher concentrations. The information presented herein is intended to serve as a valuable resource for researchers investigating BKCa channel modulation and for professionals involved in the development of novel therapeutics targeting these channels.

Introduction

Large-conductance Ca²⁺-activated potassium (BKCa) channels are ubiquitously expressed and play a crucial role in regulating a diverse range of physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. Their ability to integrate changes in intracellular calcium concentration and membrane potential makes them key modulators of cellular function. Consequently, BKCa channels have emerged as attractive therapeutic targets for a variety of pathological conditions, including cardiovascular diseases, urinary incontinence, erectile dysfunction, and certain neurological disorders.

This compound, with the chemical name N'-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea, was developed as a novel opener of BKCa channels.[1] It has been demonstrated to be more potent than earlier generation BKCa channel activators like NS 1619.[2] This document details the key findings related to the pharmacology of this compound.

Mechanism of Action

This compound is a direct activator of the BKCa channel.[1] Its primary mechanism of action involves binding to the channel, which leads to a hyperpolarizing shift in the voltage-dependence of activation.[3] This means that at any given intracellular calcium concentration and membrane potential, the probability of the channel being in the open state is increased in the presence of this compound.

Recent computational studies suggest that this compound binds to a hydrophobic inner pore of the BK channel in a non-specific and dynamic manner.[4][5] This binding is proposed to increase the hydration of the pore, which in turn lowers the energy barrier for potassium ion permeation and promotes the open conformation of the channel's hydrophobic gate.[4][5] Notably, this compound can bind to both the open and closed conformations of the BKCa channel.[1]

Signaling Pathway

The activation of BKCa channels by this compound leads to an increased efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization has different physiological consequences depending on the cell type. In smooth muscle cells, for instance, it leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.

NS_11021_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NS_11021_ext This compound BK_channel BKCa Channel (KCa1.1) NS_11021_ext->BK_channel Binds to inner pore K_ion K+ BK_channel->K_ion Increases K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->VGCC Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Ca_concentration Decreased [Ca2+]i Ca_influx->Ca_concentration Relaxation Smooth Muscle Relaxation Ca_concentration->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Efficacy
ParameterCell/Tissue TypeValueReference
EC₅₀ hKCa1.1 in Xenopus oocytes~10 µM[3]
K_D Deactivated BK channels (calculated)0.3-3.1 µM[4][5]
pD₂ Rat corpus cavernosum (phenylephrine-contracted)4.8 ± 0.1[2]
pD₂ Rat penile arteries (phenylephrine-contracted)5.1 ± 0.1[2]
pD₂ Rat corpus cavernosum (EFS-induced contraction)4.7 ± 0.3[2]
Increase in Open Probability (Po) hslo1-WT channels (-80 mV, 0 Ca²⁺, 30 µM this compound)62-fold[1]
Increase in Current hKCa1.1 in Xenopus oocytes (3 µM this compound)74 ± 24%[3]
Increase in Current hKCa1.1 in Xenopus oocytes (10 µM this compound)273 ± 59%[3]
Increase in Current hKCa1.1 in Xenopus oocytes (30 µM this compound)581 ± 94%[3]
Increase in Current IGR39 melanoma cells (+100 mV, 10 µM this compound)26-fold[2]
Increase in Current Panc-1 pancreatic cancer cells (+100 mV, 10 µM this compound)15-fold[2]
Table 2: Electrophysiological Effects
ParameterCell/Tissue TypeEffectConcentrationReference
Membrane Potential Urinary bladder smooth muscleNo significant change in resting potential3 µM[6]
Action Potential Frequency Urinary bladder smooth muscleReduced by ~50%3 µM[6]
Current Reversal Potential Shift Rat corpus cavernosum SMCs-28.0 ± 5.8 mV10 nM[2]
-36.9 ± 3.7 mV100 nM[2]
-48.0 ± 4.6 mV1 µM[2]
Mean Open Time hslo1-WT channels (-80 mV, 0 Ca²⁺)Increased from 0.15 ms (B15284909) to 0.52 ms30 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to study the effect of this compound on cloned BKCa channels expressed in a heterologous system.

Workflow Diagram:

TEVC_Workflow cluster_oocyte_prep Oocyte Preparation cluster_recording Electrophysiological Recording Harvest Harvest Oocytes from Xenopus laevis Defolliculate Enzymatic Defolliculation (Collagenase) Harvest->Defolliculate Inject Inject cRNA (hKCa1.1) Defolliculate->Inject Incubate Incubate for 2-7 days at 18°C Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Impale Impale with two Microelectrodes Mount->Impale Record_baseline Record Baseline BKCa Currents Impale->Record_baseline Apply_NS11021 Perfuse with This compound Solution Record_baseline->Apply_NS11021 Record_effect Record Currents in presence of this compound Apply_NS11021->Record_effect Washout Washout with Control Solution Record_effect->Washout

Caption: Experimental workflow for TEVC in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[7]

  • cRNA Injection: Oocytes are injected with cRNA encoding the human BKCa channel α-subunit (hKCa1.1).[7]

  • Incubation: Injected oocytes are incubated for 2-7 days at 18°C to allow for channel expression.[7]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a control bath solution.

    • The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording).

    • Membrane potential is held at a specific voltage (e.g., -60 mV), and currents are elicited by voltage steps or ramps.

    • After recording baseline currents, the oocyte is perfused with a solution containing this compound at various concentrations.

    • Currents are recorded in the presence of the compound to determine its effect.

    • A washout step with the control solution is performed to assess the reversibility of the effect.

Patch-Clamp Electrophysiology in Mammalian Cells

This protocol is used to study the effects of this compound on BKCa channels in either native cells or mammalian cell lines stably expressing the channel (e.g., HEK293).

Methodology:

  • Cell Culture: HEK293 cells stably expressing hKCa1.1 or other cell types of interest (e.g., primary smooth muscle cells, cancer cell lines) are cultured under standard conditions.[2]

  • Patch-Clamp Recording:

    • Whole-cell or inside-out patch-clamp configurations are used.

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution. The extracellular solution is the bath solution.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured (whole-cell) or excised (inside-out).

    • Membrane currents are recorded in response to voltage protocols (e.g., voltage steps from -80 mV to +120 mV).

    • This compound is applied to the bath (whole-cell) or the intracellular face of the patch (inside-out) via a perfusion system.

Isometric Tension Recordings in Smooth Muscle Tissues

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Methodology:

  • Tissue Preparation: Smooth muscle tissues, such as strips of corpus cavernosum or urinary bladder, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[2][6]

  • Tension Recording: The tissues are connected to isometric force transducers to record changes in tension.

  • Experimental Protocol:

    • Tissues are pre-contracted with an agonist such as phenylephrine (B352888) or high potassium solution.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The resulting relaxation is recorded, and concentration-response curves are generated to determine potency (pD₂ value).

    • To confirm the involvement of BKCa channels, experiments can be repeated in the presence of a selective BKCa channel blocker like iberiotoxin.

Intracellular Calcium Measurement

This protocol is used to investigate the off-target effects of this compound on intracellular calcium concentration.

Methodology:

  • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell.[8][9][10]

  • Fluorescence Measurement:

    • The fluorescence of the dye is measured using a fluorescence plate reader or a flow cytometer.

    • The dye's fluorescence properties change upon binding to calcium. For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is used to determine the intracellular calcium concentration.

  • Experimental Protocol:

    • Baseline fluorescence is recorded before the addition of any compound.

    • This compound is added to the cells, and the change in fluorescence is monitored over time.

    • Experiments can be performed in the presence and absence of extracellular calcium to determine the source of the calcium increase (influx from the extracellular space or release from intracellular stores).

Off-Target and BK Channel-Independent Effects

While this compound is a potent and specific activator of BKCa channels at submicromolar and low micromolar concentrations, studies have revealed off-target effects at higher concentrations.

  • Activation of other potassium channels: At concentrations of 1 µM and higher, this compound has been shown to activate an outward rectifying potassium current that is sensitive to tetraethylammonium (B1195904) (TEA), suggesting an effect on voltage-gated potassium channels.[2]

  • BK channel-independent increase in intracellular calcium: In some cancer cell lines, this compound has been observed to cause an increase in intracellular calcium concentration that is independent of BK channel activation. This effect is dependent on the presence of extracellular calcium, suggesting that this compound may directly or indirectly activate a calcium-permeable conductance in the plasma membrane.[2]

Logical Relationship Diagram:

NS11021_Effects cluster_low_conc Low Concentrations (< 1 µM) cluster_high_conc High Concentrations (≥ 1 µM) NS11021 This compound BK_activation Specific BKCa Channel Activation NS11021->BK_activation BK_activation_high BKCa Channel Activation NS11021->BK_activation_high Off_target Off-Target Effects NS11021->Off_target Other_K Activation of other K+ Channels (TEA-sensitive) Off_target->Other_K Ca_increase BK-independent [Ca2+]i Increase Off_target->Ca_increase

Caption: Concentration-dependent effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of BKCa channels. Its high potency and specificity at lower concentrations make it a suitable probe for elucidating the function of these channels in various cellular processes. However, researchers should be mindful of its potential off-target effects at higher concentrations, particularly the activation of other potassium channels and the BK channel-independent increase in intracellular calcium. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of BKCa channel activators and to aid in the design and interpretation of future experiments with this compound.

References

NS 11021: A Comprehensive Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and selective small-molecule activator of the large-conductance Ca²⁺-activated potassium channel, also known as the BK channel or KCa1.1.[1][2][3] This channel is a key regulator of neuronal excitability, smooth muscle tone, and other physiological processes, making it an attractive target for therapeutic intervention in a range of disorders, including erectile dysfunction, overactive bladder, and potentially certain neurological conditions.[4][5][6] This document provides an in-depth technical overview of the biological activity, targets, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and physiological effects.

Core Mechanism of Action: BKCa Channel Activation

The primary molecular target of this compound is the α-subunit of the BKCa channel.[1] Its mechanism of action does not involve altering the single-channel conductance but rather modulates the channel's gating kinetics to increase its open probability.[7] this compound effectively shifts the voltage- and Ca²⁺-dependence of channel activation, enabling the channel to open at more negative membrane potentials and at lower intracellular calcium concentrations.[3][7] This leads to an increased K⁺ efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle cells and reduced excitability of neurons.[8][9]

A recent study suggests that this compound promotes BK channel activation by increasing the hydration of the inner pore, which stabilizes the open state of the channel.[10][11] This effect is achieved by the binding of this compound to the pore-gating domain of the channel.[8]

It is important to note that some studies have observed a BK channel-independent increase in intracellular calcium concentration at higher concentrations of this compound, suggesting potential off-target effects that warrant consideration in experimental design and data interpretation.[1]

Quantitative Data: Potency and Efficacy

The potency of this compound in activating BKCa channels is influenced by both membrane voltage and intracellular calcium concentration. The following tables summarize the key quantitative data from electrophysiological studies.

Experimental Condition (Intracellular Ca²⁺)Voltage (mV)EC₅₀ (µM)Hill Coefficient (nH)Reference
Nominally 0 µM+70281.2[12]
+80201.1[12]
+908.81.0[12]
+1006.41.1[12]
+1103.40.8[12]
+1202.41.2[12]
1 µM+50241.0[12]
+60130.9[12]
+707.50.7[12]
+804.00.8[12]
+902.70.8[12]
+1001.50.8[12]
10 µM-30261.6[12]
-20211.4[12]
-10141.0[12]
+105.30.7[12]
+204.90.7[12]

Table 1: Voltage- and Calcium-Dependent EC₅₀ Values of this compound for BKCa Channel Activation. This table illustrates that the potency of this compound increases with both membrane depolarization and higher intracellular calcium concentrations.

ParameterValueExperimental ConditionsReference
Increase in Open Probability (Po)~3-fold3 µM this compound, single BK channels in urinary bladder smooth muscle cells[5][6]
62-fold30 µM this compound, nominally 0 Ca²⁺, at voltages less than -60 mV[7][8]
Increase in Whole-Cell Current~3-fold3 µM this compound at +40 mV in urinary bladder smooth muscle cells[13]
~15-fold10 µM this compound at +100 mV in Panc-1 cells[1]
~26-fold10 µM this compound at +100 mV in IGR39 cells[1]
Calculated Dissociation Constant (KD)0.3 - 3.1 µMBased on binding free energy calculations[10][11]

Table 2: Efficacy of this compound on BKCa Channel Activity. This table highlights the significant enhancement of BKCa channel function by this compound across different experimental models.

Signaling Pathways and Physiological Effects

The activation of BKCa channels by this compound initiates a signaling cascade that leads to significant physiological responses, most notably smooth muscle relaxation.

G NS11021 This compound BKCa BKCa Channel NS11021->BKCa activates K_efflux ↑ K⁺ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca²⁺ Channels (VDCCs) Hyperpolarization->VDCC inactivates Ca_influx ↓ Ca²⁺ Influx VDCC->Ca_influx Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca MLCK Myosin Light Chain Kinase (MLCK) Intra_Ca->MLCK inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

As depicted in the diagram, this compound activation of BKCa channels leads to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to reduced activity of myosin light chain kinase (MLCK), a key enzyme in the contractile machinery of smooth muscle, ultimately resulting in relaxation.[4][14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on whole-cell BKCa currents in isolated cells.

1. Cell Preparation:

  • Isolate cells of interest (e.g., smooth muscle cells, HEK293 cells expressing BKCa channels) using standard enzymatic digestion and mechanical dissociation methods.

  • Plate cells on glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, and varying concentrations of free Ca²⁺ (buffered with EGTA/CaCl₂) to achieve desired levels (pH adjusted to 7.2 with KOH).

3. Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Form a gigaohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.

  • Perfuse the external solution containing various concentrations of this compound (typically 0.1 to 30 µM) and record the resulting changes in current amplitude and kinetics.[1][7]

G cluster_prep Preparation cluster_recording Recording Cell_Isolation Cell Isolation Giga_Seal Giga-seal Formation Cell_Isolation->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol NS11021_Application Apply this compound Voltage_Protocol->NS11021_Application Data_Acquisition Data Acquisition NS11021_Application->Data_Acquisition

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Urinary Bladder Smooth Muscle Contractility Assay

This ex vivo protocol assesses the effect of this compound on the contractility of urinary bladder tissue.

1. Tissue Preparation:

  • Euthanize a small animal (e.g., guinea pig, rat) according to approved institutional protocols.

  • Dissect the urinary bladder and place it in cold Krebs solution.

  • Cut the bladder into longitudinal strips (approximately 2 mm wide and 5-7 mm long).

2. Experimental Setup:

  • Mount the bladder strips in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.

3. Measurement of Contractions:

  • Record spontaneous phasic contractions.

  • Alternatively, induce contractions with an agonist (e.g., carbachol) or electrical field stimulation.

  • Add cumulative concentrations of this compound to the organ bath and record the changes in the force and frequency of contractions.[5][6][13]

G Start Euthanize Animal Dissect Dissect Bladder Start->Dissect Prepare_Strips Prepare Bladder Strips Dissect->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate (1g tension) Mount->Equilibrate Record_Baseline Record Baseline Contractions Equilibrate->Record_Baseline Add_NS11021 Add this compound Record_Baseline->Add_NS11021 Record_Response Record Response Add_NS11021->Record_Response

Caption: Workflow for urinary bladder smooth muscle contractility assay.

In Vivo Model of Erectile Dysfunction in Rats

This in vivo protocol evaluates the pro-erectile effects of this compound.

1. Animal Preparation:

  • Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for intracavernosal pressure (ICP) measurement.

  • Insert and secure catheters in both locations.

2. Experimental Procedure:

  • Stimulate the cavernous nerve electrically to induce erections and record the corresponding ICP and mean arterial pressure (MAP).

  • Administer this compound intravenously or via intracavernosal injection.

  • Repeat the electrical stimulation at various time points after drug administration and record the changes in the ICP/MAP ratio, a measure of erectile function.[4][14]

G Anesthetize Anesthetize Rat Surgery Surgical Preparation (Catheter Insertion) Anesthetize->Surgery Baseline_Stim Baseline Nerve Stimulation & Record ICP/MAP Surgery->Baseline_Stim Administer_NS11021 Administer this compound Baseline_Stim->Administer_NS11021 Post_Stim Post-treatment Stimulation & Record ICP/MAP Administer_NS11021->Post_Stim Analyze Analyze ICP/MAP Ratio Post_Stim->Analyze

Caption: In vivo experimental workflow for assessing erectile function in rats.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BKCa channels. Its potent and relatively selective activation of these channels provides a means to investigate their involvement in a variety of biological processes. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute robust studies utilizing this compound. Further investigation into its potential off-target effects, particularly the BK-independent increase in intracellular calcium, will be crucial for a complete understanding of its pharmacological profile.

References

The Pharmacology of NS 11021: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 11021, with the chemical name 1-(3,5-Bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea, is a potent and specific activator of the large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1).[1][2][3] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biophysical and physiological effects, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by directly modulating the gating properties of BKCa channels.[2][4] It activates KCa1.1 channels in a concentration-dependent manner, starting at concentrations above 0.3 μM.[1][2][5] The primary mechanism involves a parallel shift of the channel's voltage activation curve to more negative potentials, thereby increasing the probability of the channel being in an open state at a given membrane potential and intracellular calcium concentration.[2][4][6] Single-channel analysis has revealed that this compound increases the open probability of the channel by altering its gating kinetics without affecting the single-channel conductance.[2] Computational studies suggest that this compound binds to the hydrophobic inner pore of the BK channel, increasing pore hydration and thereby promoting the open state of the hydrophobic gate.[7][8][9] This activation of BKCa channels leads to an increased potassium efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle and reduction of neuronal excitability.[10][11]

Signaling Pathway

The signaling pathway initiated by this compound is a direct modulation of the BKCa channel, leading to downstream cellular effects. The following diagram illustrates this pathway.

NS11021_Signaling_Pathway NS11021 This compound BKCa BKCa Channel (KCa1.1) NS11021->BKCa Binds to & Activates K_efflux Increased K+ Efflux BKCa->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Decreased Neuronal Excitability) Hyperpolarization->Cellular_Response

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological effects of this compound from various studies.

Table 1: In Vitro Potency and Efficacy
ParameterValueCell/Tissue TypeReference
EC50 Range0.4 - 2.1 µM-[7][10]
Binding Free Energy-8.3 ± 0.7 kcal/molDeactivated BK channels[7][8][9]
KD (calculated)0.3 - 3.1 µMDeactivated BK channels[7][8][9]
Current Increase (at 3 µM)~3-fold (whole-cell)Urinary Bladder Smooth Muscle (UBSM) cells[10][12]
Current Increase (at 3 µM)171%hKCa1.1 in X. laevis oocytes[1]
Current Increase (at 10 µM)26-fold (at +100 mV)IGR39 melanoma cells[13][14]
Current Increase (at 10 µM)~15-fold (at +100 mV)Panc-1 pancreatic cancer cells[13][14]
Open Probability (Po) Increase (at 3 µM)~3-foldUBSM cells[10][12]
Open Probability (Po) Increase (at 30 µM)62-foldhslo1-WT channels[11]
pD2 (phenylephrine-contracted penile arteries)5.1 ± 0.1Rat[15]
pD2 (phenylephrine-contracted corpus cavernosum)4.8 ± 0.1Rat[15]
pD2 (EFS-induced contractions)4.7 ± 0.3Rat corpus cavernosum[15]
Table 2: Electrophysiological Effects
ParameterEffect of this compoundConcentrationCell/Tissue TypeReference
Current Reversal PotentialLeftward shift to -28.0 ± 5.8 mV10 nMRat corpus cavernosum SMCs[15]
Current Reversal PotentialLeftward shift to -36.9 ± 3.7 mV100 nMRat corpus cavernosum SMCs[15]
Current Reversal PotentialLeftward shift to -48.0 ± 4.6 mV1 µMRat corpus cavernosum SMCs[15]
Action Potential FrequencyReduced from 20.9 ± 5.9 to 10.9 ± 3.7 per minute3 µMUBSM strips[10][12]
Action Potential Rise TimeSignificantly increased (dose-dependent)5 or 50 µMFrog gastrocnemius muscles[1]
Action Potential RepolarizationReverses deleterious effects of H2O2-Frog skeletal muscle fibers[1][16]
Deactivation Time Constant (at -200 mV)Increased from 0.15 ms (B15284909) to 0.79 ms30 µMhslo1-WT channels[6][11]
Mean Open Time (at -80 mV)Increased from 0.15 ms to 0.52 ms30 µMhslo1-WT channels[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on whole-cell membrane currents.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate single smooth muscle cells (e.g., from corpus cavernosum) Patch_Pipette Establish whole-cell configuration with a patch pipette Isolate_Cells->Patch_Pipette Culture_Cells Or use cultured cell lines (e.g., HEK293, IGR39, Panc-1) Culture_Cells->Patch_Pipette Voltage_Clamp Apply voltage-clamp protocol (e.g., steps from -80 to +120 mV) Patch_Pipette->Voltage_Clamp Record_Baseline Record baseline currents Voltage_Clamp->Record_Baseline Apply_NS11021 Perfuse with this compound (cumulative concentrations) Record_Baseline->Apply_NS11021 Record_Effect Record currents in the presence of this compound Apply_NS11021->Record_Effect Apply_Blocker Apply a BKCa channel blocker (e.g., iberiotoxin) Record_Effect->Apply_Blocker Record_Block Record currents to confirm specificity Apply_Blocker->Record_Block IV_Curve Construct current-voltage (I-V) curves Record_Block->IV_Curve Analyze_Parameters Analyze parameters: - Current amplitude - Reversal potential - G-V relations IV_Curve->Analyze_Parameters

Caption: Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Freshly isolated single smooth muscle cells from tissues like rat corpus cavernosum or cultured cell lines (e.g., HEK293, IGR39, Panc-1) are used.[13][15]

  • Recording: The conventional whole-cell patch-clamp technique is employed. Borosilicate glass pipettes with a specific resistance are filled with an internal solution (e.g., containing K+ as the main cation) and the cell is voltage-clamped at a holding potential (e.g., -50 mV).[13][15]

  • Experimental Procedure:

    • Baseline currents are recorded in response to a series of voltage steps.

    • This compound is applied cumulatively to the external solution at various concentrations (e.g., 10 nM to 10 µM).[15]

    • Currents are recorded at each concentration.

    • To confirm the involvement of BKCa channels, a specific blocker like iberiotoxin (B31492) (IbTX) or paxilline (B40905) is applied.[10][13][15]

  • Data Analysis: Current-voltage (I-V) relationships are plotted to determine the effect of this compound on membrane currents and reversal potential.[15]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of this compound on cloned ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired KCa1.1 channel subunits.[2][5]

  • Recording: After a few days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • Experimental Procedure:

    • The oocyte is voltage-clamped, and currents are elicited by depolarizing voltage steps.[5]

    • This compound is applied to the bathing solution at various concentrations.

    • The effect of this compound on the current amplitude and activation kinetics is recorded.[5]

  • Data Analysis: Conductance-voltage (G-V) curves are generated by plotting the normalized tail current as a function of the prepulse potential. The half-maximal activation voltage (V0.5) is determined by fitting the data with a Boltzmann function.

In Vitro Contractility Studies

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Contractility_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect_Tissue Dissect tissue strips (e.g., corpus cavernosum, penile arteries) Mount_Tissue Mount strips in an organ bath containing physiological salt solution Dissect_Tissue->Mount_Tissue Equilibrate Equilibrate tissue under tension Mount_Tissue->Equilibrate Induce_Contraction Induce contraction with an agonist (e.g., phenylephrine) or electrical field stimulation (EFS) Equilibrate->Induce_Contraction Apply_NS11021 Add this compound cumulatively Induce_Contraction->Apply_NS11021 Record_Relaxation Record the concentration-dependent relaxation Apply_NS11021->Record_Relaxation Concentration_Response Plot concentration-response curves Record_Relaxation->Concentration_Response Calculate_pD2 Calculate pD2 values Concentration_Response->Calculate_pD2

Caption: Workflow for in vitro contractility studies.

Methodology:

  • Tissue Preparation: Tissue strips (e.g., rat corpus cavernosum or penile arteries) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture.[12][15]

  • Experimental Procedure:

    • The tissues are allowed to equilibrate under a resting tension.

    • Contractions are induced using a contractile agent like phenylephrine (B352888) or by electrical field stimulation (EFS).[15]

    • Once a stable contraction is achieved, this compound is added to the bath in a cumulative manner.

    • The resulting relaxation is recorded.

  • Data Analysis: Concentration-response curves are constructed, and pD2 values (the negative logarithm of the EC50) are calculated to quantify the potency of this compound.[15]

Selectivity Profile

This compound exhibits a high degree of selectivity for BKCa channels. At a concentration of 10 µM, it did not show any significant effect on a number of cloned voltage-gated potassium (Kv) channels, nor on endogenous Na+ and Ca2+ (L- and T-type) channels in guinea pig cardiac myocytes.[2] However, at higher concentrations (≥1 µM), it may activate an additional outward rectifying potassium current, and at 30 µM, it has been shown to increase the current of voltage-gated Kv7.4 channels.[15]

Therapeutic Potential

The ability of this compound to relax smooth muscle and reduce excitability suggests its potential therapeutic application in various conditions, including:

  • Erectile Dysfunction: this compound has been shown to enhance erectile responses in rats.[3][15]

  • Overactive Bladder: By decreasing the excitability and contractility of urinary bladder smooth muscle, this compound could be beneficial for treating overactive bladder.[4][10][12]

  • Ischemia-Reperfusion Injury: Its vasodilatory effects may be protective in conditions of ischemia-reperfusion.[11]

  • Migraine: Studies have used this compound to investigate the role of BK channels in migraine.[4][10]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BKCa channels. Its potency and specificity make it a superior compound compared to older BKCa channel openers like NS1619.[2][4] The detailed information on its mechanism of action, quantitative effects, and experimental protocols provided in this guide serves as a solid foundation for future research and development efforts targeting BKCa channels.

References

An In-depth Technical Guide to the Effects of NS 11021 on Cellular Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NS 11021 on cellular excitability. This compound is a potent and specific activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1), which play a crucial role in regulating the excitability of various cell types.[1][2][3][4][5][6] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on cellular excitability primarily by activating BKCa channels.[2][3][4][7] These channels, present in a wide range of excitable and non-excitable cells, act as a Ca2+-dependent feedback mechanism to regulate physiological processes such as neurotransmitter release, smooth muscle contraction, and blood flow.[4] By opening these channels, this compound increases potassium (K+) efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization generally reduces cellular excitability, making it more difficult for the cell to fire action potentials.[8][9]

The activation of BKCa channels by this compound is characterized by a leftward shift in the channel's voltage-activation curve, meaning the channels open at more negative membrane potentials.[4][10] This effect is achieved by altering the gating kinetics of the channel to increase its open probability, without affecting the single-channel conductance.[1][3][4] Notably, this compound can bind to the channel in both its open and closed conformations.[1][3]

Atomistic simulations suggest that this compound, a negatively charged activator, binds to the hydrophobic inner pore of the BK channel.[11][12] This binding is dynamic and nonspecific, and it significantly enhances the hydration of the pore.[11][12] This increased hydration is thought to promote the opening of the channel's hydrophobic gate, thereby facilitating K+ permeation and increasing the channel's intrinsic opening.[11][12] This mechanism is consistent with experimental observations of a 62-fold increase in the intrinsic opening of BK channels in the presence of this compound.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and channel parameters as reported in the scientific literature.

Table 1: Electrophysiological Effects of this compound on BKCa Channels

ParameterCell Type/Expression SystemThis compound ConcentrationEffectReference
Whole-Cell Current Rat Corpus Cavernosum Smooth Muscle Cells10 nM - 1 µMConcentration-dependent increase in K+ currents[7]
IGR39 (Melanoma Cell Line)10 µM26-fold increase in outward current at +100 mV[13]
Panc-1 (Pancreatic Cancer Cell Line)10 µM~15-fold increase in outward current at +100 mV[13]
Single-Channel Open Probability (Po) Urinary Bladder Smooth Muscle3 µM~3-fold increase[14]
HEK-293T cells expressing hBKα30 µM62-fold increase at -80 mV in nominal 0 Ca2+[8]
Mean Open Time HEK-293T cells expressing hBKα30 µMIncreased from 0.15 ms (B15284909) to 0.52 ms (at voltages < -60 mV)[8]
Half-Maximal Activation Voltage (V1/2) HEK-293T cells expressing hBKα (10 µM Ca2+)1 µMShifted from 23.4 mV to 7.8 mV[15]
10 µMShifted to -8.2 mV[15]
30 µMShifted to -38.5 mV[15]
Deactivation Time Constant (τ) at -200 mV HEK-293T cells expressing hBKα (10 µM Ca2+)30 µMSlowed by ~10-fold[8][16]
1 µM0.92 ± 0.15 ms[15]
10 µM1.29 ± 0.22 ms[15]
30 µM2.66 ± 0.31 ms[15]
EC50 --0.4 - 2.1 µM[11][12]

Table 2: Effects of this compound on Cellular Excitability and Function

ParameterTissue/Cell TypeThis compound ConcentrationEffectReference
Action Potential Frequency Urinary Bladder Smooth Muscle Strips3 µMReduced from 20.9 ± 5.9 to 10.9 ± 3.7 per minute[9][14]
Resting Membrane Potential Urinary Bladder Smooth Muscle Strips3 µMNo significant effect[9]
Spontaneous Phasic Contractions Urinary Bladder Smooth Muscle3 µMReduced force by ~50%[14]
EFS-Induced Contractions Rat Corpus Cavernosum0.1 - 100 µMConcentration-dependent inhibition (Max: 89 ± 5% at 100 µM)[7]
pD2 Value (EFS-induced contractions) Rat Corpus Cavernosum-4.7 ± 0.3[7]
Reversal Potential Rat Corpus Cavernosum Smooth Muscle Cells10⁻⁸ MShifted to -28.0 ± 5.8 mV[7]
10⁻⁷ MShifted to -36.9 ± 3.7 mV[7]
10⁻⁶ MShifted to -48.0 ± 4.6 mV[7]

Experimental Protocols

The primary technique used to elucidate the effects of this compound on cellular excitability is patch-clamp electrophysiology . This powerful method allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Electrophysiology

This configuration is used to measure the sum of currents from all ion channels on the cell membrane.

1. Cell Preparation:

  • Cell Lines (e.g., HEK-293, IGR39, Panc-1): Cells are cultured under standard conditions and transferred to recording chambers 24-36 hours before the experiment.[13]

  • Primary Cells (e.g., Smooth Muscle Cells): Tissues are dissected and enzymatically dissociated to obtain single smooth muscle cells.[7]

2. Solutions:

  • Intracellular (Pipette) Solution (Example): Contains (in mM): 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl₂, 10 EGTA, 10 HEPES. The pH is adjusted to 7.3 with KOH. The free Ca2+ concentration is buffered to a known level (e.g., ≈20 nM).[13]

  • Extracellular (Bath) Solution: Typically contains a physiological salt solution such as Tyrode's or Krebs-Ringer solution. The composition is adjusted based on the specific ion currents being studied.

3. Recording:

  • Glass micropipettes with a resistance of 3-5 MΩ are filled with the intracellular solution and brought into contact with a cell.[13]

  • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

  • The membrane potential is clamped at a holding potential (e.g., -50 mV).[13]

  • Voltage-step protocols are applied to elicit ion channel currents. A typical protocol involves stepping the voltage from a holding potential to a range of test potentials (e.g., -80 mV to +120 mV in 20 mV increments for 500 ms).[13]

  • This compound is applied to the bath solution via a perfusion system, and the resulting changes in current are recorded.

Single-Channel Patch-Clamp Electrophysiology (Inside-Out Patch)

This configuration allows for the study of individual ion channels.

1. Patch Excision:

  • After forming a giga-seal in the cell-attached configuration, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution.

2. Solutions:

  • The bath solution contains the desired concentration of Ca2+ and can be easily exchanged to apply this compound directly to the intracellular face of the channel.

3. Recording:

  • The membrane potential of the patch is clamped at a specific voltage.

  • The opening and closing of individual channels are recorded as discrete current steps.

  • Analysis of these recordings provides information on single-channel conductance, open probability, and open/closed dwell times.

Visualizations

Signaling Pathway of this compound Action

NS11021_Pathway cluster_cell Cell Membrane BK_channel BKCa Channel (Closed State) BK_channel_open BKCa Channel (Open State) BK_channel->BK_channel_open Opening BK_channel_open->BK_channel Closing K_ion K+ BK_channel_open->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_ion Ca2+ Ca_ion->BK_channel Gating NS11021 This compound NS11021->BK_channel Binds to channel NS11021->BK_channel_open Stabilizes open state Excitability Decreased Cellular Excitability Hyperpolarization->Excitability Results in

Caption: Signaling pathway of this compound leading to decreased cellular excitability.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Dissociation Solution_Prep Prepare Intra- & Extracellular Solutions Patch_Clamp Establish Whole-Cell or Inside-Out Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep->Patch_Clamp Baseline Record Baseline Channel Activity Patch_Clamp->Baseline NS11021_App Apply this compound Baseline->NS11021_App Record_Effect Record Channel Activity with this compound NS11021_App->Record_Effect Washout Washout Record_Effect->Washout Current_Analysis Analyze Current Amplitude, Voltage-Dependence Record_Effect->Current_Analysis Kinetics_Analysis Analyze Channel Kinetics (Open Probability, Dwell Times) Record_Effect->Kinetics_Analysis

Caption: Typical experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of BKCa channels in cellular excitability. Its high potency and specificity make it a superior alternative to older BKCa channel openers like NS1619.[4] The compound's ability to reduce cellular excitability through the activation of BKCa channels has been demonstrated in a variety of cell types, suggesting its potential therapeutic utility in conditions characterized by hyperexcitability, such as certain cardiovascular and neurological disorders.[7][8] However, some studies indicate that at higher concentrations or in certain cell types, this compound may have off-target effects, such as influencing intracellular calcium levels independently of BK channel activation, which should be considered in experimental design and data interpretation.[13] This guide provides a foundational understanding of this compound's effects and the methodologies used to study them, serving as a resource for researchers and professionals in the field of drug discovery and development.

References

The Role of NS 11021 in Modulating Potassium Currents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NS 11021 and its significant role in the modulation of potassium currents. This compound has emerged as a potent and specific activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1), making it a valuable tool for investigating the physiological and pathophysiological roles of these channels. This document details the mechanism of action, quantitative effects, and experimental methodologies associated with this compound, presenting the information in a structured and accessible format for the scientific community.

Core Mechanism of Action

This compound is a biarylthiourea derivative that primarily functions as an activator of BKCa channels.[1] Its mechanism of action is distinct from that of endogenous activators like cytosolic calcium. This compound facilitates BKCa channel activation by shifting the channel's voltage-dependence of activation towards more hyperpolarized potentials.[1][2] This effect is observed in both the presence and nominal absence of intracellular Ca2+, indicating a direct modulation of the channel's gating machinery.[1]

Recent studies using atomistic simulations suggest that this compound, a negatively charged activator (NCA), binds to the hydrophobic inner pore of the BK channel.[3][4][5] This binding is described as nonspecific and dynamic.[3][4][5] The primary mode of action appears to be an increase in the hydration of the inner pore, which promotes the opening of the hydrophobic gate.[3][4][5] This increased hydration lowers the free energy barrier for K+ permeation, leading to a significant increase in the intrinsic open probability of the channel.[3][4][5]

This compound has been shown to alter the gating kinetics of the BKCa channel, notably by slowing the deactivation time course, without affecting the single-channel conductance.[1][2][6][7] It is thought to bind to the α subunit of the channel in both open and closed conformations.[6][7]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the effects of this compound on BKCa channel activity from various studies.

Table 1: Potency of this compound on BKCa Channels

ParameterValueCell Type/SystemReference
EC500.4 - 2.1 µMExperimental Range[3][4][5]
EC502.1 µMEstimated from Rothberg, et al.[3][4]
KD (calculated)0.3 - 3.1 µMAtomistic Simulations[3][4][5]
Activation Threshold> 0.3 µMCloned KCa1.1 in Xenopus laevis oocytes[2][8]

Table 2: Electrophysiological Effects of this compound

EffectConcentrationObservationCell Type/SystemReference
Increased Open Probability30 µM62-fold increase in nominal absence of Ca2+ at V < -60 mVNot Specified[1]
Slowed Deactivation30 µM~10-fold slower at -200 mVNot Specified[1]
Increased Outward Current3 µM~3-fold increase at +40 mVUrinary Bladder Smooth Muscle Cells[9]
Increased Outward Current10 µM26-fold increase at +100 mVIGR39 Melanoma Cells[10]
Increased Outward Current10 µM15-fold increase at +100 mVPanc-1 Pancreatic Cancer Cells[10]
Current Increase1 µM25 ± 16%hKCa1.1 in Xenopus laevis oocytes
Current Increase3 µM74 ± 24%hKCa1.1 in Xenopus laevis oocytes
Current Increase10 µM273 ± 59%hKCa1.1 in Xenopus laevis oocytes
Current Increase30 µM581 ± 94%hKCa1.1 in Xenopus laevis oocytes
Shift in Reversal Potential10 nM - 1 µMLeftward shift from -28.0 to -48.0 mVRat Corpus Cavernosum Smooth Muscle Cells[11]

Table 3: Specificity of this compound

Channel TypeConcentrationEffectReference
K+ (KV), Na+, Ca2+ currents< 10 µMNo modulatory effect[6][7]
Cloned Kv channels, endogenous Na+ and Ca2+ channels (L- and T-type)10 µMNo influence[2][8]
KV7.430 µMIncreased current[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline typical experimental protocols used in the study of this compound.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is fundamental for studying the effects of this compound on ion channel currents in isolated cells.

  • Cell Preparation : Melanoma (IGR39) and pancreatic duct adenocarcinoma (Panc-1) cells are cultured and transferred to Petri dishes 24-36 hours before the experiment.[10] For primary cells, such as smooth muscle cells from rat corpus cavernosum, tissues are enzymatically digested to obtain single cells.[11]

  • Pipettes and Solutions : Glass pipettes with a resistance of 3-5 MΩ are used.[10] The intracellular pipette solution typically contains (in mM): 8 NaCl, 100 K-aspartate, 40 KCl, 2 CaCl2, 10 EGTA, and 10 HEPES, with pH adjusted to 7.3.[10] The extracellular solution composition will vary depending on the specific currents being measured.

  • Recording : Membrane currents are recorded in the whole-cell configuration using an amplifier (e.g., Axopatch 200B).[11] Data is filtered and sampled using appropriate software.[11]

  • Voltage Protocols : To elicit and measure currents, specific voltage protocols are applied. A common protocol involves voltage steps from a holding potential (e.g., -50 mV) to a range of depolarizing potentials (e.g., -80 to +120 mV in +20 mV increments for 500 ms).[10] Voltage ramps (e.g., from -100 mV to +80 mV over 700 ms) are also used to obtain current-voltage relationships.[11]

  • Drug Application : this compound is applied to the cells via perfusion of the extracellular solution.[10]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This system is widely used for the heterologous expression and characterization of ion channels.

  • Oocyte Preparation and Injection : Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired ion channel (e.g., hKCa1.1).[2][8]

  • Electrophysiological Recording : Macroscopic currents are recorded using the two-electrode voltage-clamp technique.[8] Specific voltage protocols are applied to activate the expressed channels.[8]

  • Compound Application : this compound is applied to the oocytes in the recording chamber.[8]

Single-Channel Recordings

This technique allows for the detailed study of the gating kinetics of individual ion channels.

  • Patch Configuration : Single-channel currents are recorded from Xenopus laevis oocytes expressing the channel of interest using the inside-out configuration of the patch-clamp technique.[8]

  • Data Analysis : The open probability (Po) and mean open time of the channel are analyzed in the presence and absence of this compound to understand its effect on channel gating.[1]

Visualizing the Action of this compound

The following diagrams illustrate the key concepts related to the function and investigation of this compound.

NS11021_Mechanism_of_Action cluster_channel BKCa Channel Pore Inner Pore (Hydrophobic) Hydration Increased Pore Hydration Pore->Hydration Induces Gate Hydrophobic Gate NS11021 This compound NS11021->Pore Binds dynamically Hydration->Gate Promotes opening of Permeation Lowered K+ Permeation Barrier Hydration->Permeation Activation Channel Activation (Increased Open Probability) Permeation->Activation Experimental_Workflow_Patch_Clamp A Cell Preparation (e.g., cultured cells or primary isolates) B Whole-Cell Patch-Clamp Configuration A->B Reversibility Check C Baseline Current Recording (Control) B->C Reversibility Check D Application of this compound (Perfusion) C->D Reversibility Check E Recording of Modulated Currents D->E Reversibility Check F Washout E->F Reversibility Check G Data Analysis (e.g., I-V curves, activation kinetics) E->G F->E Reversibility Check Logical_Relationship_NS11021_Effects NS11021 This compound BK_direct Direct BKCa Channel Activation NS11021->BK_direct Ca_increase Intracellular Ca2+ Increase (BK-independent pathway) NS11021->Ca_increase Hyperpolarization Membrane Hyperpolarization BK_direct->Hyperpolarization Ca_increase->BK_direct Further potentiates Physiological_effects Physiological Effects (e.g., smooth muscle relaxation) Hyperpolarization->Physiological_effects

References

Preliminary Studies on the Efficacy of NS 11021: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

NS 11021 has emerged as a potent and specific activator of the large-conductance Ca²⁺-activated potassium channels (BKCa, KCa1.1).[1][2] This technical guide provides an in-depth overview of the preliminary efficacy studies of this compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating core concepts through signaling and workflow diagrams. The information is intended for researchers, scientists, and professionals involved in drug development and ion channel research.

Core Mechanism of Action

This compound functions as a direct activator of BK channels.[3] Its primary mechanism involves binding within the channel's inner pore.[4][5][6] This binding is characterized as nonspecific and dynamic, yet it effectively promotes the open state of the channel.[4][5][6] Rather than through specific, high-affinity interactions with the selectivity filter, this compound enhances the hydration of the hydrophobic pore.[4][5][6] This increased hydration lowers the free energy barrier for potassium ion (K⁺) permeation, leading to a significant increase in the channel's intrinsic open probability.[4][5][6] The resulting efflux of K⁺ ions causes membrane hyperpolarization, which in turn reduces the excitability of cells, such as smooth muscle cells.[7][8]

cluster_0 Cellular Environment NS11021 This compound BK_Channel BK Channel (KCa1.1) (Closed State) NS11021->BK_Channel Binds to inner pore BK_Open BK Channel (Open State) BK_Channel->BK_Open Promotes Opening K_efflux K+ Efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in BK_Open->K_efflux Increased Permeation

Caption: Signaling pathway of this compound action on BK channels.

Quantitative Efficacy Data

The efficacy of this compound has been quantified across various experimental models, from molecular simulations to cellular and tissue-level assays.

Table 1: Binding Affinity and Electrophysiological Potency
ParameterValueModel SystemReference
Binding Free Energy -8.3 ± 0.7 kcal/molAtomistic Simulations (Deactivated BK)[4][6]
Derived KD 0.3 - 3.1 µMAtomistic Simulations (Deactivated BK)[4][5][6]
Experimental EC₅₀ 0.4 - 2.1 µMElectrophysiology[4][5][7]
Effective Concentration > 0.3 µMXenopus laevis Oocytes (hKCa1.1)[1][2]
Table 2: Functional Effects on Channel Gating and Cellular Properties
EffectConcentrationResultModel SystemReference
Intrinsic Pₒ Increase 30 µM62-fold increaseHEK Cells (in 0 Ca²⁺)[4][9]
Single Channel Pₒ 3 µM~3-fold increase (0.15 to 0.43)Urinary Bladder Smooth Muscle (UBSM)[8]
hKCa1.1 Current 3 µM171% increase (open state)X. laevis Oocytes[1]
hKCa1.1 Current 3 µM187% increase (closed state)X. laevis Oocytes[1]
Outward Current 10 µM~26-fold increase (at +100 mV)IGR39 Melanoma Cells[3]
Outward Current 10 µM~15-fold increase (at +100 mV)Panc-1 Pancreatic Cancer Cells[3]
Membrane Current 10 nM - 1 µMConcentration-dependent increaseRat Corpus Cavernosum SMCs[10]
Table 3: Effects on Tissue-Level Functions
EffectConcentrationResultModel SystemReference
Action Potential Freq. 3 µM~50% reductionGuinea Pig UBSM Strips[7][8]
Spontaneous Contractions 3 µM~50% reduction in forceGuinea Pig UBSM Strips[7]
EFS-induced Contractions 0.1 - 100 µMConcentration-dependent inhibitionRat Corpus Cavernosum[10]
Phenylephrine Contractions 0.1 - 100 µMConcentration-dependent relaxationRat Corpus Cavernosum[10]
Mitochondrial Injury 1 µMAttenuated damage and dysfunctionRat Kidney Proximal Tubular Cells[1][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting the efficacy data of this compound. The following sections describe the key experimental procedures cited in the preliminary studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the effect of this compound on ion channel currents in single cells.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells or cancer cell lines (IGR39, Panc-1) were cultured and transferred to petri dishes for recording.[3] For native cell studies, smooth muscle cells (SMCs) were freshly isolated from tissues like rat corpus cavernosum or guinea pig urinary bladder.[8][10]

  • Recording Setup: An amplifier (e.g., Dagan PC-ONE) controlled by software (e.g., pClamp9) was used.[9] Glass micropipettes with a specific resistance were filled with an internal solution and used to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette tip was ruptured to allow electrical access to the entire cell. The cell's membrane potential was then "clamped" at a holding potential (e.g., -50 mV).[3]

  • Voltage Protocol: A series of voltage steps were applied (e.g., from -80 mV to +120 mV in +20 mV increments) to elicit voltage-dependent currents.[3]

  • Compound Application: A baseline current was recorded. This compound, dissolved in a vehicle like DMSO (final concentration typically ≤0.1%), was then perfused into the bath solution.[3][9] Control experiments were performed with the vehicle alone.[9]

  • Data Analysis: The resulting currents before and after drug application were measured and compared to determine the effect of this compound.

cluster_workflow Patch-Clamp Experimental Workflow A Cell Preparation (Isolation or Culture) B Pipette Positioning & Gigaohm Seal Formation A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current (Control) C->D E Perfuse this compound (Test Compound) D->E F Record Post-Treatment Current E->F G Washout & Recovery (Optional) F->G H Data Analysis (Current-Voltage Relationship) F->H G->H cluster_mech Molecular Mechanism of Action NS11021 This compound Pore Hydrophobic Inner Pore (Dehydrated) NS11021->Pore Enters Hydration Increased Pore Hydration Pore->Hydration Induces Barrier Lowered Energy Barrier for K+ Permeation Hydration->Barrier Results in Opening Increased Intrinsic Channel Opening Barrier->Opening Promotes

References

An In-depth Technical Guide to the Binding Sites of NS 11021 on the BK Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between the small molecule activator NS 11021 and the large-conductance Ca2+-activated potassium (BK) channel. The document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the proposed mechanisms and experimental workflows.

Introduction to this compound and BK Channels

Large-conductance Ca2+-activated K+ (BK) channels are crucial regulators of neuronal excitability and smooth muscle tone, making them a significant target for therapeutic drug development.[1][2][3] Altered BK channel function has been implicated in a variety of neurological disorders, including epilepsy and dyskinesia.[1][2][3] this compound is a potent and specific activator of BK channels, belonging to a class of negatively charged activators (NCAs).[4][5][6][7] It modulates channel activity by altering its gating kinetics without affecting single-channel conductance.[5][8] This guide delves into the molecular details of this interaction, providing a foundational resource for researchers in the field.

Quantitative Analysis of this compound Effects on BK Channel Activity

The following tables summarize the key quantitative findings from electrophysiological and computational studies on the effects of this compound on BK channel function.

Table 1: Effect of this compound on Half-Maximal Activation Voltage (V½)

Ca²⁺ ConcentrationThis compound Concentration (µM)V½ (mV)Fold Shift in V½Reference(s)
0 (Nominal)0238 ± 8.1-[1]
0 (Nominal)30161 ± 2.61.48[1]
1 µM0--[1]
1 µM30--[1]
10 µM023.4 ± 2.0-[2]
10 µM0.123.1 ± 4.6~0[2]
10 µM17.8 ± 2.3-15.6[2]
10 µM10-8.2 ± 2.3-31.6[2]
10 µM30-38.5 ± 3.4-61.9[2]
100 µM0214 ± 3.4-[1]
100 µM30158 ± 2.01.35[1]

Table 2: Effect of this compound on BK Channel Deactivation Time Constant (τ) at -200 mV

Ca²⁺ ConcentrationThis compound Concentration (µM)Deactivation τ (ms)Fold Increase in τReference(s)
0 (Nominal)00.15 ± 0.01-[1][2]
0 (Nominal)0.10.16 ± 0.02~1[1][2]
0 (Nominal)10.36 ± 0.052.4[1][2]
0 (Nominal)100.65 ± 0.084.3[1][2]
0 (Nominal)300.79 ± 0.125.3[1][2]
10 µM00.44 ± 0.04-[2]
10 µM0.10.55 ± 0.071.25[2]
10 µM10.92 ± 0.152.09[2]
10 µM101.29 ± 0.222.93[2]
10 µM302.66 ± 0.316.05[2]

Table 3: Single-Channel Kinetic Analysis of this compound Effects (Nominal 0 Ca²⁺, V < -60 mV)

ParameterControl (0 µM this compound)30 µM this compoundFold ChangeReference(s)
Open Probability (Po)(3.5 ± 0.8) x 10⁻⁶(2.2 ± 0.6) x 10⁻⁴62-fold[1][2][3][4][6][9]
Mean Open Time0.15 ms0.52 ms3.5-fold[1][2][3]

Table 4: Binding Affinity and Energetics of this compound

ParameterValueMethodReference(s)
EC₅₀0.4 - 2.1 µMElectrophysiology[4][7][9]
Binding Free Energy (ΔG)-8.3 ± 0.7 kcal/molUmbrella Sampling (MD)[4][6][7][9]
Dissociation Constant (KD)0.3 - 3.1 µMCalculated from ΔG[4][6][7][9]
K⁺ Permeation Barrier Reduction~3 kcal/molMD Simulations[4][6][9]

Experimental Protocols

This section outlines the key experimental methodologies employed to investigate the interaction between this compound and BK channels.

Electrophysiology (Inside-Out Patch-Clamp)
  • Cell Lines: HEK293 cells stably expressing the α-subunit of the BK channel are commonly used.

  • Patch Preparation: Inside-out patches are excised from the cell membrane, allowing for the application of solutions with known concentrations of Ca²⁺ and this compound to the intracellular face of the channel.

  • Solutions: The intracellular solution typically contains a physiological K⁺ gradient (e.g., 4 mM extracellular / 154 mM intracellular K⁺) and a buffered Ca²⁺ concentration. The extracellular solution is typically a high K⁺ solution to minimize the membrane potential.

  • Voltage Protocols:

    • G-V Curves: To determine the conductance-voltage relationship, the membrane potential is stepped through a range of depolarizing voltages from a holding potential (e.g., -90 mV). Tail currents are then measured at a hyperpolarized potential to assess channel closing.

    • Deactivation Kinetics: Channels are activated by a depolarizing pulse, and the deactivation (closing) of the channels is recorded upon repolarization to a negative voltage (e.g., -200 mV). The time course of deactivation is fitted with an exponential function to determine the time constant (τ).

  • Data Analysis: The half-maximal activation voltage (V½) and the slope factor (k) are determined by fitting the G-V curves with a Boltzmann function.

Molecular Dynamics (MD) Simulations
  • System Setup: The atomic coordinates of the human BK channel in a deactivated state (e.g., PDB: 6v3g) are embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions.

  • Ligand Parameterization: The force field parameters for this compound are generated using methods such as the CHARMM General Force Field (CGenFF).

  • Umbrella Sampling: To calculate the binding free energy, umbrella sampling simulations are performed along a reaction coordinate, typically the distance between the center of mass of this compound and the selectivity filter of the channel. Multiple simulation windows are run with the ligand restrained at different positions along this coordinate.

  • Potential of Mean Force (PMF) Calculation: The weighted histogram analysis method (WHAM) is used to combine the data from the umbrella sampling windows to construct the PMF profile, from which the binding free energy can be determined.

  • Pore Hydration Analysis: The number of water molecules within the hydrophobic gate region of the pore is monitored throughout the simulations to assess the effect of this compound on pore hydration.

Binding Site and Mechanism of Action

This compound is proposed to bind within the inner pore of the BK channel in a non-specific and dynamic manner.[4][6][7][9] Its primary mechanism of action is to increase the hydration of the hydrophobic gate, which lowers the energy barrier for K⁺ permeation and stabilizes the open state of the channel.[4][6][9] This is supported by the observation that this compound significantly slows channel deactivation while having a minimal effect on activation.[1][2][3] The negatively charged tetrazole group of this compound is thought to play a key role in enhancing pore hydration.[4][6]

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

NS11021_Mechanism cluster_closed Closed State cluster_binding Binding cluster_open Open State Closed BK Channel (Closed) Hydrophobic Gate Dewetted Bound_Intermediate This compound Binds to Inner Pore Closed->Bound_Intermediate NS11021_unbound This compound NS11021_unbound->Bound_Intermediate Non-specific binding Open BK Channel (Open) Hydrophobic Gate Hydrated Bound_Intermediate->Open Increases Pore Hydration Stabilizes Open State K_ion K+ Open->K_ion K+ Efflux

Caption: Proposed mechanism of this compound action on the BK channel.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing BK channels Patch_Pipette Fabricate Patch Pipette Inside_Out_Patch Excise Inside-Out Patch Cell_Culture->Inside_Out_Patch Patch_Pipette->Inside_Out_Patch Voltage_Clamp Apply Voltage-Clamp Protocol (e.g., G-V, Deactivation) Inside_Out_Patch->Voltage_Clamp Drug_Application Perfusion with this compound Voltage_Clamp->Drug_Application Record_Currents Record Ionic Currents Drug_Application->Record_Currents Fit_Data Fit data with Boltzmann/Exponential functions Record_Currents->Fit_Data Extract_Parameters Extract V½, τ, Po Fit_Data->Extract_Parameters

Caption: Workflow for inside-out patch-clamp electrophysiology.

References

Methodological & Application

Application Notes and Protocols for NS 11021 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and specific small-molecule activator of the large-conductance Ca²⁺-activated potassium channels (BK channels, KCa1.1).[1][2] These channels are crucial regulators of numerous physiological processes, including smooth muscle contraction, neuronal excitability, and neurotransmitter release.[2][3] this compound enhances the open probability of BK channels by shifting their activation voltage to more negative potentials, making it a valuable tool for investigating the physiological and pathophysiological roles of these channels.[1][2][4] This document provides detailed protocols for the in vitro application of this compound, data presentation guidelines, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts as a BK channel opener. Its mechanism involves binding to the inner pore of the channel, which increases the hydration of this hydrophobic region.[5][6] This enhanced hydration promotes the open conformation of the channel, thereby increasing K⁺ efflux and leading to membrane hyperpolarization.[5][6] This modulation of channel gating occurs without altering the single-channel conductance.[2]

NS_11021_Mechanism_of_Action cluster_cell Cell Membrane BK_channel_closed BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel_closed->BK_channel_open Increases open probability K_ion_out K+ BK_channel_open->K_ion_out K+ Efflux NS11021 This compound NS11021->BK_channel_closed Binds to inner pore K_ion_in K+ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to

Mechanism of action of this compound on BK channels.

Data Presentation

Electrophysiological Effects of this compound
ParameterCell TypeConcentrationEffectReference
Channel ActivationCloned hKCa1.1 in Xenopus oocytes> 0.3 µMConcentration-dependent activation[1][4]
Current IncreasehKCa1.1 in Xenopus oocytes3 µM171% - 187% increase[1]
Current EnhancementhKCa1.1 in HEK293 cells1 - 10 µMConcentration-dependent enhancement[1]
Outward CurrentIGR39 melanoma cells10 µM~26-fold increase at +100 mV[7]
Outward CurrentPanc-1 pancreatic cancer cells10 µM~15-fold increase at +100 mV[7]
Single Channel Open ProbabilityUrinary bladder smooth muscle cells3 µM~3-fold increase[3]
Cellular and Tissue-Level Effects of this compound
ParameterSystemConcentrationEffectReference
Action Potential FrequencyFrog gastrocnemius muscles5 or 50 µMNo effect on resting membrane potential, significant increase in AP rise time[1]
Spontaneous Action PotentialsUrinary bladder smooth muscle strips3 µMReduced frequency from 20.9 to 10.9 per minute[3]
Spontaneous Phasic ContractionsUrinary bladder smooth muscle3 µM~50% reduction in force[3]
EFS-induced ContractionsRat corpus cavernosum0.1 - 100 µMConcentration-dependent inhibition[8]
Cell ViabilityIGR39 and Panc-1 cells20 µMDecreased viability[7]
Cell MigrationIGR39 and Panc-1 cells20 µMDecreased migration[7]
Mitochondrial K⁺ UptakeRat renal proximal tubular cells500 nMStimulation of mitoBK channel-mediated K⁺ uptake[9]
Cell DeathRat renal proximal tubular cells1 µMAttenuation of cold storage/rewarming-induced cell death[1][9]

Experimental Protocols

General Stock Solution Preparation

This compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For in vitro experiments, a stock solution is typically prepared in DMSO. The maximal DMSO concentration in the final working solution should be kept low (e.g., <0.1%) to avoid solvent-induced effects.[7][8]

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium.

Electrophysiology: Whole-Cell Patch Clamp

This protocol is a general guideline for assessing the effect of this compound on BK channels in cultured cells.

Materials:

  • Cultured cells expressing BK channels (e.g., HEK293 cells stably expressing hKCa1.1, IGR39, or Panc-1 cells).[1][7]

  • Patch clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): e.g., 145 NaCl, 4.0 KCl, 0.05 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (adjust pH to 7.4 with NaOH).

  • Intracellular pipette solution (in mM): e.g., 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl₂, 10 EGTA, 10 HEPES (adjust pH to 7.3 with KOH).[7] The free Ca²⁺ concentration can be adjusted as needed for the specific experiment.

  • This compound stock solution.

Procedure:

  • Plate cells on glass coverslips suitable for microscopy and patch clamp recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[7]

  • Establish a whole-cell recording configuration on a selected cell.

  • Record baseline BK channel currents using a suitable voltage protocol (e.g., voltage steps from -80 mV to +120 mV in 20 mV increments from a holding potential of -50 mV).[7]

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).[1]

  • Record currents in the presence of this compound using the same voltage protocol.

  • To confirm the effect is mediated by BK channels, a specific blocker like iberiotoxin (B31492) (IbTX) or paxilline (B40905) can be co-applied or used as a pretreatment.[3][8]

  • Wash out the compound by perfusing with the control extracellular solution and record the recovery.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslips Start->Prepare_Cells Setup_Rig Set up Patch Clamp Rig Prepare_Cells->Setup_Rig Establish_Recording Establish Whole-Cell Recording Setup_Rig->Establish_Recording Record_Baseline Record Baseline Currents Establish_Recording->Record_Baseline Apply_NS11021 Apply this compound Record_Baseline->Apply_NS11021 Record_Treatment Record Currents with this compound Apply_NS11021->Record_Treatment Washout Washout Record_Treatment->Washout Record_Recovery Record Recovery Currents Washout->Record_Recovery End End Record_Recovery->End

General workflow for a whole-cell patch clamp experiment.
Cell Viability Assay

This protocol provides a general method to assess the effect of this compound on cell viability using a commercially available assay kit (e.g., MTT, WST-1, or CellTiter-Glo).

Materials:

  • Cancer cell lines (e.g., IGR39, Panc-1).[7]

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • Cell viability assay reagent.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO).[7] Include a set of wells with medium only for background subtraction.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).[7]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to evaluate the effect of this compound on cell migration.

Materials:

  • Cancer cell lines (e.g., IGR39, Panc-1).[7]

  • 6-well or 12-well cell culture plates.

  • Complete cell culture medium.

  • Sterile 200 µL pipette tip or a specialized wound healing insert.

  • This compound stock solution.

  • Microscope with a camera.

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM) or vehicle control.[7]

  • Capture images of the scratch at time 0.

  • Incubate the plate for a specified period (e.g., 24 hours).[7]

  • Capture images of the same fields at the end of the incubation period.

  • Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure to determine the extent of cell migration.

Conclusion

This compound is a valuable pharmacological tool for studying the function of BK channels in a variety of in vitro systems. Its potency and specificity make it suitable for a range of applications, from detailed biophysical characterization of channel function to investigating the role of BK channels in complex cellular processes like proliferation and migration. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. It is always recommended to perform appropriate controls, including vehicle controls and the use of BK channel inhibitors, to ensure the observed effects are specifically mediated by the activation of BK channels.

References

Application Notes and Protocols for NS 11021 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and specific synthetic organic activator of the large-conductance Ca²⁺-activated potassium channels, also known as BK channels or KCa1.1.[1][2][3][4][5][6] These channels are crucial regulators of neuronal excitability, smooth muscle tone, and other physiological processes, making them significant targets in drug discovery for conditions like epilepsy, asthma, and cardiovascular diseases.[6][7][8][9][10][11] this compound enhances the open probability of BK channels by altering their gating kinetics without affecting single-channel conductance.[2][4][5][6][12][13] This document provides detailed application notes and protocols for the effective use of this compound in patch-clamp electrophysiology studies.

Mechanism of Action

This compound is a negatively charged activator that is thought to bind to the hydrophobic inner pore of the BK channel.[7][8] Its primary mechanism of action involves increasing the hydration of this inner pore.[8] This enhanced hydration promotes the opening of the channel's hydrophobic gate, thereby increasing the intrinsic opening of the BK channel by approximately 62-fold.[8][9] This action is characterized by a leftward shift in the conductance-voltage (G-V) relationship to more negative potentials.[1][6][12] Notably, this compound's activity shows minimal voltage and calcium dependence, suggesting it primarily affects the pore gate's equilibrium.[8][10][13]

Data Presentation

The following table summarizes the key quantitative data for this compound based on electrophysiological studies.

ParameterValueCell Type/Expression SystemNotesReference
EC₅₀ 0.4 - 2.1 µMCloned KCa1.1 in Xenopus laevis oocytes and mammalian cellsThe range reflects different experimental conditions and models.[7][8]
KD 0.3 - 3.1 µMAtomistic simulations of BK channelsCalculated binding affinity.[8][9]
Effective Concentration > 0.3 µMXenopus laevis oocytes expressing KCa1.1Concentration at which activation of KCa1.1 is observed.[1][6][12]
Effect on Gating Increases open probability; alters gating kineticsSingle-channel analysisDoes not affect single-channel conductance.[2][4][5][6][12][13]
Specificity No significant effect at <10 µMCloned Kv channels, endogenous Na⁺ and Ca²⁺ channels in guinea pig cardiac myocytesDemonstrates high specificity for BK channels.[2][4][6][12]
Effect on Current Increases hKCa1.1 current by 171-187% at 3 µMXenopus laevis oocytes expressing hKCa1.1[1]

Experimental Protocols

Stock Solution Preparation
  • Compound: this compound (M.Wt: 511.24 g/mol )

  • Solvent: Soluble up to 100 mM in DMSO and ethanol.[2]

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[2]

  • Note: The final concentration of DMSO in the experimental solution should be kept below 0.1% to minimize solvent effects on channel activity.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.

a. Cell Preparation:

  • Culture cells expressing BK channels (e.g., HEK293 cells stably expressing hKCa1.1, primary neurons, or smooth muscle cells) on glass coverslips suitable for microscopy and patch-clamping.

  • Use cells at a confluence of 50-70% for optimal health and accessibility.

b. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (to achieve a desired free Ca²⁺ concentration, which can be calculated using software like MaxChelator), 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

    • Note: The free Ca²⁺ concentration in the internal solution can be varied to study the Ca²⁺-dependence of this compound's effect.

c. Recording Procedure:

  • Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a GΩ seal (seal resistance > 1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Set the amplifier to voltage-clamp mode and hold the membrane potential at a negative holding potential (e.g., -80 mV) where BK channels are typically closed.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200-500 ms) to elicit BK channel currents.

  • Record baseline currents in the absence of this compound.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., starting from 0.3 µM and increasing in a cumulative manner). Allow 2-3 minutes for the compound to equilibrate at each concentration.

  • Repeat the voltage-step protocol at each concentration of this compound to record the resulting currents.

  • To confirm the recorded currents are mediated by BK channels, a specific BK channel blocker like iberiotoxin (B31492) (100 nM) can be applied at the end of the experiment.

d. Data Analysis:

  • Measure the peak outward current amplitude at each voltage step.

  • Convert current to conductance (G) using the formula: G = I / (V - Erev), where I is the current, V is the membrane potential, and Erev is the reversal potential for K⁺.

  • Normalize the conductance at each voltage to the maximum conductance (Gmax).

  • Plot the normalized conductance (G/Gmax) as a function of the membrane potential to generate the conductance-voltage (G-V) curve.

  • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).

  • Construct dose-response curves by plotting the shift in V½ or the increase in current at a specific voltage as a function of the this compound concentration and fit with the Hill equation to determine the EC₅₀.

Visualizations

Signaling Pathway of this compound Action on BK Channels

NS11021_Mechanism NS11021 This compound BindingSite Hydrophobic Inner Pore of BK Channel NS11021->BindingSite Binds to Hydration Increased Pore Hydration BindingSite->Hydration Promotes GateOpening Hydrophobic Gate Opening Hydration->GateOpening Facilitates K_Efflux Increased K+ Efflux GateOpening->K_Efflux Leads to Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes

Caption: Mechanism of this compound action on BK channels.

Experimental Workflow for Patch-Clamp Analysis of this compound

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture with BK Channel Expression WholeCell Establish Whole-Cell Configuration CellCulture->WholeCell SolutionPrep Prepare External and Internal Solutions SolutionPrep->WholeCell StockPrep Prepare this compound Stock Solution DrugApp Apply this compound StockPrep->DrugApp Baseline Record Baseline Currents (Voltage-Step Protocol) WholeCell->Baseline Baseline->DrugApp DrugRecord Record Currents in Presence of this compound DrugApp->DrugRecord GV_Curve Generate G-V Curves DrugRecord->GV_Curve DoseResponse Construct Dose-Response Curve GV_Curve->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Caption: Workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for NS 11021 in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NS 11021 is a potent and specific activator of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 channels.[1] These channels are crucial regulators of smooth muscle contractility and excitability.[2][3][4][5] By activating BK channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle tissue.[2][4][5] This property makes this compound a valuable pharmacological tool for studying smooth muscle physiology and a potential therapeutic agent for conditions characterized by smooth muscle hypercontractility, such as overactive bladder and erectile dysfunction.[2] These application notes provide detailed protocols and quantitative data for the use of this compound in smooth muscle relaxation studies.

Mechanism of Action

This compound enhances the open probability (Po) of BK channels.[2][3][6] It shifts the channel's voltage-activation curve to more negative potentials, meaning the channel is more likely to be open at physiological membrane potentials.[2][4] This effect is achieved primarily by shifting the pore-gate equilibrium toward the open state, an action that is most pronounced at negative voltages where the channel's voltage sensors are at rest.[2][4][5] Atomistic simulations suggest that this compound binds to the hydrophobic inner pore of the BK channel, increasing pore hydration and thereby promoting the opening of the hydrophobic gate.[7]

Quantitative Data for this compound in Smooth Muscle and BK Channel Studies

The following table summarizes the effective concentrations and key quantitative parameters of this compound from various studies. This data is essential for designing experiments and interpreting results.

ParameterConcentration / ValueExperimental ModelKey FindingsReference
EC₅₀ 0.4 - 2.1 µMAtomistic simulations and analysis of experimental dataThe computed binding free energy corresponds well with the experimental EC₅₀ range.[7][7]
EC₅₀ 2.4 - 28 µMElectrophysiology on BK channels (nominally 0 Ca²⁺)EC₅₀ values are voltage-dependent, decreasing with more depolarized potentials.[8][8]
EC₅₀ 1.5 - 24 µMElectrophysiology on BK channels (1 µM Ca²⁺)EC₅₀ values are voltage-dependent.[8][8]
EC₅₀ 4.9 - 26 µMElectrophysiology on BK channels (10 µM Ca²⁺)EC₅₀ values are voltage-dependent.[8][8]
Effective Concentration 3 µMGuinea pig urinary bladder smooth muscle (UBSM) stripsCaused an approximate threefold increase in single BK channel open probability and whole-cell BK currents.[3][9] Reduced the force of spontaneous phasic contractions by ~50%.[6][9][3][6][9]
Effective Concentration 30 µMElectrophysiology on BK channelsIncreased the open probability by 62-fold in the nominal absence of Ca²⁺.[2][4][5][2][4][5]
Concentration Range 0.1 - 30 µMElectrophysiology on BK channelsIncreasing concentrations cause a progressive leftward shift of the G-V relation.[2][2]
Concentration Range for Contraction Studies 100 nM - 30 µMGuinea pig urinary bladder smooth muscleUsed to generate concentration-response curves for spontaneous phasic contractions.[3][3]
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

The following diagram illustrates the molecular mechanism by which this compound leads to smooth muscle relaxation.

NS_11021_Signaling_Pathway NS11021 This compound BK_Channel BK Channel (in Smooth Muscle Cell Membrane) NS11021->BK_Channel Activates K_Efflux Increased K⁺ Efflux BK_Channel->K_Efflux Promotes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca²⁺ Influx VGCC->Ca_Influx Reduces Intra_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intra_Ca MLCK Myosin Light Chain Kinase (MLCK) Activity Intra_Ca->MLCK Reduces Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle Strips

This protocol details the procedure for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue strips.

Materials:

  • Isolated smooth muscle tissue (e.g., urinary bladder, artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Contractile agonist (e.g., phenylephrine (B352888), KCl)

  • This compound stock solution (in DMSO)

  • Isometric force transducer and data acquisition system

  • Organ bath system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to an approved institutional protocol.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.

    • Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide, 5-10 mm long).

  • Mounting and Equilibration:

    • Mount the tissue strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Check and Pre-contraction:

    • Assess tissue viability by inducing a contraction with a high-K⁺ solution (e.g., 80 mM KCl).

    • Wash the tissue and allow it to return to baseline tension.

    • Induce a stable, submaximal contraction using a relevant agonist (e.g., 1 µM phenylephrine for arterial smooth muscle).

  • This compound Application:

    • Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 100 nM to 30 µM).

    • Allow sufficient time between additions for the relaxation response to stabilize.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.

    • Construct a concentration-response curve and calculate the EC₅₀ value for this compound.

Protocol 2: Patch-Clamp Electrophysiology on Isolated Smooth Muscle Cells

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on BK channel currents in single smooth muscle cells.

Materials:

  • Isolated smooth muscle cells

  • Extracellular (bath) solution (e.g., in mM: 134 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, with desired free Ca²⁺ concentration buffered with EGTA; pH adjusted to 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.

  • Patch-Clamp Recording:

    • Place the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Measurement:

    • Clamp the cell at a holding potential of -70 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit outward K⁺ currents.

    • Record the baseline BK channel currents.

  • This compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 3 µM).

    • After a few minutes of incubation, repeat the voltage-step protocol to record the BK channel currents in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of the outward currents at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage increase in current amplitude at each voltage to quantify the effect of this compound.

Experimental Workflow for a Smooth Muscle Relaxation Study

The following diagram outlines a typical workflow for investigating the effects of this compound on smooth muscle.

Experimental_Workflow cluster_0 In Vitro Tissue Studies cluster_1 Cellular Electrophysiology Tissue_Prep Tissue Isolation & Strip Preparation Organ_Bath Organ Bath Mounting & Equilibration Tissue_Prep->Organ_Bath Pre_Contraction Pre-contraction with Agonist Organ_Bath->Pre_Contraction NS11021_Tension Cumulative Addition of this compound Pre_Contraction->NS11021_Tension Tension_Analysis Tension Data Analysis (EC₅₀ Calculation) NS11021_Tension->Tension_Analysis Interpretation Data Interpretation & Conclusion Tension_Analysis->Interpretation Cell_Isolation Smooth Muscle Cell Isolation Patch_Clamp Whole-Cell Patch-Clamp Recording (Baseline) Cell_Isolation->Patch_Clamp NS11021_Patch Perfusion with This compound Patch_Clamp->NS11021_Patch Current_Recording Record BK Currents NS11021_Patch->Current_Recording Ephys_Analysis Current-Voltage Analysis Current_Recording->Ephys_Analysis Ephys_Analysis->Interpretation

References

Application of NS 11021 in Oocyte Expression Systems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NS 11021 is a potent and specific small-molecule activator of the large-conductance Ca2+- and voltage-activated potassium channels (KCa1.1), also known as BK or MaxiK channels.[1][2] These channels are integral to various physiological processes, including the regulation of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][3] The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression and functional characterization of ion channels. This application note provides detailed protocols for the use of this compound to study KCa1.1 channels expressed in Xenopus oocytes using the two-electrode voltage clamp (TEVC) technique.

Mechanism of Action

This compound activates KCa1.1 channels in a concentration-dependent manner, with effects observed at concentrations above 0.3 μM.[1][2][3] Its primary mechanism involves shifting the channel's voltage-activation curve to more negative potentials, thereby increasing the probability of the channel being in an open state at a given membrane potential.[1][3] Notably, this compound enhances the channel's open probability by modifying its gating kinetics without altering the single-channel conductance.[1][3] This activation is independent of the intracellular free calcium concentration.[4][5] Compared to the commonly used BK channel opener NS1619, this compound demonstrates approximately 10 times higher potency and greater specificity.[1][3] At concentrations below 10 μM, it shows no significant modulatory effects on a variety of other ion channels, including several K+ (Kv), Na+, and Ca2+ channels.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on KCa1.1 channels expressed in Xenopus laevis oocytes as reported in the literature.

Table 1: Potency and Efficacy of this compound on KCa1.1 Channels

ParameterValueCell SystemCommentsReference
Activation Threshold > 0.3 µMXenopus laevis oocytesConcentration at which activation of KCa1.1 is observed.[1][2]
Current Increase (at 3 µM) 171%Xenopus laevis oocytesFor channels repeatedly shifting between open and closed states.[2]
Current Increase (at 3 µM) 187%Xenopus laevis oocytesFor channels maintained in a closed conformation prior to application.[2]
Current Increase (at 1-30 µM) From ~2 µA to ~4 µA (at 3 µM)Xenopus laevis oocytesDemonstrates concentration-dependent activation.[2]

Table 2: Specificity of this compound

Channel TypeConcentration of this compoundEffectReference
Cloned Kv channels10 µMNo effect[1]
Endogenous Na+ channels10 µMNo effect[1]
Endogenous Ca2+ channels (L- and T-type)10 µMNo effect[1]
KV7.4 channels30 µMIncreased current[7]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on KCa1.1 channels expressed in Xenopus laevis oocytes.

Oocyte Preparation and cRNA Injection
  • Oocyte Isolation: Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.

  • Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours to remove the follicular cell layer.

  • cRNA Preparation: Prepare capped cRNA encoding the KCa1.1 channel α-subunit (and any auxiliary β-subunits) from linearized cDNA templates using an in vitro transcription kit.

  • Microinjection: Inject approximately 50 nl of cRNA solution (at a concentration of >2 ng/µl) into the cytoplasm of each oocyte.[8]

  • Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for channel expression.[8][9]

Solutions and Reagents
  • ND96 Solution (for oocyte incubation):

    • 96 mM NaCl

    • 2 mM KCl

    • 1.8 mM CaCl2

    • 1 mM MgCl2

    • 5 mM HEPES

    • Adjust pH to 7.5 with NaOH.

    • Supplement with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.

  • Recording Solution (for TEVC):

    • Composition may vary depending on the experimental goals. A typical solution is:

    • 96 mM NaCl

    • 4 mM KCl

    • 0.5 mM CaCl2

    • 1 mM MgCl2

    • 5 mM HEPES

    • Adjust pH to 7.4 with NaOH.

  • This compound Stock Solution:

    • Prepare a 10-100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6]

    • Store at -20°C.[6]

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the recording solution. Ensure the final DMSO/ethanol concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Microelectrode Filling Solution:

    • 3 M KCl

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Electrode Preparation: Pull borosilicate glass capillaries to obtain microelectrodes with a resistance of 0.5-5.0 MΩ when filled with 3 M KCl.[10][11]

  • Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution.

  • Impalement: Carefully impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection.[10]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential where the KCa1.1 channels are predominantly closed (e.g., -80 mV or -60 mV).[3][11]

  • Data Acquisition:

    • Record whole-cell currents in response to voltage steps. A typical voltage protocol would be to step the membrane potential from the holding potential to a range of test potentials (e.g., -80 mV to +80 mV in 10 or 20 mV increments).

    • Acquire baseline currents in the recording solution alone.

    • Apply this compound by perfusing the recording chamber with the recording solution containing the desired concentration of the compound.

    • Record currents in the presence of this compound after the response has reached a steady state.

    • Perform a washout by perfusing with the control recording solution to observe the reversibility of the effect.

Visualizations

Signaling Pathway

NS11021_Mechanism cluster_membrane NS11021 This compound BK_Channel KCa1.1 (BK) Channel (Closed State) NS11021->BK_Channel Binds to Channel BK_Channel_Open KCa1.1 (BK) Channel (Open State) BK_Channel->BK_Channel_Open Increases Open Probability K_ion K+ BK_Channel_Open->K_ion K+ Efflux Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Isolation & Defolliculation cRNA_Inject KCa1.1 cRNA Microinjection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days) cRNA_Inject->Incubation TEVC_Setup TEVC Setup & Oocyte Impalement Incubation->TEVC_Setup Baseline Record Baseline Currents TEVC_Setup->Baseline NS11021_App Apply this compound Baseline->NS11021_App NS11021_Rec Record Currents with this compound NS11021_App->NS11021_Rec Washout Washout NS11021_Rec->Washout IV_Plot Generate I-V Curves Washout->IV_Plot GV_Plot Construct G-V Curves IV_Plot->GV_Plot EC50_Calc Calculate EC50 GV_Plot->EC50_Calc Logical_Relationship NS11021 This compound Application Binding Binds to KCa1.1 Channel NS11021->Binding Gating_Shift Negative Shift in Voltage-Activation Curve Binding->Gating_Shift Open_Prob Increased Open Probability Gating_Shift->Open_Prob K_Current Increased Outward K+ Current Open_Prob->K_Current Hyperpolarization Membrane Hyperpolarization K_Current->Hyperpolarization

References

Application Notes and Protocols: Experimental Use of NS 11021 in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and specific activator of the large-conductance Ca²⁺-activated potassium channel (BK channel, KCa1.1). In cardiac myocytes, BK channels are predominantly located in the inner mitochondrial membrane (mitoBK) and are implicated in cardioprotection, particularly against ischemia-reperfusion injury. Activation of these channels by this compound has been shown to modulate mitochondrial function, including ion flux and energetics. This document provides detailed application notes and protocols for the experimental use of this compound in isolated cardiac myocytes.

Mechanism of Action

This compound activates BK channels by shifting the channel's activation curve to more negative potentials in a concentration-dependent manner, starting at concentrations above 0.3 μM.[1][2] This activation increases the open probability of the channel without affecting its single-channel conductance.[2][3] Notably, at concentrations below 10 μM, this compound is highly specific for BK channels and does not significantly affect other ion channels such as various voltage-gated potassium (Kv) channels, sodium (Na⁺) channels, or L- and T-type calcium (Ca²⁺) channels in guinea pig cardiac myocytes.[2][3] The primary effect of this compound in cardiac myocytes is the activation of mitoBK channels, leading to an increased potassium influx into the mitochondrial matrix. This is thought to contribute to mitochondrial swelling and improved energetic performance.[4][5]

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: Electrophysiological and Functional Effects of this compound

ParameterSpecies/Cell TypeThis compound ConcentrationObserved EffectReference
BK Channel Activation-> 0.3 µMConcentration-dependent activation by parallel-shifting the channel activation curves to more negative potentials.[1][2]
hKCa1.1 CurrentX. laevis oocytes1-30 µMIncreases current from 2 µA to 4 µA at 3 µM.[1]
hKCa1.1 CurrentX. laevis oocytes3 µM171% increase in current for channels repeatedly shifting between open and closed states; 187% increase for channels kept in a closed conformation.[1]
hKCa1.1 CurrentsMonoclonal HEK293 cells0-10 µMConcentration-dependent enhancement of currents.[1]
Kᵥ, Na⁺, Ca²⁺ ChannelsGuinea pig cardiac myocytes10 µMNo effect on cloned Kᵥ channels or endogenous Na⁺ and Ca²⁺ (L- and T-type) channels.[2][3]
Resting Membrane PotentialFrog gastrocnemius muscles5 or 50 µMNo effect.[1]
Action Potential Rise TimeFrog gastrocnemius muscles5 or 50 µMSignificant, dose-dependent increase.[1]
K D--0.3-3.1 µM[6][7]
EC₅₀--0.4-2.1 µM[6][7]

Table 2: Effects of this compound on Mitochondrial Function in Cardiac Myocytes

ParameterPreparationThis compound ConcentrationObserved EffectReference
Mitochondrial K⁺ Uptake RateGuinea pig heart mitochondria50 nM2.5-fold increase in the presence of KH₂PO₄ or KAc.[4]
Mitochondrial VolumeGuinea pig heart mitochondria50 nMIncreased.[4]
Mitochondrial Membrane Potential (ΔΨm)Guinea pig heart mitochondria50 nMLittle to no effect.[4]
Mitochondrial Respiratory Control Ratio (RCR)Guinea pig heart mitochondria50 nMIncreased in the presence of KH₂PO₄.[4]
Mitochondrial Respiratory Control Ratio (RCR)Guinea pig heart mitochondria> 1 µMDecreased RCR and depolarized ΔΨm.[4]
Mitochondrial Superoxide (B77818) ProductionRat kidney proximal tubular epithelial cells1 µMAttenuated.[1]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes a standard enzymatic digestion method for isolating high-quality, calcium-tolerant adult ventricular cardiomyocytes.

Materials:

  • Perfusion Buffer (Ca²⁺-free): (in mM) 120 NaCl, 5.4 KCl, 1.2 MgSO₄, 1.2 NaH₂PO₄, 20 NaHCO₃, 10 Glucose, 10 Taurine, 5 Pyruvic acid; gassed with 95% O₂/5% CO₂ to pH 7.4.

  • Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1% Bovine Serum Albumin (BSA).

  • Stop Buffer: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25 mM CaCl₂.

  • Langendorff apparatus

  • Surgical instruments

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Ca²⁺-free Perfusion Buffer for 5 minutes to wash out the blood.

  • Switch to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in Stop Buffer.

  • Gently triturate the tissue with a wide-bore pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and gently resuspend the cell pellet in Stop Buffer.

  • Gradually reintroduce calcium by sequential addition of CaCl₂ to a final concentration of 1.8 mM.

  • The isolated rod-shaped, quiescent cardiomyocytes are now ready for experimental use.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for mitoBK Currents

This protocol is designed to record whole-cell currents from isolated adult ventricular cardiomyocytes, with a focus on isolating mitoBK currents.

Materials:

  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 MgCl₂, 1 EGTA; pH adjusted to 7.3 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 Mg-ATP, 0.1 GTP, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 10 µM); pH adjusted to 7.2 with KOH.

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution (in DMSO)

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the Internal Solution.

  • Plate isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the External Solution.

  • Approach a selected cardiomyocyte with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward currents.

  • After recording baseline currents, perfuse the chamber with the External Solution containing the desired concentration of this compound (e.g., 1-10 µM).

  • Repeat the voltage-step protocol to record currents in the presence of this compound.

  • To confirm the current is mediated by BK channels, apply a specific BK channel blocker such as Iberiotoxin (100 nM) or Paxilline (1 µM).

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential in response to this compound.

Materials:

  • Isolated cardiomyocytes

  • TMRE stock solution (in DMSO)

  • Fluorescence microscope or plate reader

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

Procedure:

  • Incubate isolated cardiomyocytes with 25-50 nM TMRE in a suitable culture medium for 20-30 minutes at 37°C.

  • Wash the cells twice with fresh medium to remove excess dye.

  • Acquire baseline fluorescence images or readings (Excitation ~549 nm, Emission ~575 nm).

  • Add this compound at the desired concentration (e.g., 50 nM) to the cells and incubate for the desired duration.

  • Acquire fluorescence images or readings at different time points after this compound application.

  • As a positive control, add CCCP (e.g., 10 µM) to a separate group of TMRE-loaded cells to induce mitochondrial depolarization and measure the decrease in fluorescence.

  • Analyze the change in TMRE fluorescence intensity as an indicator of changes in mitochondrial membrane potential. A decrease in fluorescence indicates depolarization.

Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide levels.

Materials:

  • Isolated cardiomyocytes

  • MitoSOX Red reagent

  • Fluorescence microscope or plate reader

  • Antimycin A or H₂O₂ as a positive control for ROS production.

Procedure:

  • Load the isolated cardiomyocytes with 5 µM MitoSOX Red in a suitable buffer for 10-15 minutes at 37°C, protected from light.

  • Wash the cells gently with a fresh buffer to remove the excess probe.

  • Acquire baseline fluorescence images or readings (Excitation ~510 nm, Emission ~580 nm).

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM).

  • Acquire fluorescence images or readings at various time points after treatment.

  • For a positive control, treat a separate group of cells with a known ROS inducer like Antimycin A (e.g., 10 µM) or H₂O₂ (e.g., 100 µM).

  • Quantify the change in MitoSOX Red fluorescence intensity to determine the effect of this compound on mitochondrial superoxide production.

Visualizations

Signaling_Pathway NS11021 This compound mitoBK Mitochondrial BK Channel (mitoBK) NS11021->mitoBK Activates K_influx K⁺ Influx into Mitochondrial Matrix mitoBK->K_influx Increases Mito_Swelling Mitochondrial Swelling K_influx->Mito_Swelling Induces Cardioprotection Cardioprotection Mito_Swelling->Cardioprotection Contributes to

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Assays cluster_analysis Data Analysis Isolation Isolate Adult Ventricular Cardiomyocytes Patch_Clamp Whole-Cell Patch Clamp (mitoBK Currents) Isolation->Patch_Clamp Mito_Potential Mitochondrial Membrane Potential Assay (TMRE) Isolation->Mito_Potential ROS_Assay Mitochondrial ROS Measurement (MitoSOX) Isolation->ROS_Assay Analysis Quantify Effects of this compound Patch_Clamp->Analysis Mito_Potential->Analysis ROS_Assay->Analysis

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols for NS 11021 as a Tool Compound for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NS 11021 is a potent and specific activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[1][2][3][4] It modulates channel activity by shifting the voltage-dependence of activation towards more negative potentials, thereby increasing the channel's open probability.[1][5][6] This compound exhibits high selectivity for BK channels with minimal effects on other potassium (KV), sodium (Na+), or calcium (Ca2+) channels at concentrations below 10 μM.[3][5][6][7] Its favorable specificity and potency make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in various cellular processes.[5][6][8]

Mechanism of Action

This compound acts as a BK channel opener.[1][2][3][4] Its mechanism involves binding to the channel, which enhances the hydration of the inner pore.[9][10] This increased hydration promotes the opening of the hydrophobic gate, thereby increasing the intrinsic opening of the BK channel.[9][10] This leads to an increase in K+ efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. This compound alters the gating kinetics of the channel without affecting its single-channel conductance.[3][5][6][8] The compound has been shown to bind to both the open and closed conformations of the BK channel.[3][7]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by this compound. Activation of BK channels by this compound leads to membrane hyperpolarization, which in turn can modulate various downstream cellular events by influencing voltage-gated ion channels and intracellular calcium levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol NS11021 This compound BK_channel BK Channel (KCa1.1) NS11021->BK_channel Activates K_ion K+ BK_channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ VGCC->Ca_ion_in Influx Ca_ion_level Decreased Intracellular [Ca2+] Ca_ion_in->Ca_ion_level Contributes to Hyperpolarization->VGCC Inhibits Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the quantitative effects of this compound on BK channel activity from various studies.

Table 1: Potency of this compound

ParameterCell Type/SystemConditionValueReference
EC50Xenopus laevis oocytes expressing hKCa1.1-0.4 - 2.1 µM[9]
KDAtomistic simulations-0.3 - 3.1 µM[9][10]
EC50HEK293 cells0 µM Ca2+, +120 mV2.4 µM[11]
EC50HEK293 cells1 µM Ca2+, +100 mV1.5 µM[11]
EC50HEK293 cells10 µM Ca2+, +20 mV4.9 µM[11]

Table 2: Effects of this compound on BK Channel Currents and Open Probability

ConcentrationCell Type/SystemEffectMagnitude of EffectReference
3 µMXenopus laevis oocytes expressing hKCa1.1Current Increase171% (shifting between open/closed)[1]
3 µMXenopus laevis oocytes expressing hKCa1.1Current Increase187% (kept in closed conformation)[1]
10 µMIGR39 melanoma cellsOutward Current Increase at +100 mV~26-fold[12]
10 µMPanc-1 pancreatic cancer cellsOutward Current Increase at +100 mV~15-fold[12]
3 µMUrinary bladder smooth muscle cellsSingle Channel Open Probability (Po) Increase~3-fold[13][14]
30 µMHEK293 cells (nominally 0 Ca2+)Open Probability (Po) Increase62-fold[15]
3 µMUrinary bladder smooth muscle stripsReduction in spontaneous action potential frequency~50%[14]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on BK channel currents in whole-cell or single-channel configurations.

Experimental Workflow

A Cell Preparation (e.g., cell culture or freshly isolated cells) C Establish Gigaseal & Whole-Cell or Inside-Out Patch A->C B Patch Pipette Fabrication & Filling (Intracellular Solution) B->C D Record Baseline Currents C->D E Apply this compound (Extracellular Solution) D->E F Record Currents in presence of this compound E->F G Washout & Record Recovery F->G H Data Analysis (Current-Voltage Relationship, Open Probability) G->H

Caption: Workflow for patch-clamp electrophysiology.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells stably expressing hKCa1.1, IGR39, or Panc-1 cells).[1][12]

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Glass capillaries for pipettes.

  • Intracellular (Pipette) Solution (example): 100 mM K-aspartate, 40 mM KCl, 8 mM NaCl, 2 mM CaCl2, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.3 with KOH.[12] Free Ca2+ concentration can be adjusted as needed.

  • Extracellular (Bath) Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • This compound stock solution (e.g., 10-100 mM in DMSO or ethanol).[3][7]

Procedure:

  • Prepare cells on coverslips suitable for microscopy.

  • Pull patch pipettes from glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.[12]

  • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

  • For whole-cell recording, apply a brief pulse of suction to rupture the cell membrane. For inside-out patch recording, retract the pipette after forming a seal.

  • Clamp the cell at a holding potential (e.g., -50 mV).[12]

  • Apply a voltage-step protocol (e.g., 500 ms (B15284909) steps from -80 mV to +120 mV in 20 mV increments) to elicit baseline currents.[12]

  • Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 1-30 µM).[1]

  • Repeat the voltage-step protocol to record currents in the presence of this compound.

  • To test for reversibility, perfuse with the control extracellular solution to wash out the compound and record again.

  • For single-channel recordings, hold the patch at a constant voltage (e.g., +40 mV) and record channel openings and closings before and after application of this compound.[14]

Cell Viability Assay

This protocol assesses the effect of this compound on cell survival and proliferation.

Experimental Workflow

A Seed Cells in 96-well plate B Allow Cells to Adhere Overnight A->B C Treat with This compound B->C D Incubate for Desired Time (e.g., 72h) C->D E Add Viability Reagent (e.g., MTT, PrestoBlue) D->E F Incubate and Measure Signal (Absorbance/Fluorescence) E->F G Data Analysis (Normalize to Control) F->G

Caption: Workflow for a cell viability assay.

Materials:

  • Cells of interest.

  • 96-well plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • Cell viability reagent (e.g., MTT, WST-1, PrestoBlue, or similar).

  • Plate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of approximately 3 x 10³ cells per well.[12]

  • Allow the cells to attach and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration to test is 20 µM.[12]

  • Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).[12]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Experimental Workflow

A Plate Cells on Glass-bottom Dish B Load Cells with Ca2+ Indicator (e.g., Fura-2 AM) A->B C Wash and Incubate in Bath Solution B->C D Acquire Baseline Fluorescence C->D E Perfuse with This compound D->E F Continuously Record Fluorescence E->F G Data Analysis (Ratio of Emission, [Ca2+]i Calculation) F->G

Caption: Workflow for intracellular calcium imaging.

Materials:

  • Cells plated on glass-bottom dishes or coverslips.

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM).[12]

  • Pluronic F-127 (optional, to aid dye loading).

  • Extracellular (bath) solution.

  • Fluorescence microscopy setup with a perfusion system.

  • This compound stock solution.

Procedure:

  • Culture cells on glass-bottom dishes or coverslips.

  • Prepare a loading solution of the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in the extracellular solution.

  • Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes in the dark.

  • Wash the cells with the extracellular solution to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.[12]

  • Mount the dish on the microscope stage and perfuse with the control extracellular solution.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

  • Begin recording a time-lapse series of images.

  • After establishing a stable baseline, perfuse the chamber with the extracellular solution containing this compound (e.g., 10 µM).[12]

  • Continue recording to capture the cellular response.

  • Analyze the data by calculating the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2), which corresponds to the intracellular Ca2+ concentration.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[3][7]

  • Storage: Store the solid compound at -20°C for long-term stability.[2][3][7] Stock solutions can be stored at -20°C for several months.

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[2] Researchers should consult the relevant literature and safety data sheets before use.

References

Application Notes and Protocols for In Vivo Administration of NS 11021 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and selective activator of the large-conductance Ca²⁺-activated potassium channels (BKCa, KCa1.1).[1][2][3] These channels are crucial regulators of smooth muscle tone, neuronal excitability, and various other physiological processes. In animal models, this compound has been investigated for its therapeutic potential in conditions such as erectile dysfunction and bladder overactivity due to its ability to induce smooth muscle relaxation.[1][4][5][6] These application notes provide detailed protocols for the in vivo administration of this compound in animal models, along with a summary of its mechanism of action and key experimental findings.

Mechanism of Action

This compound functions by binding to the α subunit of the BKCa channel, which it can do in both the open and closed conformations.[3] This interaction alters the channel's gating kinetics, increasing its open probability without affecting its single-channel conductance.[7] The opening of BKCa channels leads to an efflux of potassium ions (K⁺) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions (Ca²⁺) and leading to the relaxation of smooth muscle cells.[4]

Signaling Pathway

NS_11021_Signaling_Pathway NS11021 This compound BKCa BKCa Channel (α subunit) NS11021->BKCa Activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca²⁺ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Protocols

Protocol 1: Intravenous Administration in a Rat Model of Erectile Dysfunction

This protocol is based on studies investigating the pro-erectile effects of this compound in anesthetized rats.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% NaCl (saline)

  • Male Wistar rats (12-16 weeks old)[4]

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Catheters for intravenous administration and blood pressure monitoring

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., pentobarbital sodium at 50 mg/kg, intraperitoneally).[4]

    • Maintain the animal's body temperature at 37°C throughout the experiment.[4]

    • Surgically expose the jugular vein for intravenous injection and the carotid artery for mean arterial pressure (MAP) monitoring.[4]

    • Insert catheters into the respective blood vessels.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound by dissolving it in DMSO.[4]

    • For in vivo experiments, dilute the stock solution in sterile 0.9% NaCl to the final desired concentration.[4]

    • The final concentration of DMSO in the injected solution should be minimized. For in vitro studies, a maximal DMSO concentration of 0.1% was found to not modulate smooth muscle tone.[4]

    Alternative Formulations: Some suppliers suggest alternative vehicles for in vivo administration, which may be considered based on experimental needs:

    • A mixture of DMSO, PEG300, Tween-80, and saline.[3]

    • A mixture of DMSO and corn oil for longer dosing periods.[3]

  • Administration:

    • Administer this compound intravenously via the jugular vein catheter.

    • Effective doses in rat erectile dysfunction models are 0.1 mg/kg and 1 mg/kg.[1][4]

    • The injection volume should be kept low, for instance, a maximum of 200 µL.[4]

  • Monitoring and Data Collection:

    • Monitor erectile response by measuring the intracavernosal pressure (ICP).

    • Continuously record the mean arterial pressure (MAP) via the carotid artery catheter.

    • Calculate the erectile response as the ratio of the peak intracavernosal pressure (PICP) to the MAP (PICP/MAP).[4]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetize and catheterize rat Administration Administer this compound intravenously Animal_Prep->Administration Solution_Prep Prepare this compound injection solution Solution_Prep->Administration Stimulation Electrical stimulation of cavernous nerve Administration->Stimulation Monitoring Record ICP and MAP Stimulation->Monitoring Calculation Calculate erectile response (PICP/MAP) Monitoring->Calculation Data_Analysis Statistical analysis Calculation->Data_Analysis

References

Application Notes and Protocols for NS 11021 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 11021 is a potent and selective small-molecule activator of the large-conductance Ca²⁺-activated potassium channels (KCa1.1), also known as BK channels.[1][2][3][4] These channels are crucial in regulating neuronal excitability, vascular tone, and smooth muscle function, making them attractive therapeutic targets for a range of disorders including hypertension, erectile dysfunction, and neurological diseases.[2] this compound activates BK channels by increasing their open probability through a leftward shift in the voltage-activation curve, without altering the single-channel conductance.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel BK channel modulators.

Mechanism of Action

This compound is a negatively charged activator that is thought to bind within the hydrophobic inner pore of the BK channel.[6][7] This binding enhances the hydration of the pore, which in turn promotes the opening of the channel's hydrophobic gate.[6][7] The activation by this compound is concentration-dependent, with effects observed at concentrations above 0.3 µM.[8]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data for this compound from various experimental systems. This data is essential for designing and interpreting HTS assays.

ParameterValueCell Line / TissueAssay TypeReference
EC₅₀ 0.4 µM - 2.1 µMRecombinant (e.g., HEK293, CHO)Electrophysiology (Patch Clamp)[7]
K_D 0.3 - 3.1 µMDeactivated BK channelsAtomistic simulations[6][7]
pD₂ 5.1 ± 0.1Rat penile arteriesIsometric tension measurement[9]
pD₂ 4.8 ± 0.1Rat corpus cavernosumIsometric tension measurement[9]
pD₂ 4.5 ± 0.1Human corpus cavernosumIsometric tension measurement[9]
Effective Concentration > 0.3 µMCloned KCa1.1 in Xenopus laevis oocytesElectrophysiology (Two-electrode voltage-clamp)[5]
Concentration for Viability Reduction 20 µM (72h)IGR39 (melanoma), Panc-1 (pancreatic carcinoma)Cell viability assay[10]

Experimental Protocols

Two primary methodologies are presented for high-throughput screening of compounds targeting BK channels using this compound as a reference activator: a fluorescence-based thallium flux assay for primary screening and an automated patch clamp assay for secondary screening and hit validation.

Protocol 1: High-Throughput Primary Screening using a Fluorescence-Based Thallium Flux Assay

This assay is a robust method for screening large compound libraries to identify potential BK channel modulators. It indirectly measures channel activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into cells expressing BK channels.[5][6][7][8][11]

Materials:

  • Cell Line: A stable cell line with high expression of human KCa1.1 (BK) channels (e.g., HEK293 or CHO cells).

  • Thallium-sensitive fluorescent dye: (e.g., FluxOR™, Thallos™)

  • This compound: As a positive control for channel activation.

  • BK Channel Blocker: (e.g., Iberiotoxin or Paxilline) as a negative control.

  • Assay Plates: 384- or 1536-well black, clear-bottom microplates.

  • Compound Library: For screening.

  • Reagents: Hank's Balanced Salt Solution (HBSS), Probenecid (B1678239).

  • Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capability.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed cells expressing KCa1.1 channels in 384-well plates p2 Incubate overnight p1->p2 a1 Load cells with thallium-sensitive dye p2->a1 a2 Wash to remove extracellular dye a1->a2 a3 Add test compounds and controls (this compound, blocker, vehicle) a2->a3 a4 Incubate a3->a4 a5 Add thallium-containing stimulus buffer a4->a5 r1 Measure fluorescence kinetically a5->r1 r2 Calculate signal change (e.g., slope, peak intensity) r1->r2 r3 Identify hits based on statistical analysis r2->r3

Figure 1. Workflow for a thallium flux HTS assay.

Detailed Steps:

  • Cell Plating:

    • Trypsinize and resuspend the KCa1.1-expressing cells in the appropriate culture medium.

    • Seed the cells into 384-well black, clear-bottom assay plates at a density optimized for a confluent monolayer the next day.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid to inhibit dye leakage.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Following incubation, wash the cells with a suitable assay buffer (e.g., HBSS) to remove extracellular dye.

    • Using an automated liquid handler, add the test compounds from the library, this compound (positive control, e.g., at a final concentration of 10 µM), and a BK channel blocker (negative control, e.g., 1 µM Paxilline) to the respective wells. Include vehicle-only wells (e.g., DMSO) for baseline measurements.

    • Incubate for 10-20 minutes at room temperature.

  • Signal Detection:

    • Prepare the stimulus buffer containing thallium sulfate. The final concentration of Tl⁺ should be optimized for the specific cell line and channel expression level.

    • Place the assay plate in a kinetic fluorescence plate reader.

    • Initiate the reading to establish a baseline fluorescence, then inject the thallium-containing stimulus buffer.

    • Continue to measure the fluorescence intensity over time (e.g., every second for 2-3 minutes). An increase in fluorescence indicates Tl⁺ influx through open BK channels.

  • Data Analysis:

    • The rate of fluorescence increase or the peak fluorescence intensity is proportional to the BK channel activity.

    • Normalize the data to the controls on each plate.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

    • Identify "hits" as compounds that significantly increase (activators) or decrease (inhibitors) the fluorescence signal compared to the vehicle control.

Protocol 2: Secondary Screening and Hit Confirmation with Automated Patch Clamp

Automated patch clamp (APC) systems provide a higher fidelity, electrophysiological readout of ion channel activity and are ideal for confirming hits from primary screens and for detailed pharmacological characterization.[4][12][13][14]

Materials:

  • Cell Line: KCa1.1-expressing cell line used in the primary screen.

  • Automated Patch Clamp System: (e.g., QPatch, IonFlux, SyncroPatch)

  • APC Consumables: Planar patch chips or plates.

  • Solutions: Extracellular and intracellular solutions formulated for BK channel recordings.

  • This compound: For control experiments.

  • Confirmed Hits: From the primary screen.

Signaling Pathway and Experimental Logic:

G cluster_cell Cellular Level cluster_response Response BK KCa1.1 (BK) Channel Current K+ Current BK->Current generates Membrane Cell Membrane Compound Test Compound (e.g., this compound) Compound->BK activates Voltage Voltage Step Voltage->BK opens Hyperpolarization Membrane Hyperpolarization Current->Hyperpolarization causes

Figure 2. Activation of BK channels and the resulting cellular response.

Detailed Steps:

  • Cell Preparation:

    • Harvest the KCa1.1-expressing cells and prepare a single-cell suspension according to the APC manufacturer's protocol. Cell viability and quality are critical for successful recordings.

  • System Setup:

    • Prime the APC system with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and the planar patch clamp consumables.

  • Automated Recording:

    • The system will automatically capture cells and form giga-ohm seals.

    • Once a whole-cell configuration is established, apply a voltage-step protocol to elicit BK channel currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps to a range of positive potentials (e.g., up to +100 mV).

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current recording.

    • Apply a concentration range of the hit compound to determine its EC₅₀ or IC₅₀.

    • Include this compound as a reference activator to confirm the responsiveness of the cells.

    • Record the current responses at each concentration after a sufficient incubation period.

  • Data Analysis:

    • Measure the amplitude of the outward K⁺ current at a specific voltage step (e.g., +60 mV).

    • Plot the concentration-response curve for each compound and fit the data to the Hill equation to determine the potency (EC₅₀/IC₅₀) and efficacy.

    • Compare the effects of hit compounds to that of this compound.

Concluding Remarks

The protocols outlined provide a comprehensive framework for utilizing this compound in the discovery and characterization of novel BK channel modulators. The fluorescence-based thallium flux assay is a cost-effective and high-throughput method for primary screening, while automated patch clamp electrophysiology offers the gold-standard for hit validation and detailed mechanistic studies. The careful use of this compound as a reference compound will ensure the quality and reliability of the screening data. It is important to note that at higher concentrations (e.g., 20 µM), this compound has been shown to have off-target effects, including increasing intracellular Ca²⁺ concentration and reducing cell viability in certain cancer cell lines, which should be considered during data interpretation.[10]

References

Troubleshooting & Optimization

Troubleshooting unexpected results with NS 11021

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using NS 11021 in their experiments.

Troubleshooting Guides

This section addresses specific unexpected results that may be encountered during experiments with this compound.

Question: My experimental results show a weaker than expected or no effect of this compound. What are the possible causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Compound Degradation: this compound, like any chemical compound, can degrade over time or with improper storage. Ensure the compound is stored as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions and use them on the same day for in vivo experiments.[1]

  • Incorrect Concentration: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. It is a potent activator of Ca2+-activated big-conductance K+ (BK) channels (also known as KCa1.1) at concentrations above 0.3 μM.[1] However, some studies have used concentrations up to 100 µM.[2] We recommend performing a dose-response curve to determine the optimal concentration for your specific model.

  • Low BK Channel Expression: The target of this compound, the BK channel, may have low expression levels in your experimental system. Verify the expression of the BK channel α (KCNMA1) and any relevant β subunits using techniques like RT-PCR, western blot, or immunohistochemistry.[3]

  • Presence of Inhibitors: Ensure that your experimental buffer or media does not contain known BK channel inhibitors, such as iberiotoxin (B31492) or paxilline, unless it is part of the experimental design.[3]

Question: I am observing off-target effects or results that seem independent of BK channel activation. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Activation of Other Ion Channels: At higher concentrations (≥1 µM), this compound may activate other potassium channels, such as voltage-gated K+ channels (Kv).[2] This can be tested by using specific inhibitors for other channel types in conjunction with this compound. For example, tetraethylammonium (B1195904) (TEA) can be used to block some voltage-gated K+ channels.[2]

  • BK Channel-Independent Effects: In some cancer cell lines, such as melanoma and pancreatic duct adenocarcinoma, this compound has been shown to induce cell death and increase intracellular Ca2+ levels through mechanisms independent of BK channel activation.[4] It is crucial to use appropriate controls, such as cell lines with low or no BK channel expression, to dissect the specific effects of this compound.[4]

  • Mitochondrial Effects: this compound can act on mitochondrial BK (mitoBK) channels, offering protection against cellular injury by reducing mitochondrial dysfunction, depolarization, and superoxide (B77818) production.[1][5] Some protective effects of this compound may not be fully reversible by BK channel blockers like paxilline, suggesting the involvement of other pathways.[5]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a potent and specific activator of large-conductance Ca2+-activated potassium channels (BK channels or KCa1.1).[1] It activates these channels by shifting their activation curve to more negative potentials in a concentration-dependent manner.[1] Recent studies suggest that this compound binds to the hydrophobic inner pore of the BK channel, increasing its hydration and promoting the open state.[6][7]

2. What is the recommended solvent and storage for this compound?

This compound should be dissolved in an organic solvent like DMSO or ethanol.[2][8] For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] It is recommended to store the stock solution at -20°C and prepare fresh working solutions for daily use.[1]

3. What are the typical effective concentrations of this compound?

The effective concentration of this compound can range from nanomolar to micromolar concentrations.

  • In vitro patch-clamp: 10 nM - 1 µM has been shown to increase K+ currents in isolated smooth muscle cells.[2]

  • Cell-based assays: 1 µM was effective in attenuating mitochondrial damage in rat kidney cells.[1] Concentrations of 10-20 µM have been used in cancer cell lines.[9]

  • Tissue preparations: 3 µM reduced the force of spontaneous contractions in urinary bladder smooth muscle strips.[3]

4. Can this compound be used in vivo?

Yes, this compound has been used in in vivo studies. For example, it has been shown to enhance erectile responses in rats.[2] A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on BK Channel Currents

ConcentrationCell TypeEffectReference
10 nM - 1 µMRat Corpus Cavernosum Smooth Muscle CellsConcentration-dependent increase in K+ currents[2]
0 - 10 µMHEK293 cells stably expressing hKCa1.1Concentration-dependent enhancement of hKCa1.1 currents[1]
3 µMOocytes expressing hKCa1.1~171-187% increase in hKCa1.1 current[1]
3 µMUrinary Bladder Smooth Muscle~3-fold increase in whole-cell BK channel currents[3]

Table 2: Effects of this compound on Cellular Functions

ConcentrationCell/Tissue TypeObserved EffectReference
3 µMUrinary Bladder Smooth Muscle StripsReduced frequency of spontaneous action potentials and ~50% reduction in spontaneous phasic contractions[3]
1 µMRat Kidney Proximal Tubular Epithelial CellsAttenuated mitochondrial damage, dysfunction, depolarization, and superoxide production[1][5]
20 µMMelanoma and Pancreatic Cancer Cell LinesInduced cell death[4]
10 µMMelanoma and Pancreatic Cancer Cell LinesIncreased intracellular Ca2+ levels[4]

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for measuring the effect of this compound on BK channel currents in isolated cells.

  • Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion (e.g., papain and dithiothreitol).[2] Plate the cells on a suitable dish for patch-clamp recording.

  • Solutions:

    • Pipette Solution (Intracellular): A typical solution may contain (in mM): 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl2, 10 EGTA, and 10 HEPES, with pH adjusted to 7.3.[9]

    • Bath Solution (Extracellular): A standard extracellular solution can be used, with the composition adjusted based on the specific experimental needs.

  • Recording:

    • Establish a whole-cell recording configuration using a patch-clamp amplifier.

    • Hold the cell at a holding potential of -50 mV.[2][9]

    • Apply a voltage ramp protocol (e.g., from -100 mV to +80 mV over 700 ms) to elicit membrane currents.[2]

  • Data Acquisition:

    • Record baseline currents in the absence of this compound.

    • Perfuse the cells with increasing concentrations of this compound and record the resulting currents.

    • To confirm the involvement of BK channels, apply a specific BK channel blocker like iberiotoxin (e.g., 0.1 µM) at the end of the experiment.[2]

  • Analysis:

    • Normalize the recorded current amplitudes to the cell capacitance to obtain current density (A/F).[2]

    • Construct current-voltage (I-V) curves to visualize the effect of this compound on membrane conductance.

Mandatory Visualizations

NS11021_Signaling_Pathway NS11021 This compound BK_channel BK Channel (KCa1.1) (Plasma Membrane) NS11021->BK_channel Activates Mito_BK_channel MitoBK Channel (Mitochondrial Inner Membrane) NS11021->Mito_BK_channel Activates Off_target Off-Target Effects (e.g., Kv channels, Ca2+ signaling) NS11021->Off_target High Concentrations K_efflux K+ Efflux BK_channel->K_efflux Mito_protection Mitochondrial Protection Mito_BK_channel->Mito_protection Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Decreased Ca2+ Influx via VDCCs Hyperpolarization->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound as a BK channel activator and potential off-target effects.

Troubleshooting_Workflow Start Unexpected Result with this compound Problem What is the nature of the unexpected result? Start->Problem No_effect Weaker or No Effect Problem->No_effect Off_target Off-Target or BK-Independent Effect Problem->Off_target Check_compound Check Compound Integrity and Concentration No_effect->Check_compound Use_controls Use Low/No BK Expression Controls Off_target->Use_controls Check_expression Verify BK Channel Expression Check_compound->Check_expression Check_inhibitors Rule out Inhibitors in Media Check_expression->Check_inhibitors Resolution Identify Root Cause Check_inhibitors->Resolution Test_other_blockers Test Other K+ Channel Blockers (e.g., TEA) Use_controls->Test_other_blockers Measure_Ca Measure Intracellular Ca2+ Test_other_blockers->Measure_Ca Measure_Ca->Resolution

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

NS 11021 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of NS 11021 in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1). Its primary mechanism of action involves altering the gating kinetics of the BKCa channel to increase its open probability, without affecting the single-channel conductance.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a maximum concentration of 100 mM in both solvents.[1]

Q3: How should solid this compound and its stock solutions be stored?

A3: Solid this compound should be stored at -20°C.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Q4: How stable is this compound in aqueous experimental buffers?

Q5: Are there any known off-target effects of this compound?

A5: this compound is considered a selective activator of BKCa channels.[1] Studies have shown that at concentrations below 10 μM, it does not exhibit modulatory effects on a variety of other potassium (KV), sodium (Na+), and calcium (Ca2+) currents. However, one study in melanoma and pancreatic ductal adenocarcinoma cell lines suggested that this compound can induce an increase in intracellular calcium concentration independent of BK channel activation, which could be a potential off-target effect to consider in certain experimental contexts.[5][6]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Experimental Buffer
  • Possible Cause 1: Limited Aqueous Solubility. this compound has limited solubility in aqueous solutions. The final concentration of the working solution may be too high.

    • Solution: Ensure the final concentration of this compound in your aqueous buffer is within the working range reported in the literature (typically in the low micromolar range).

  • Possible Cause 2: High Final Concentration of Organic Solvent. When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the final concentration of the organic solvent may still be high enough to cause precipitation upon cooling or over time.

    • Solution: Keep the final concentration of the organic solvent in your working solution as low as possible (typically ≤0.1% DMSO).

  • Possible Cause 3: "Salting Out" Effect. The high salt concentration in some physiological buffers can reduce the solubility of organic compounds like this compound.

    • Solution: If precipitation is observed, try preparing the working solution in a buffer with a lower salt concentration, if experimentally permissible.

  • Possible Cause 4: Improper Dissolution. The method of dilution can impact solubility.

    • Solution: To prepare the working solution, add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. In some cases, gentle warming and sonication can aid dissolution, but be cautious as this may also accelerate degradation.[1]

Issue 2: Inconsistent or No Effect of this compound
  • Possible Cause 1: Degradation of this compound. As mentioned, this compound may not be stable for extended periods in aqueous solutions.

    • Solution: Always prepare fresh working solutions of this compound from a properly stored, frozen stock solution immediately before each experiment.[2]

  • Possible Cause 2: Incorrect Working Concentration. The concentration of this compound may be too low to elicit a response.

    • Solution: Consult the literature for effective concentrations in similar experimental setups. A concentration-response curve may be necessary to determine the optimal concentration for your specific system.

  • Possible Cause 3: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware.

    • Solution: Consider using low-adhesion microcentrifuge tubes and pipette tips. Rinsing the pipette tip in the buffer after dispensing the stock solution can help ensure complete transfer.

Data and Protocols

Solubility and Storage Summary
ParameterSolvent/ConditionValue/RecommendationCitations
Solubility DMSOUp to 100 mM,[1]
EthanolUp to 100 mM,[1]
Storage (Solid) Temperature-20°C,[1]
Storage (Stock Solution in DMSO) -20°CUp to 1 month[1]
-80°CUp to 6 months[1]
Working Solution (in aqueous buffer) PreparationPrepare fresh daily[2]
Example Experimental Buffer Compositions

The following are examples of extracellular and intracellular solutions that have been used in published patch-clamp electrophysiology experiments with this compound.

Solution TypeComponentConcentration (mM)Reference
Extracellular Bath Solution NaCl140[7]
KCl4.0[7]
CaCl₂2.0[7]
MgCl₂1.0[7]
HEPES10[7]
Glucose10[7]
pH adjusted to 7.4 with NaOH[7]
Intracellular Pipette Solution K-Glutamate145[7]
MgCl₂1.0[7]
HEPES1.0[7]
EGTA1.0[7]
Na₂ATP1.0[7]
Detailed Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM working solution of this compound in an extracellular bath solution from a 10 mM stock in DMSO.

  • Prepare Stock Solution:

    • Dissolve solid this compound in 100% DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into single-use volumes (e.g., 10 µL) in low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

  • Prepare Working Solution (Fresh on the day of experiment):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed for your desired final concentration and volume of working solution. For example, to make 1 mL of 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • In a fresh tube, add the required volume of your experimental buffer (e.g., 999 µL of extracellular bath solution).

    • While vortexing or gently flicking the tube, add the calculated volume of the this compound stock solution (e.g., 1 µL) to the buffer. This ensures rapid dilution and minimizes the risk of precipitation.

    • The final concentration of DMSO in this example is 0.1%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshooting Troubleshooting solid Solid this compound (Store at -20°C) stock 10 mM Stock in DMSO (Store at -80°C) solid->stock Dissolve working 10 µM Working Solution (Prepare Fresh) stock->working Dilute in Buffer experiment Cell-based Assay / Electrophysiology working->experiment Apply to Cells precipitation Precipitation? working->precipitation degradation No Effect? experiment->degradation

Caption: Workflow for the preparation and use of this compound solutions.

signaling_pathway NS11021 This compound BK_channel BKCa Channel (KCa1.1) NS11021->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Increases Membrane Cell Membrane Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Simplified signaling pathway of this compound action on BKCa channels.

References

How to prevent NS 11021 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential off-target effects of NS 11021, a potent activator of large-conductance Ca2+-activated potassium (BK) channels.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: Observed effects are not reversed by BK channel blockers (e.g., Iberiotoxin (B31492), Paxilline).
  • Possible Cause: The observed cellular response may be due to an off-target effect of this compound, independent of BK channel activation. A known off-target effect is an increase in intracellular calcium concentration.[1]

  • Troubleshooting Steps:

    • Confirm BK Channel Blockade: Ensure that the concentration of the BK channel blocker is sufficient to inhibit channel activity in your experimental system.

    • Measure Intracellular Calcium: Use a calcium indicator dye (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium levels in the presence of this compound. An increase in calcium that is not blocked by BK channel inhibitors would confirm this off-target effect.[1]

    • Test in a Calcium-Free Medium: To determine if the calcium increase is due to influx from the extracellular space, repeat the experiment in a calcium-free external solution. A significant reduction in the this compound-induced effect in the absence of extracellular calcium points towards the activation of a separate calcium-permeable conductance.[1]

    • Concentration Optimization: Re-evaluate the concentration of this compound used. Off-target effects are more likely at higher concentrations. It is recommended to perform a dose-response curve to identify the lowest effective concentration for BK channel activation in your specific model. This compound is reported to be specific at concentrations below 10 μM for a variety of other ion channels.[2][3]

Issue 2: Inconsistent or non-reproducible results between experiments.
  • Possible Cause: Variability in experimental conditions can influence the activity and specificity of this compound. The compound's mechanism involves increasing the hydration of the BK channel's inner pore, which could be sensitive to subtle changes in the cellular environment.[4][5]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell passage numbers, confluency, and media composition for all experiments.

    • Verify Compound Integrity: this compound should be stored correctly at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol, where it is soluble up to 100 mM.

    • Control for Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent itself.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific activator of large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1.[6][7] It functions by binding to the channel and shifting its activation curve to more negative potentials, thereby increasing the channel's open probability without altering its single-channel conductance.[7] Recent studies suggest it achieves this by increasing the hydration of the channel's hydrophobic inner pore, which facilitates the opening of the gate.[4][5][8]

Q2: What are the known off-target effects of this compound?

A2: While generally specific for BK channels, especially at concentrations below 10 μM, this compound has been shown to cause an increase in intracellular calcium concentration that is independent of BK channel activation in certain cancer cell lines.[1] This effect is likely mediated by the activation of a separate calcium-permeable conductance in the plasma membrane.[1] Additionally, at higher concentrations (5 μM and 50 μM), it has been observed to increase the action potential rise time in frog skeletal muscle.[6]

Q3: How can I minimize the risk of off-target effects in my experiments?

A3:

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to determine the minimum concentration of this compound required to achieve the desired effect on BK channels in your system. The reported EC50 range is 0.4-2.1 μM.[4][5][8]

  • Employ Specific Blockers: Always use a specific BK channel blocker, such as iberiotoxin or paxilline (B40905), as a negative control to confirm that the observed effects are mediated by BK channel activation.[9]

  • Monitor for Known Off-Target Effects: If your experimental system is sensitive to changes in intracellular calcium, consider monitoring calcium levels to rule out off-target calcium influx.[1]

Q4: Is this compound specific against other types of ion channels?

A4: Yes, studies have shown that this compound, at concentrations up to 10 μM, has no modulatory effect on a variety of other potassium (Kv), sodium (Nav), and calcium (Cav) channels.[2][7]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

ConcentrationTarget/SystemObserved EffectCitation
> 0.3 µMKCa1.1 (BK) ChannelsConcentration-dependent activation.[6][7]
0.4 - 2.1 µMKCa1.1 (BK) ChannelsExperimental EC50 range.[4][5][8]
1 µMRat Kidney Proximal Tubular CellsAttenuation of mitochondrial damage and dysfunction.[6][10]
3 µMUrinary Bladder Smooth Muscle~3-fold increase in BK channel currents; reduction in spontaneous contractions.[9]
5 µM & 50 µMFrog Gastrocnemius MusclesSignificant increase in action potential rise time (potential off-target effect).[6]
< 10 µMVarious K+, Na+, and Ca2+ channelsNo modulatory effect observed.[2][3]
Not SpecifiedMelanoma & Pancreatic Cancer CellsIncreased intracellular Ca2+ independent of BK channels.[1]

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology to Confirm On-Target BK Channel Activation
  • Cell Preparation: Prepare cells expressing BK channels (e.g., HEK293 cells stably expressing hKCa1.1) for whole-cell patch-clamp recording.[6]

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and appropriate CaCl2 to yield the desired free Ca2+ concentration (pH 7.2 with KOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +120 mV in +20 mV increments) to elicit BK currents.[1]

    • Perfuse the bath with a control solution to establish a baseline current.

    • Apply this compound at the desired concentration and repeat the voltage-step protocol. An increase in outward current indicates channel activation.

    • To confirm specificity, co-apply a BK channel blocker like paxilline (e.g., 1 µM) with this compound. The current should return to or near baseline levels.[1]

Protocol 2: Intracellular Calcium Imaging to Test for Off-Target Effects
  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.

    • Continuously perfuse the cells with a control buffer and acquire baseline fluorescence images.

    • Perfuse with a buffer containing this compound and record any changes in fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium.

    • (Optional) To test for the source of calcium, repeat the experiment in a calcium-free external buffer.

    • (Optional) To confirm the effect is BK-independent, pre-incubate cells with a BK channel blocker before applying this compound.

Visualizations

cluster_0 On-Target Pathway cluster_1 Known Off-Target Pathway NS11021 This compound BK_Channel BK Channel (KCa1.1) NS11021->BK_Channel Binds Hydration Increased Pore Hydration BK_Channel->Hydration Induces Opening Channel Opening Hydration->Opening Promotes K_Efflux K+ Efflux Opening->K_Efflux Hyperpolarization Hyperpolarization / Repolarization K_Efflux->Hyperpolarization NS11021_off This compound (Higher Conc.) Unknown_Channel Unknown Ca2+ Permeable Conductance NS11021_off->Unknown_Channel Activates Ca_Influx Ca2+ Influx Unknown_Channel->Ca_Influx Ca_Increase Increased [Ca2+]i Ca_Influx->Ca_Increase Downstream Downstream Ca2+ Signaling Ca_Increase->Downstream

Caption: On-target vs. off-target signaling pathways of this compound.

A Start: Unexpected Result Observed B Is the effect blocked by Iberiotoxin or Paxilline? A->B C Conclusion: Effect is likely ON-TARGET (BK Channel Mediated) B->C  Yes D Conclusion: Effect is likely OFF-TARGET B->D  No E Action: Measure intracellular [Ca2+] (See Protocol 2) D->E F Action: Lower this compound concentration and repeat experiment D->F

References

Technical Support Center: Optimizing NS 11021 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specificity of experiments involving the BK channel activator, NS 11021.

Troubleshooting Guide

Issue 1: How can I be sure that the observed effects in my experiment are specifically due to BK channel activation by this compound?

Answer:

To ascertain the specificity of this compound's effects on BK channels, a combination of control experiments is essential.

  • Use of a specific BK channel blocker: The most critical control is to pre-incubate your preparation with a specific BK channel blocker, such as Iberiotoxin (IbTX), before applying this compound. If the effects of this compound are mediated by BK channels, they should be significantly reduced or completely abolished in the presence of the blocker.[1][2]

  • Concentration-response curve: Determine the full concentration-response curve for this compound in your system. Specific effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.[1]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO, the solvent for this compound) to ensure that the observed effects are not due to the solvent itself.[1]

Issue 2: I am observing effects at higher concentrations of this compound that do not seem to be related to BK channels. What could be the cause?

Answer:

This compound can exhibit off-target effects, particularly at higher concentrations.

  • Activation of other ion channels: At concentrations around 10 µM, this compound has been shown to stimulate other outward rectifying conductances that are sensitive to tetraethylammonium (B1195904) (TEA), a non-specific potassium channel blocker.[1] Consider using TEA in your experiments to test for this possibility.

  • BK-independent increase in intracellular calcium: Studies in certain cancer cell lines have indicated that this compound can cause an increase in intracellular Ca2+ concentration that is independent of BK channel activation.[3][4] This can complicate the interpretation of results, especially in studies related to cancer cell proliferation and migration.[3] It is advisable to measure intracellular calcium levels to rule out this off-target effect.

Issue 3: What are the recommended working concentrations for this compound?

Answer:

The optimal concentration of this compound is highly dependent on the experimental system.

  • In vitro studies: Concentrations typically range from 0.1 µM to 100 µM.[1] However, to ensure specificity for BK channels, it is recommended to use the lowest effective concentration. For example, low concentrations (10⁻⁸ and 10⁻⁷ M) of this compound have been shown to stimulate only IbTX-sensitive potassium current.[1]

  • In vivo studies: Dosages of 0.1 and 1 mg·kg⁻¹ have been used in rats to study effects on erectile responses.[5]

It is crucial to perform a dose-response study in your specific model to determine the optimal concentration that elicits the desired effect without causing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent activator of large-conductance Ca²⁺-activated potassium channels (BKCa or KCa1.1 channels).[5][6] It activates these channels by shifting the channel activation curve to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.[6]

Q2: How should I prepare this compound for my experiments?

A2: this compound is typically dissolved in DMSO to create a stock solution. This stock solution is then diluted in the appropriate aqueous buffer or physiological salt solution for the experiment. It is important to ensure that the final concentration of DMSO in the experimental medium is low (e.g., 0.1%) and does not affect the biological preparation, which should be verified with a vehicle control.[1]

Q3: Are there alternative BK channel activators with potentially higher specificity?

A3: Yes, other BK channel activators are available, and their suitability may depend on the specific research question. For instance, in the context of cancer research where this compound showed BK-independent effects, another compound, NS-19504, was suggested to be more specific.[3] It is always recommended to review the literature for the most appropriate compound for your experimental model and to validate its specificity.

Quantitative Data Summary

ParameterValueTissue/Cell TypeReference
pD₂ 5.1 ± 0.1Rat penile arteries[1]
pD₂ 4.8 ± 0.1Rat corpus cavernosum[1]
pD₂ 4.7 ± 0.3Rat corpus cavernosum (EFS-induced contractions)[1]
EC₅₀ ~0.4 µMCloned KCa1.1 in Xenopus laevis oocytes[2]
Maximal Inhibitory Effect (EFS) 89 ± 5% at 100 µMRat corpus cavernosum[1]

Experimental Protocols

General Protocol for Assessing this compound Specificity in Contractility Studies
  • Preparation: Isolate and mount the tissue of interest (e.g., arterial rings, corpus cavernosum strips) in an organ bath containing a physiological salt solution.

  • Pre-contraction: Induce a stable contraction using an appropriate agonist (e.g., phenylephrine).[1]

  • Control Concentration-Response: Construct a cumulative concentration-response curve for this compound (e.g., 0.1 µM to 100 µM) to measure its relaxant effect.[1]

  • Blocker Application: In a separate set of experiments, pre-incubate the tissue with a specific BK channel blocker (e.g., 0.1 µM Iberiotoxin) for a sufficient duration (e.g., 30 minutes) before inducing contraction.[1]

  • This compound with Blocker: While in the presence of the blocker, repeat the cumulative concentration-response curve for this compound.

  • Data Analysis: Compare the concentration-response curves in the presence and absence of the blocker. A significant rightward shift or complete inhibition of the this compound-induced relaxation in the presence of the blocker indicates a BK channel-mediated effect.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Prepare the cells expressing BK channels (e.g., isolated smooth muscle cells, transfected HEK293 cells) for patch-clamp recording.

  • Recording Configuration: Establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a voltage-step protocol (e.g., from a holding potential of -80 mV to +120 mV in 20 mV increments) to elicit outward potassium currents.[4]

  • Baseline Recording: Record the baseline outward currents in the control extracellular solution.

  • This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound and record the currents using the same voltage protocol. An increase in outward current indicates channel activation.[4]

  • Specificity Check: To confirm the current is through BK channels, apply a specific blocker like Iberiotoxin. The this compound-enhanced current should be inhibited.

  • Off-Target Check: To test for non-specific effects at higher concentrations, apply a non-specific potassium channel blocker like TEA and observe its effect on the this compound-induced current.[1]

Visualizations

cluster_workflow Experimental Workflow for Specificity Testing prep Prepare Biological Sample (e.g., tissue, cells) control Establish Baseline (e.g., pre-contract tissue, record baseline current) prep->control blocker Pre-incubate with BK Channel Blocker (e.g., Iberiotoxin) prep->blocker ns11021 Apply this compound (Concentration-Response) control->ns11021 effect Measure Effect (e.g., relaxation, current increase) ns11021->effect analysis Compare Effects (this compound vs. This compound + Blocker) effect->analysis ns11021_blocker Apply this compound in presence of Blocker blocker->ns11021_blocker effect_blocker Measure Effect ns11021_blocker->effect_blocker effect_blocker->analysis conclusion Determine Specificity analysis->conclusion

Caption: Workflow for verifying the BK channel specificity of this compound effects.

cluster_pathway This compound Signaling and Potential Off-Target Effects cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways ns11021 This compound bk_channel BK Channel ns11021->bk_channel Activates other_k_channels Other K+ Channels (TEA-sensitive) ns11021->other_k_channels Activates at high conc. ca_increase ↑ Intracellular Ca2+ (BK-independent) ns11021->ca_increase Induces in some cells k_efflux ↑ K+ Efflux bk_channel->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization relaxation Smooth Muscle Relaxation hyperpolarization->relaxation off_target_effects Off-Target Cellular Effects other_k_channels->off_target_effects ca_increase->off_target_effects

Caption: Signaling pathways of this compound, including on-target and potential off-target effects.

cluster_troubleshooting Troubleshooting Logic for Non-Specific Effects start Observed Effect with this compound q1 Is the effect blocked by Iberiotoxin (IbTX)? start->q1 a1_yes Likely BK Channel-mediated q1->a1_yes Yes q2 Are you using a high concentration? q1->q2 No a2_yes Consider off-target effects: - Other K+ channels (test with TEA) - BK-independent Ca2+ increase q2->a2_yes Yes a2_no Re-evaluate experimental setup and potential confounding factors q2->a2_no No

Caption: A logical diagram for troubleshooting unexpected or non-specific effects of this compound.

References

Common pitfalls when using NS 11021 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS 11021, a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that potently and specifically activates large-conductance Ca²⁺-activated potassium channels (BK channels, also known as KCa1.1).[1][2][3] Its primary mechanism of action is to shift the voltage-activation curve of the BK channel to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.[1][4] This leads to an increased potassium efflux, resulting in membrane hyperpolarization and reduced excitability of the cell.

Q2: What are the recommended working concentrations for this compound?

A2: The effective concentration of this compound is application-dependent. It activates BK channels at concentrations above 0.3 µM.[1][4] For maintaining selectivity, it is recommended to use concentrations below 10 µM, as higher concentrations have been reported to have off-target effects.[2][5][6] A concentration of 3 µM has been shown to cause significant activation of BK channels without affecting a number of other ion channels.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[2][6] For long-term storage, it is recommended to store the solid compound at -20°C.[2][6] Once dissolved, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] On the day of the experiment, equilibrate the stock solution to room temperature and ensure there is no precipitation before further dilution into your experimental buffer.

Troubleshooting Guide

This guide addresses common pitfalls and unexpected results that researchers may encounter during experiments with this compound.

Issue 1: Observing effects in cells that do not express BK channels or in the presence of a BK channel blocker.
  • Possible Cause: this compound can have off-target effects, particularly an increase in intracellular calcium concentration that is independent of BK channel activation.[8][9] This has been observed in melanoma and pancreatic ductal adenocarcinoma cell lines.[8][9]

  • Troubleshooting Steps:

    • Verify BK Channel Expression: Confirm the expression of BK channels in your experimental model using techniques like Western blotting or qPCR.

    • Control for Ca²⁺-Dependent Effects: Measure intracellular calcium levels using a fluorescent indicator like Fura-2 AM. A significant increase in intracellular Ca²⁺ upon this compound application, even in the presence of a BK channel blocker like paxilline (B40905), suggests a BK channel-independent effect.[8]

    • Use a More Specific Activator: Consider using an alternative BK channel activator, such as NS-19504, which has been shown to have fewer off-target effects on intracellular calcium.[8][9]

Issue 2: Inconsistent or weaker than expected electrophysiological responses.
  • Possible Cause 1: Poor solubility or precipitation of this compound in aqueous experimental solutions. this compound is a hydrophobic molecule with limited aqueous solubility.[10]

  • Troubleshooting Steps:

    • Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental conditions, including controls.[8]

    • Visually inspect your final working solution for any signs of precipitation.

    • Prepare fresh dilutions from a clear stock solution for each experiment.

  • Possible Cause 2: Concentration-dependent off-target effects. At concentrations ≥ 1 µM, this compound may activate other channels, such as voltage-gated K⁺ channels, which can complicate the interpretation of results.[5]

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

    • Whenever possible, use the lowest effective concentration that elicits a response.

    • Use specific blockers for other potentially affected channels to isolate the effect of this compound on BK channels.

Issue 3: Unexpected changes in cell viability, proliferation, or migration.
  • Possible Cause: The observed effects may be due to the BK channel-independent increase in intracellular calcium induced by this compound, rather than direct activation of BK channels.[8][9]

  • Troubleshooting Steps:

    • Negative Controls: Use a cell line that does not express BK channels as a negative control. If this compound still produces the same effect, it is likely a BK channel-independent mechanism.[8][9]

    • Pharmacological Inhibition: Pre-incubate cells with a BK channel blocker (e.g., paxilline or iberiotoxin). If the effect of this compound persists, it is not mediated by BK channel activation.[8]

    • Calcium Chelators: To investigate the role of the off-target calcium increase, perform experiments in the presence of an intracellular calcium chelator (e.g., BAPTA-AM) or in a calcium-free extracellular medium.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

Concentration RangePrimary EffectPotential Off-Target EffectsReference(s)
> 0.3 µMActivation of BK channels---[1][4]
≤ 1 µMSpecific activation of BK channelsMinimal[5]
≥ 1 µMActivation of BK channelsActivation of voltage-gated K⁺ currents[5]
< 10 µMActivation of BK channelsNo significant effect on various other K⁺, Na⁺, and Ca²⁺ channels[2][6]
≥ 10 µMActivation of BK channelsPotential for broader off-target effects and BK-independent increase in intracellular Ca²⁺[5][8][9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound on BK channel currents.

  • Methodology:

    • Culture cells on glass coverslips suitable for patch-clamp recording.

    • Prepare an intracellular pipette solution containing (in mM): 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl₂, 10 EGTA, 10 HEPES (pH 7.3 with KOH). The free Ca²⁺ concentration can be adjusted as needed.

    • Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol consisting of 500 ms (B15284909) steps from -80 mV to +120 mV in 20 mV increments from a holding potential of -50 mV.

    • Record baseline currents.

    • Perfuse the cells with the extracellular solution containing the desired concentration of this compound and repeat the voltage protocol.

    • To confirm the involvement of BK channels, apply a specific blocker like paxilline (1 µM) in the continued presence of this compound.

Intracellular Calcium Measurement
  • Objective: To determine if this compound affects intracellular calcium levels.

  • Methodology:

    • Seed cells on glass-bottom dishes.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • After loading, wash the cells and incubate them in a physiological saline solution.

    • Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Record baseline fluorescence.

    • Perfuse the cells with a solution containing this compound and monitor the change in fluorescence ratio over time.

    • To test for BK channel dependence, repeat the experiment in the presence of a BK channel blocker.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of this compound on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 3 x 10³ cells per well.

    • The following day, treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO) for 72 hours.

    • After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2 hours at 37°C.

    • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as the ratio of absorbance in treated wells to control wells.

Visualizations

Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effect NS11021 This compound BK_channel BK Channel NS11021->BK_channel Direct Activation Unknown_Target Unknown Target/ Mechanism NS11021->Unknown_Target BK-Independent Interaction K_efflux K+ Efflux ↑ BK_channel->K_efflux Activation Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Ca_Influx Intracellular Ca2+ ↑ Unknown_Target->Ca_Influx Ca_Influx->BK_channel Further Activation Confounding_Effects Confounding Biological Effects Ca_Influx->Confounding_Effects

Caption: Signaling pathways of this compound, including on-target and off-target effects.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_calcium Intracellular Calcium Imaging v_start Seed Cells v_treat Treat with this compound (72 hours) v_start->v_treat v_mtt Add MTT Reagent (2 hours) v_treat->v_mtt v_solubilize Solubilize Formazan v_mtt->v_solubilize v_read Measure Absorbance (570 nm) v_solubilize->v_read c_start Seed Cells c_load Load with Fura-2 AM c_start->c_load c_wash Wash Cells c_load->c_wash c_baseline Record Baseline Fluorescence c_wash->c_baseline c_perfuse Perfuse with this compound c_baseline->c_perfuse c_record Record Fluorescence Change c_perfuse->c_record

Caption: Experimental workflows for cell viability and intracellular calcium assays.

References

Technical Support Center: NS 11021 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NS 11021 in cell culture experiments to assess its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known as a potent and specific activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1).[1][2][3] It functions by increasing the channel's open probability, which can lead to changes in membrane potential and cellular excitability.[4]

Q2: At what concentrations does this compound typically induce cytotoxicity?

Published studies have shown that this compound can reduce cell viability at concentrations around 20 µM in cancer cell lines like melanoma (IGR39) and pancreatic duct adenocarcinoma (Panc-1) after 72 hours of treatment.[5][6] However, in other cell types, such as rat renal proximal tubular cells, a much lower concentration of 1 µM has been shown to be protective against injury-induced cell death.[1][7]

Q3: Is the cytotoxic effect of this compound always mediated by BK channel activation?

Not necessarily. While this compound is a potent BK channel activator, some studies suggest its cytotoxic effects can be independent of this activity. For instance, this compound was found to induce cell death in a melanoma cell line that expresses very low levels of BK channels.[4][5][6] This suggests off-target effects or alternative mechanisms may be at play.

Q4: What are the known off-target effects of this compound?

A significant off-target effect of this compound is its ability to cause an increase in intracellular calcium concentration ([Ca2+]i), which appears to be independent of BK channel activation.[4][5] This elevation in intracellular calcium can trigger various downstream signaling pathways that may contribute to cytotoxicity.

Q5: How should I dissolve and store this compound?

This compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[3] For long-term storage, it is recommended to store the compound at -20°C.[3] Stock solutions in DMSO can also be stored at -20°C for extended periods.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable cytotoxicity at expected concentrations. Cell line is resistant to this compound-induced cytotoxicity.- Increase the concentration of this compound.- Extend the incubation time.- Use a positive control known to induce cell death in your cell line to validate the assay.- Consider that in some cell types, this compound may be cytoprotective.[7]
Incorrect dosage or compound degradation.- Verify the final concentration of this compound in your culture medium.- Prepare fresh dilutions from a new stock solution.- Ensure proper storage of the compound and stock solutions.
Insensitive cytotoxicity assay.- Try a more sensitive assay (e.g., a fluorescence-based assay like Calcein AM/Ethidium Homodimer-1 staining instead of an LDH assay).
High variability between replicate wells. Uneven cell seeding.- Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating wells.
Edge effects in the culture plate.- Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete dissolution of this compound.- Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium.- Vortex the stock solution before making dilutions.
Contradictory results compared to published data. Different cell line or passage number.- Cell lines can behave differently based on their origin and passage number. Report the specific cell line and passage number in your experimental details.- Be aware that the effect of this compound can be cell-type specific (cytotoxic vs. cytoprotective).[5][7]
Differences in experimental conditions (e.g., serum concentration, incubation time).- Standardize your experimental protocol and compare it with the methodology of the published study.
Off-target effects dominating the response.- Investigate the role of intracellular calcium by using calcium chelators (e.g., BAPTA-AM) in conjunction with this compound.- Use a BK channel blocker (e.g., paxilline) to determine if the observed effect is BK channel-dependent.[8]

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability in Cancer Cell Lines

Cell LineConcentrationIncubation TimeEffect on Cell ViabilityReference
IGR39 (Melanoma)20 µM72 hSignificant Reduction (p < 0.01)[5]
Panc-1 (Pancreatic)20 µM72 hSignificant Reduction (p < 0.001)[5]
IGR37 (Melanoma)20 µM72 hSignificant Reduction[5][6]

Table 2: Cytoprotective and Other Effects of this compound

Cell LineConcentrationConditionEffectReference
NRK (Rat Kidney)1 µMCold Storage + RewarmingAttenuated cell death and mitochondrial dysfunction[1][7]
Rat Corpus Cavernosum Smooth Muscle Cells1-10 µMIn vitroInduced relaxation[9]
Guinea Pig Bladder Smooth Muscle3 µMIn vitroDecreased contractility[10]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.

  • Lysis Control: Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (provided in the kit) for 45 minutes before sample collection.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control after subtracting the background absorbance.

Visualizations

G cluster_0 This compound Primary and Off-Target Effects NS11021 This compound BK_Channel BK Channel NS11021->BK_Channel Activates Ca_Influx Unknown Ca2+ Pathway NS11021->Ca_Influx Activates (Off-target) Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Hyperpolarization->Intracellular_Ca Can influence Ca2+ influx Cell_Death Cell Death Intracellular_Ca->Cell_Death Triggers

Caption: Signaling pathways of this compound leading to cytotoxicity.

G cluster_0 General Experimental Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with this compound and Controls Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance) Assay->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis End End Analysis->End

Caption: A typical workflow for assessing this compound cytotoxicity.

G cluster_0 Troubleshooting Logic Start Unexpected Result Check_Protocol Review Protocol and Concentrations Start->Check_Protocol Check_Reagents Prepare Fresh Reagents Check_Protocol->Check_Reagents Rerun Repeat Experiment Check_Reagents->Rerun Consistent Result Consistent? Rerun->Consistent Yes Yes Consistent->Yes Yes No No Consistent->No No Hypothesize Hypothesize Biological Reason (e.g., resistance, off-target effect) Yes->Hypothesize Recheck_Setup Re-evaluate Experimental Setup (e.g., plate reader, pipettes) No->Recheck_Setup New_Experiment Design New Experiment (e.g., use inhibitors, different cell line) Hypothesize->New_Experiment Recheck_Setup->Rerun

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: NS 11021 Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NS 11021, a potent and specific activator of large-conductance Ca2+-activated K+ (BK) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific activator of Ca2+-activated big-conductance K+ channels (KCa1.1 or BK channels).[1][2] It functions by shifting the channel's activation curve to more negative potentials in a concentration-dependent manner, thereby increasing the probability of the channel being in an open state.[2][3] This modulation of channel gating kinetics occurs without altering the single-channel conductance.[2]

Q2: Is the effect of this compound reversible?

Yes, the effects of this compound are generally reversible upon washout. Electrophysiological studies have demonstrated that following the removal of this compound from the experimental solution, the current returns to near-baseline levels, although the recovery may be slow.[4][5]

Q3: Can this compound be used to counteract the effects of channel blockers or pathological conditions?

Yes, this compound has been shown to reverse the effects of conditions that negatively impact BK channel function. For instance, it can completely reverse the detrimental effects of hydrogen peroxide on the repolarization phase of the action potential in skeletal muscle fibers.[1][6]

Q4: What is the effective concentration range for this compound?

This compound activates KCa1.1 channels at concentrations above 0.3 μM in a concentration-dependent manner.[1][2] The EC50 value has been reported to be in the range of 0.4–2.1 μM.[7][8][9] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific application.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of this compound Incorrect concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations typically start from 0.3 µM.[2]
Cell type lacks BK channels: The cells under investigation may not express functional BK channels.Verify the expression of BK channels in your cell model using techniques such as RT-PCR, Western blot, or patch-clamp electrophysiology with a known BK channel blocker like iberiotoxin.
Compound degradation: Improper storage of this compound can lead to its degradation.Store this compound as recommended by the manufacturer, typically at -20°C in a dry, dark environment.[10]
Incomplete washout of this compound effect Slow dissociation: this compound may have a slow off-rate from the BK channel.Extend the duration of the washout period. Continuous perfusion of the control solution is recommended for a thorough washout.
Hydrophobic nature of the compound: this compound may partition into the lipid membrane or plastic tubing.Consider using a perfusion system with minimal dead volume and tubing made of materials with low compound absorption. Including a small percentage of a carrier solvent like DMSO in the washout solution might aid in its removal, but this should be tested for its own effects on the cells.
Variability in experimental results Inconsistent solution preparation: Errors in the preparation of stock and working solutions of this compound.Prepare fresh working solutions for each experiment from a validated stock solution. This compound is soluble in DMSO.[10]
Fluctuations in intracellular Ca2+: The activity of this compound is dependent on intracellular Ca2+ concentration.Ensure stable and controlled intracellular Ca2+ levels in your experiments. This can be achieved by using a defined intracellular solution with a Ca2+ buffer (e.g., EGTA) in patch-clamp experiments.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity

This protocol is a generalized procedure based on methodologies described in the literature for recording BK channel currents in isolated cells.[4][5][11][12]

1. Cell Preparation:

  • Isolate cells of interest and plate them on glass coverslips at a suitable density for patch-clamp recording.

  • Allow cells to adhere and recover for 24-36 hours before the experiment.[4]

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 119 NaCl, 25 NaHCO₃, 4.7 KCl, 1.18 KH₂PO₄, 1.17 MgSO₄, 2.5 CaCl₂, 0.026 EDTA, and 5.5 glucose (pH 7.4).[11]

  • Intracellular (Pipette) Solution (in mM): 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl₂, 10 EGTA, 10 HEPES (pH 7.3 with KOH). The free Ca²⁺ concentration can be adjusted as needed.[5]

  • This compound Stock Solution: Prepare a stock solution (e.g., 10-100 mM) in DMSO. Store at -20°C.

  • Working Solutions: Dilute the stock solution in the extracellular solution to the desired final concentrations immediately before use.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[5]

  • Establish a whole-cell configuration on a selected cell.

  • Hold the cell at a holding potential of -50 mV.[4][5]

  • Apply a series of voltage steps (e.g., from -80 mV to +120 mV in 20 mV increments for 500 ms) to elicit whole-cell currents.[4][5]

4. This compound Application and Washout:

  • Record baseline currents in the extracellular solution.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the currents using the same voltage protocol.

  • To study washout, perfuse the cell with the control extracellular solution for a sufficient period until the currents return to baseline levels.

5. Reversal of Pathological Effects:

  • Induce the pathological condition (e.g., by applying hydrogen peroxide).

  • Record the altered currents.

  • Co-apply this compound with the pathological agent or apply it after the induction of the condition to observe reversal of the effects.[6]

Data Presentation

Table 1: Effect of this compound on BK Channel Current

Cell TypeThis compound Concentration (µM)Effect on CurrentReference
IGR39 (Melanoma)10~26-fold increase at +100 mV[4][5]
Panc-1 (Pancreatic Cancer)10~15-fold increase at +100 mV[4][5]
Rat Corpus Cavernosum Smooth Muscle Cells0.01 - 1Concentration-dependent increase[11]
HEK293 cells expressing hKCa1.10 - 10Concentration-dependent enhancement[1]

Visualizations

NS11021_Mechanism_of_Action cluster_membrane Cell Membrane cluster_membrane_open BK_channel BK Channel (KCa1.1) Closed State BK_channel_open { BK Channel (KCa1.1) |Open State} BK_channel:c->BK_channel_open Increased Open Probability NS11021 This compound NS11021->BK_channel:p Binds to channel Ca2_ion Intracellular Ca²⁺ Ca2_ion->BK_channel:p Binds to channel K_ion_out K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization BK_channel_open:o->K_ion_out

Caption: Mechanism of this compound action on BK channels.

Washout_Reversal_Workflow cluster_exp Experimental Phases cluster_rev Reversal Protocol Example A 1. Baseline Recording (Control Solution) B 2. This compound Application (Increased K⁺ Current) A->B Add this compound C 3. Washout (Control Solution) B->C Perfuse with control solution D 4. Return to Baseline (Reversibility) C->D E 1. Induce Pathological State (e.g., H₂O₂ application) F 2. Record Altered Activity E->F Measure effect G 3. Apply this compound F->G Introduce this compound H 4. Observe Reversal of Effect G->H

Caption: Experimental workflow for washout and reversal protocols.

References

Technical Support Center: Ensuring Reproducibility in Experiments with NS 11021

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using NS 11021, a potent activator of large-conductance Ca2+-activated potassium channels (BKCa or KCa1.1). Adherence to these guidelines will help ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that potently and specifically activates large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1).[1][2][3][4] Its primary mechanism involves shifting the channel's activation curve to more negative potentials, thereby increasing the probability of the channel being in an open state.[1] This action is primarily independent of intracellular calcium concentration, as this compound can activate BK channels even in the nominal absence of Ca2+.[5] It is thought to bind to the alpha subunit of the channel in both open and closed conformations, altering the gating kinetics without affecting single-channel conductance.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[3] For consistent results, it is crucial to follow these storage recommendations:

  • Stock Solutions: Prepare stock solutions in DMSO or ethanol. For long-term storage (up to 6 months), aliquot and store at -80°C. For shorter-term storage (up to 1 month), -20°C is sufficient.[1]

  • Working Solutions: It is highly recommended to prepare fresh working solutions on the day of the experiment.[6] If storage is necessary, store at -20°C for up to one month.[6]

  • Handling: Before use, allow the solution to equilibrate to room temperature and ensure that no precipitation has occurred.[6] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

Q3: What are the known off-target effects of this compound?

A3: While this compound is considered a specific BK channel activator, some studies have reported off-target effects. A notable side effect is an increase in intracellular calcium concentration ([Ca2+]i) that is independent of BK channel activation.[7][8] This effect appears to be dependent on extracellular calcium.[7] Therefore, it is crucial to design experiments with appropriate controls to distinguish between BK channel-dependent and -independent effects of this compound. For instance, using a BK channel inhibitor like paxilline (B40905) can help dissect these effects.[7]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected experimental results.

  • Possible Cause 1: Compound Instability. this compound solutions may degrade over time, especially if not stored properly.

    • Solution: Always prepare fresh working solutions from a properly stored stock. Avoid using old solutions.

  • Possible Cause 2: Precipitation. The compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers.

    • Solution: Before each use, visually inspect the solution for any precipitates. If present, gently warm the solution and vortex to redissolve. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental buffer is compatible with your system and does not exceed 0.1%.[7]

  • Possible Cause 3: pH of the experimental buffer. The activity of ion channels can be pH-sensitive.

    • Solution: Ensure the pH of your experimental buffer is stable and within the optimal range for your cells and the BK channel.

Issue 2: Observed effects do not seem to be mediated by BK channels.

  • Possible Cause: Off-target effects. As mentioned in the FAQs, this compound can elevate intracellular calcium independently of BK channel activation.[7][8]

    • Solution: Include a negative control where cells are treated with a specific BK channel blocker (e.g., paxilline or iberiotoxin) prior to the application of this compound.[7][9] This will help to differentiate between BK channel-mediated and off-target effects. Additionally, consider using a structurally different BK channel activator as a positive control.

Issue 3: Difficulty achieving a gigaohm seal in patch-clamp experiments.

  • Possible Cause 1: Pipette issues. The resistance of the patch pipette is critical.

    • Solution: Use pipettes with a resistance in the range of 4-8 MΩ.[10] Ensure your intracellular solution is properly filtered to avoid clogging the pipette tip.[10]

  • Possible Cause 2: Cell health. Unhealthy cells are difficult to patch.

    • Solution: Ensure cells are healthy and not overgrown. Use fresh culture medium and maintain proper incubator conditions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording BK channel currents activated by this compound.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4.0 KCl, 2.0 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]

  • Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[10] Include EGTA (e.g., 10 mM) to chelate intracellular calcium and isolate the direct effect of this compound.[7]

Procedure:

  • Prepare cells on coverslips suitable for microscopy.

  • Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

  • Prepare a borosilicate glass pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.[7]

  • Approach a cell and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -50 mV.[7]

  • Apply a series of voltage steps (e.g., from -80 mV to +120 mV in 20 mV increments for 500 ms) to elicit baseline currents.[7]

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10 µM).[7]

  • Repeat the voltage-step protocol to record the this compound-activated currents.

  • To confirm the current is through BK channels, apply a BK channel blocker like paxilline (e.g., 1 µM) in the continued presence of this compound and record the currents again.[7]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 72 hours).[7]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as the ratio of the absorbance of treated cells to that of control cells.[7]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 511.24 g/mol [2][3]
Solubility 100 mM in DMSO, 100 mM in Ethanol[3]
Stock Solution Storage -80°C for up to 6 months, -20°C for up to 1 month[1]
Working Solution Prepare fresh daily[6]

Table 2: Example Electrophysiology Data with this compound

ConditionCurrent Density at +100 mV (pA/pF)Fold IncreaseReference
Control X ± SEM-[7]
10 µM this compound Y ± SEM~26-fold[7]
10 µM this compound + 1 µM Paxilline Z ± SEM-[7]

Note: X, Y, and Z represent hypothetical mean values with standard error of the mean (SEM).

Signaling Pathway and Experimental Workflow Diagrams

BK_Channel_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_Channel BK Channel (KCa1.1) K_ion_out K+ BK_Channel->K_ion_out K+ Efflux Ca_ion Ca2+ Ca_ion->BK_Channel Activates Depolarization Membrane Depolarization Depolarization->BK_Channel Activates NS11021 This compound NS11021->BK_Channel Potentiates Activation K_ion_in K+

Caption: Simplified signaling pathway for BK channel activation.

Experimental_Workflow prep Prepare this compound Stock (100 mM in DMSO) work Prepare Fresh Working Solution prep->work exp Perform Experiment (e.g., Patch-Clamp) work->exp control Apply Vehicle Control exp->control test Apply this compound exp->test block Apply this compound + BK Channel Blocker exp->block acq Data Acquisition control->acq test->acq block->acq ana Data Analysis acq->ana

Caption: General experimental workflow for studying the effects of this compound.

References

Validation & Comparative

A Comparative Guide to BK Channel Openers: NS 11021 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the large-conductance Ca2+-activated potassium (BK) channel opener, NS 11021, with other notable BK channel activators: NS1619, Cym04, and BMS-204352. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool for their specific investigative needs.

Electrophysiological Comparison of BK Channel Openers

The primary measure of efficacy for BK channel openers is their ability to shift the voltage-dependence of channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: Effect of BK Channel Openers on Half-Activation Voltage (V½)

CompoundConcentrationIntracellular Ca²⁺V½ (mV)ΔV½ (mV)Cell TypeReference
This compound 30 µM10 µM-38.5 ± 3.4-61.9HEK-293T[1]
NS1619 30 µMNot SpecifiedNot Specified~ -36.0Not Specified[2]
Cym04 10 µMNot SpecifiedNot Specified-36.0 ± 2.6Not Specified[2]
BMS-204352 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Note: Direct side-by-side comparisons under identical conditions are limited. Data is compiled from various sources and should be interpreted with caution.

Table 2: Effect of this compound on BK Channel Gating Properties

ParameterConditionControl30 µM this compoundFold ChangeReference
Open Probability (Pₒ) Nominally 0 Ca²⁺, -80 mV(3.5 ± 0.8) x 10⁻⁶(2.2 ± 0.6) x 10⁻⁴62-fold increase[4]
Deactivation Time Constant (τ) at -200 mV 10 µM Ca²⁺0.44 ± 0.04 ms2.66 ± 0.31 ms~6-fold increase[4]

Table 3: Potency of Various BK Channel Openers

CompoundEC₅₀Reference
This compound ~0.4 - 2.1 µM[5]
NS1619 ~3 µM[3]
BMS-204352 ~300-400 nM[3]
Cym04 Not available

Mechanisms of Action: Distinct Pathways to Channel Activation

While all four compounds lead to the opening of BK channels, their underlying mechanisms of action differ, providing opportunities for selective modulation of channel function.

  • This compound : This biarylthiourea derivative primarily acts on the pore-gate domain (PGD) of the BK channel. It is thought to shift the equilibrium of the pore gate towards the open state, an action that is largely independent of the voltage-sensing domain (VSD) and the intracellular Ca²⁺-sensing domain (CSD).[4]

  • NS1619 and Cym04 : These compounds, despite their structural differences, appear to share a common mechanism of action that involves the S6/RCK linker, a critical component that couples the cytosolic Ca²⁺-sensing domain to the channel's gate.[2][6] Their efficacy is dependent on the specific splice variant of the BK channel, highlighting the importance of this linker region.[2]

  • BMS-204352 : This fluoro-oxindole derivative is a potent BK channel opener, though its precise binding site and mechanism of action are less characterized compared to the others. It has been noted to also activate KCNQ channels.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

BK_Channel_Activation_Pathways cluster_NS11021 This compound Pathway cluster_NS1619_Cym04 NS1619 & Cym04 Pathway cluster_Channel_Gating BK Channel Gating NS11021 This compound PGD Pore-Gate Domain (PGD) NS11021->PGD Directly Stabilizes Open State Gate Channel Gate NS1619_Cym04 NS1619 / Cym04 S6_RCK S6/RCK Linker NS1619_Cym04->S6_RCK Interacts with VSD Voltage Sensor Domain (VSD) VSD->Gate Depolarization CSD Ca²⁺-Sensing Domain (CSD) CSD->Gate Ca²⁺ Binding K_efflux K⁺ Efflux Gate->K_efflux Opens

Distinct mechanisms of BK channel activation by different openers.

Experimental_Workflow start Start: Cell Preparation (e.g., HEK293 cells expressing BK channels) patch Whole-Cell or Inside-Out Patch-Clamp Configuration start->patch baseline Record Baseline BK Channel Currents patch->baseline application Bath Application of BK Channel Opener (e.g., this compound) baseline->application recording Record Currents in the Presence of the Opener application->recording washout Washout of the Compound recording->washout Optional analysis Data Analysis: - V½ shift - Pₒ change - Kinetics recording->analysis end End analysis->end

A typical electrophysiological workflow for evaluating BK channel openers.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for recording BK channel currents from whole cells.

1. Cell Preparation:

  • Culture cells (e.g., HEK293T) stably or transiently expressing the desired BK channel subunits on glass coverslips.

  • Use cells 24-48 hours after plating/transfection for optimal recording.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. The free Ca²⁺ concentration can be adjusted as required for the experiment.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Mount the coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +200 mV in 20 mV increments) to elicit BK channel currents.

  • Record baseline currents before applying the BK channel opener.

  • Perfuse the bath with the external solution containing the desired concentration of the BK channel opener and record the potentiated currents.

Inside-Out Patch-Clamp Electrophysiology

This configuration is ideal for studying the direct effects of compounds on the intracellular face of the channel.

1. Cell and Pipette Preparation:

  • As described for the whole-cell configuration. The pipette is filled with the external solution.

2. Recording:

  • Form a gigaohm seal in the cell-attached mode.

  • Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • The bath solution contains the internal solution with a defined Ca²⁺ concentration and the BK channel opener to be tested.

  • Record single-channel or macroscopic currents from the patch at various membrane potentials.

Data Analysis:

  • The conductance-voltage (G-V) relationship is determined by plotting the normalized tail current as a function of the prepulse potential and fitting the data with a Boltzmann function to determine the V½.

  • Single-channel open probability (Pₒ) is calculated from the total time the channel spends in the open state divided by the total recording time.

Conclusion

This compound is a potent and specific BK channel opener with a distinct mechanism of action that targets the pore-gate domain. Its efficacy and mode of action differentiate it from other well-characterized openers like NS1619 and Cym04, which act on the S6/RCK linker. The choice of a BK channel opener should be guided by the specific research question, considering factors such as the desired mechanism of action, the splice variant of the BK channel being studied, and the required potency. This guide provides a foundational comparison to aid in this selection process.

References

Cross-Validation of NS 11021 Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of NS 11021, a potent activator of the large-conductance Ca2+-activated K+ channel (KCa1.1 or BK channel), across a variety of cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on its efficacy and potential off-target effects, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Effects

The following table summarizes the key quantitative effects of this compound observed in different cell lines. These results highlight the compound's potency and variability in action depending on the cellular context.

Cell LineChannel TargetParameterValueReference
HEK293 (expressing hKCa1.1)Human KCa1.1 (BK)EC50~2.1 µM[1]
Rat Corpus Cavernosum Smooth Muscle Cells (SMCs)Endogenous KCa1.1 (BK)pD2 (functional relaxation)5.1 ± 0.1 (penile arteries)[2]
4.8 ± 0.1 (corpus cavernosum)[2]
Membrane Potential ShiftHyperpolarization[2]
Guinea Pig Urinary Bladder Smooth Muscle (UBSM)Endogenous KCa1.1 (BK)Current Increase~3-fold at +40 mV (3 µM)[3]
Action Potential FrequencyReduced by ~50% (3 µM)[3]
Resting Membrane PotentialNo significant effect (3 µM)[3]
IGR39 (Human Melanoma)Endogenous KCa1.1 (BK)Current Increase~26-fold at +100 mV (10 µM)[4]
Intracellular Ca2+Increased (BK channel-independent)[4]
Panc-1 (Human Pancreatic Adenocarcinoma)Endogenous KCa1.1 (BK)Current Increase~15-fold at +100 mV (10 µM)[4]
Intracellular Ca2+Increased (BK channel-independent)[4]
Rat Kidney Proximal Tubular (NRK) CellsMitochondrial KCa1.1 (mitoBK)Mitochondrial ProtectionAttenuated CS+RW-induced injury (1 µM)[5]

Note: EC50 is the half-maximal effective concentration. pD2 is the negative logarithm of the EC50 value, often used to express the potency of a drug in functional assays. CS+RW refers to cold storage and rewarming, a model for ischemia-reperfusion injury.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

cluster_membrane Cell Membrane cluster_intracellular Intracellular BK_channel BK Channel (KCa1.1) Increased_Po Increased Channel Open Probability BK_channel->Increased_Po Leads to NS11021 This compound NS11021->BK_channel Binds to and activates Ca_ion Ca²⁺ Ca_ion->BK_channel Gating by intracellular Ca²⁺ K_ion_out K⁺ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Causes K_ion_in K⁺ K_ion_in->K_ion_out K⁺ Efflux Physiological_Effect Physiological Effect (e.g., muscle relaxation) Hyperpolarization->Physiological_Effect Results in

Caption: Mechanism of action of this compound on the BK channel.

start Start: Select Cell Line culture Cell Culture start->culture electrophysiology Electrophysiology (Patch-Clamp) culture->electrophysiology functional_assay Functional Assays (e.g., Muscle Contraction) culture->functional_assay calcium_imaging Intracellular Ca²⁺ Imaging culture->calcium_imaging data_analysis Data Analysis electrophysiology->data_analysis functional_assay->data_analysis calcium_imaging->data_analysis end End: Compare Effects data_analysis->end

Caption: General experimental workflow for evaluating this compound effects.

Experimental Protocols

The primary technique used to characterize the effects of this compound on ion channels is whole-cell patch-clamp electrophysiology . The following provides a generalized protocol based on the methodologies cited in the reviewed literature. Specific parameters may vary between cell types.

1. Cell Preparation:

  • Cells are cultured on glass coverslips to a confluence suitable for patch-clamping (typically 50-80%).

  • For primary cells, such as smooth muscle cells, enzymatic and mechanical dissociation of the tissue is performed to obtain single cells.[2]

2. Electrophysiological Recording:

  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass micropipettes are pulled to a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • External (Bath) Solution (Example): Composed of (in mM): 119 NaCl, 25 NaHCO3, 4.7 KCl, 1.18 KH2PO4, 1.17 MgSO4, 2.5 CaCl2, 0.026 EDTA, and 5.5 glucose, pH 7.4.[2]

    • Internal (Pipette) Solution (Example): Designed to mimic the intracellular ionic environment and may contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of Ca2+ buffered with EGTA to achieve a specific free Ca2+ concentration.

  • Procedure:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • Membrane currents are recorded in response to voltage steps or ramps. A typical voltage protocol involves holding the cell at a negative potential (e.g., -60 mV) and applying depolarizing steps to a range of positive potentials (e.g., -80 mV to +120 mV).[4]

    • This compound is applied to the bath solution at various concentrations to determine its effect on the recorded currents.

3. Functional Assays (e.g., Smooth Muscle Contraction):

  • Isolated tissue strips (e.g., corpus cavernosum or urinary bladder) are mounted in an organ bath containing physiological salt solution (PSS) and bubbled with 95% O2/5% CO2.

  • Changes in isometric tension are recorded in response to contractile agents and the subsequent application of this compound.[2][3]

4. Intracellular Calcium Imaging:

  • Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Changes in intracellular Ca2+ concentration are measured using fluorescence microscopy upon application of this compound.[4]

Discussion of Off-Target Effects

An important consideration when evaluating this compound is its potential for off-target effects. Studies on IGR39 and Panc-1 cancer cell lines have demonstrated that this compound can induce an increase in intracellular Ca2+ concentration that is independent of BK channel activation.[4] This effect was not abolished by BK channel blockers, suggesting that this compound may interact with other ion channels or cellular pathways that regulate Ca2+ homeostasis. This finding is critical for interpreting the results of functional assays, as changes in intracellular Ca2+ can have widespread effects on cellular processes, including proliferation and migration. Therefore, when using this compound as a pharmacological tool, it is crucial to include appropriate controls to distinguish between its on-target (BK channel activation) and potential off-target effects.

References

A Comparative Guide to BK Channel Modulators: NS 11021, NS1619, and BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of three key large-conductance Ca2+-activated potassium (BK, BKCa, KCa1.1) channel modulators: NS 11021, NS1619, and BMS-191011. The information presented is supported by experimental data to aid in the selection of the appropriate tool compound for research and drug development in areas such as smooth muscle relaxation, neuronal excitability, and cardioprotection.

Executive Summary

This compound emerges as a potent and specific BK channel activator, demonstrating higher potency and greater specificity compared to the widely used modulator, NS1619.[1][2] While BMS-191011 also potently opens BKCa channels, the available quantitative data on its efficacy is less detailed in direct comparative studies. The choice of modulator will ultimately depend on the specific experimental needs, considering factors like desired potency, potential off-target effects, and the experimental system being utilized.

Data Presentation: Quantitative Comparison of BK Channel Modulators

The following tables summarize the key quantitative data for this compound, NS1619, and BMS-191011, focusing on their efficacy in activating BK channels.

Parameter This compound NS1619 BMS-191011 References
Target Large-conductance Ca2+-activated K+ (BKCa, KCa1.1) channelsLarge-conductance Ca2+-activated K+ (BKCa, KCa1.1) channelsLarge-conductance Ca2+-activated K+ (BKCa, KCa1.1) channels[3][4][5]
Mechanism of Action Increases open probability by altering gating kineticsOpener of BK channelsPotent opener of BKCa channels[1][4][5]
EC50 (BK Channel Activation) 0.4 - 2.1 µM~10 - 30 µM (in smooth muscle)Not explicitly stated in comparative studies[4][6]
Effect on Channel Open Probability (Po) 62-fold increase at 30 µMReduces the inhibitory effect of AT1-AAs on BK channel opening probabilityActivates BK channels[5][7][8]
Reported Specificity More specific than NS1619; does not affect L- and T-type calcium currents at concentrations <10 µMSelectivity questioned at higher concentrations; may inhibit L-type Ca2+ channels and other ion channelsPotent BKCa channel opener[1][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to measure the effect of potassium channel modulators on BK channel currents in isolated cells.

1. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human BK channel α-subunit.
  • Alternatively, freshly isolate smooth muscle cells from tissues such as rat corpus cavernosum.
  • Plate cells on glass coverslips for recording.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with pipette solution.
  • Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH.
  • Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
  • Establish a whole-cell recording configuration.
  • Hold the membrane potential at -80 mV.
  • Apply voltage steps or ramps to elicit BK channel currents. For example, use a voltage ramp from -120 mV to +80 mV.

3. Drug Application:

  • Prepare stock solutions of this compound, NS1619, and BMS-191011 in DMSO.
  • Dilute the stock solutions to the desired final concentrations in the bath solution immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
  • Perfuse the recording chamber with the drug-containing solution.

4. Data Analysis:

  • Measure the amplitude of the outward K+ current before and after drug application.
  • Construct current-voltage (I-V) relationships.
  • Calculate the fold-increase in current or the shift in the half-maximal activation voltage (V1/2) to quantify drug efficacy.

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol measures the functional effect of potassium channel modulators on the contractility of smooth muscle tissues.

1. Tissue Preparation:

  • Isolate smooth muscle strips, for example, from guinea pig urinary bladder or rat corpus cavernosum.
  • Mount the tissue strips in an isolated organ bath system containing a physiological salt solution (PSS).
  • PSS Composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 1.2 KH2PO4, 11 glucose.
  • Maintain the bath at 37°C and continuously bubble with 95% O2 / 5% CO2.

2. Measurement of Isometric Tension:

  • Connect the tissue strips to isometric force transducers to record changes in tension.
  • Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

3. Experimental Procedure:

  • Pre-contract the tissues with an agonist such as phenylephrine (B352888) (e.g., 1 µM) to induce a stable contraction.
  • Once a stable plateau is reached, cumulatively add increasing concentrations of the potassium channel modulator (this compound, NS1619, or BMS-191011) to the bath.
  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by the agonist.
  • Construct concentration-response curves and calculate the EC50 values for each modulator to determine their potency in inducing smooth muscle relaxation.

Signaling Pathways and Experimental Workflows

BK Channel Activation Signaling Pathway

The activation of BK channels plays a crucial role in regulating cellular excitability. In smooth muscle cells, membrane depolarization or an increase in intracellular calcium concentration leads to the opening of BK channels. The subsequent efflux of potassium ions causes membrane hyperpolarization, which in turn leads to the closure of voltage-gated calcium channels, reduced calcium influx, and ultimately, smooth muscle relaxation.

BK_Channel_Activation Depolarization Membrane Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx BK_Activation BK Channel Activation Ca_Influx->BK_Activation K_Efflux K+ Efflux BK_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC_Inhibition Voltage-Gated Ca2+ Channel Inhibition Hyperpolarization->VGCC_Inhibition VGCC_Inhibition->Ca_Influx Relaxation Smooth Muscle Relaxation VGCC_Inhibition->Relaxation Modulators This compound NS1619 BMS-191011 Modulators->BK_Activation Potentiate

Caption: Signaling pathway of BK channel activation in smooth muscle cells.

Experimental Workflow for Comparing BK Channel Modulators

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different BK channel modulators.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_tissue_bath Isolated Tissue Bath Cell_Culture Cell Culture/ Tissue Isolation Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition_Ephys Current & Voltage Data Acquisition Patch_Clamp->Data_Acquisition_Ephys Analysis_Ephys I-V Curve & V1/2 Shift Analysis Data_Acquisition_Ephys->Analysis_Ephys Comparison Comparative Analysis of Efficacy and Potency Analysis_Ephys->Comparison Tissue_Prep Tissue Preparation & Mounting Contraction Induce Contraction Tissue_Prep->Contraction Drug_Addition Cumulative Drug Addition Contraction->Drug_Addition Data_Acquisition_Tissue Tension Data Recording Drug_Addition->Data_Acquisition_Tissue Analysis_Tissue Concentration-Response Curve & EC50 Data_Acquisition_Tissue->Analysis_Tissue Analysis_Tissue->Comparison

Caption: Experimental workflow for comparing BK channel modulator efficacy.

References

NS 11021 as a Positive Control for BK Channel Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NS 11021 and other commonly used positive controls for the activation of large-conductance Ca2+-activated potassium (BK) channels. The data presented is compiled from various electrophysiological studies and aims to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.

Performance Comparison of BK Channel Activators

The following table summarizes the key quantitative data for this compound and alternative BK channel activators. The data highlights the potency and efficacy of each compound in modulating BK channel activity.

CompoundConcentrationEffect on Open Probability (Po)Shift in Half-Activation Voltage (ΔV½)EC50Cell TypeReference(s)
This compound 30 µM62-fold increase--Not specified[1][2]
10 µM-Approximately -50 mV (in 0 Ca2+)0.4-2.1 µMNot specified[1][3]
BMS-204352 Not specifiedNot specifiedNot specified392 nM (at -48.4 mV)HEK293[4]
GoSlo-SR-5-6 10 µMNot specified> -100 mVNot specifiedHEK cells, Rabbit Bladder Smooth Muscle Cells[5][6][7][8]
NS1619 30 µMNot specifiedApproximately -36 mV10 - 30 µM (for smooth muscle relaxation)Porcine Coronary Artery Smooth Muscle Cells[9][10]

Mechanism of Action

This compound acts as a potent and relatively specific BK channel activator.[1] It directly interacts with the channel, leading to a significant increase in its open probability, even in the nominal absence of intracellular calcium.[1][2] The primary mechanism involves a shift in the channel's voltage dependence of activation towards more hyperpolarized potentials, essentially making it easier for the channel to open at physiological membrane potentials.[1][2] This is achieved mainly by slowing the channel's closing rate.[1] Recent studies suggest that this compound binds to the inner pore of the channel, enhancing hydration and thereby promoting the open state of the hydrophobic gate.[3]

BMS-204352 is also a potent opener of BK channels.[11][12][13] It is described as a calcium-sensitive opener of maxi-K channels.[4]

GoSlo-SR-5-6 is a novel and highly efficacious BK channel agonist that causes a significant negative shift in the activation V1/2 of the channel.[5] Its mechanism involves interaction with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment, to enhance pore opening.[5]

NS1619 is a widely used BK channel opener that activates the channel directly.[9] However, at higher concentrations, its mechanism can also involve the release of intracellular calcium from caffeine/ryanodine-sensitive stores, which then further activates the BK channels.[9] The direct activation mechanism is proposed to involve binding to a site on the channel that stabilizes its open conformation.[14][15]

Experimental Methodologies

The following is a generalized protocol for assessing the effect of positive controls on BK channel activation using the patch-clamp technique, based on methodologies reported in the cited literature.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired BK channel subunits are commonly used.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • For electrophysiological recordings, cells are dissociated and plated onto glass coverslips.

Electrophysiological Recordings:

  • Whole-cell or inside-out patch-clamp configurations are typically employed.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Internal (pipette) solution composition (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (adjusted with CaCl2), pH adjusted to 7.2 with KOH.

  • External (bath) solution composition (in mM): 140 KCl, 10 HEPES, 2 MgCl2, and the desired concentration of the test compound, pH adjusted to 7.2 with KOH.

  • Voltage protocols are applied to elicit BK channel currents. A common protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and then applying depolarizing voltage steps to a range of positive potentials.

  • Currents are recorded, and data is acquired using appropriate software.

Data Analysis:

  • The effect of the compound on BK channel activity is quantified by measuring the increase in current amplitude, the fold increase in open probability (for single-channel recordings), and the shift in the half-maximal activation voltage (V½).

  • The V½ is determined by fitting the conductance-voltage (G-V) relationship with a Boltzmann function.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (Expressing BK Channels) dissociation Cell Dissociation & Plating on Coverslips cell_culture->dissociation patching Establish Patch-Clamp (Whole-Cell or Inside-Out) dissociation->patching solution Apply Internal & External Solutions (with/without test compound) patching->solution protocol Apply Voltage-Clamp Protocol solution->protocol recording Record BK Channel Currents protocol->recording quantification Quantify Current Amplitude, Po, and ΔV½ recording->quantification boltzmann Fit G-V Curve with Boltzmann Function quantification->boltzmann comparison Compare with Control boltzmann->comparison

Experimental Workflow for Assessing BK Channel Activation.

Signaling_Pathway activator BK Channel Activator (e.g., this compound) bk_channel BK Channel activator->bk_channel Direct Activation k_efflux K+ Efflux bk_channel->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization cellular_response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Neuronal Excitability) hyperpolarization->cellular_response

Direct Signaling Pathway of BK Channel Activation.

References

Validating the On-Target Effects of NS 11021: A Comparative Guide with Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of NS 11021, a potent activator of the large-conductance Ca2+-activated potassium channel (BKCa, KCa1.1), with its effects when co-administered with specific BK channel blockers. The presented data, sourced from independent research, serves to validate the on-target effects of this compound and to highlight potential off-target activities.

Comparative Data: this compound vs. This compound + Channel Blockers

The following table summarizes the quantitative effects of this compound in the presence and absence of well-established BK channel blockers. These blockers, including Iberiotoxin (IbTX) and Paxilline, are instrumental in confirming that the observed physiological responses to this compound are mediated through the intended BK channel target.

Experimental Model Parameter Measured This compound Effect This compound + Blocker Effect Blocker Used Conclusion
Rat Corpus Cavernosum Smooth Muscle CellsK+ CurrentConcentration-dependent increase in K+ currents.[1]Iberiotoxin inhibited the effect of this compound (at concentrations ≤1 µM).[1]Iberiotoxin (IbTX)Confirms this compound activates BKCa channels.[1]
Rat Urinary Bladder Smooth MuscleSpontaneous Phasic ContractionsReduced force of contractions by ~50%.[2][3]Iberiotoxin blocked the reduction in contraction force.[2][3]Iberiotoxin (IbTX)Demonstrates this compound's effects on contractility are mediated by BK channels.[2][3]
Rat Renal Proximal Tubular Cells (NRK)Cytotoxicity (LDH Release) after Cold Storage/RewarmingReduced LDH release by 40%.[4]Paxilline abolished the protective effect of this compound.[4]PaxillineIndicates the cytoprotective effects are dependent on BK channel activation.[4]
Human Melanoma (IGR39) & Pancreatic Carcinoma (Panc-1) CellsOutward K+ Current26-fold increase in outward current in IGR39 cells; 15-fold increase in Panc-1 cells.[5][6]1 µM Paxilline reduced the this compound-activated current by about 80%.[6]PaxillineVerifies that this compound potently activates BK channels in cancer cell lines.[5][6]
Human Melanoma (IGR39) & Pancreatic Carcinoma (Panc-1) CellsIntracellular Ca2+ ([Ca2+]i) IncreaseInduced an increase in [Ca2+]i.[5]Paxilline only partially reduced the [Ca2+]i increase (30% in IGR39, 60% in Panc-1).[5][6]PaxillineSuggests a BK channel-independent mechanism for this compound-induced calcium influx.[5][6]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Electrophysiology (Whole-Cell Patch Clamp)

  • Objective: To measure the effect of this compound and its blockers on ion channel currents.

  • Cell Preparation: Freshly isolated smooth muscle cells or cultured cancer cell lines were used.

  • Recording: The whole-cell patch-clamp technique was employed. Cells were voltage-clamped at a holding potential (e.g., -50 mV). A series of depolarizing voltage steps (e.g., from -80 mV to +120 mV in +20 mV increments) were applied to elicit outward K+ currents.

  • Drug Application:

    • Control currents were recorded in a standard extracellular solution.

    • This compound (e.g., 10 µM) was perfused, and the resulting currents were recorded.

    • A specific BK channel blocker (e.g., 1 µM Paxilline or 100 nM Iberiotoxin) was co-applied with this compound to assess the reversal of the effect.

  • Data Analysis: Current density (pA/pF) was calculated by dividing the current amplitude by the cell capacitance. Current-voltage (I-V) relationships were plotted to visualize the effects of the compounds.

2. Muscle Contractility Assays

  • Objective: To evaluate the impact of this compound on smooth muscle function.

  • Tissue Preparation: Strips of urinary bladder or corpus cavernosum were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Measurement: Isometric tension was recorded using force transducers. Spontaneous or induced (e.g., by electrical field stimulation or phenylephrine) contractions were measured.

  • Drug Application:

    • A stable baseline of contractions was established.

    • This compound was added cumulatively to obtain a concentration-response curve.

    • To validate the on-target effect, tissues were pre-incubated with a BK channel blocker (e.g., 100 nM Iberiotoxin) before the addition of this compound.

  • Data Analysis: The change in contractile force was expressed as a percentage of the baseline or the maximum contraction.

3. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the protective effects of this compound against cellular injury.

  • Cell Culture and Injury Model: Rat renal proximal tubular cells (NRK) were subjected to cold storage (4°C for 18 hours) followed by rewarming (37°C for 2 hours) to simulate ischemia-reperfusion injury.

  • Drug Treatment:

    • Control cells underwent the injury protocol without any drug treatment.

    • A group of cells was treated with this compound (e.g., 1 µM) during the cold storage period.

    • Another group was co-treated with this compound and a blocker (e.g., 5 µM Paxilline).

  • Measurement of Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium was quantified using a colorimetric assay. LDH is a marker of cell membrane damage.

  • Data Analysis: LDH release was expressed as a percentage of the control (untreated, uninjured cells).

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound and Blockade

This compound Signaling Pathway and Blockade NS11021 This compound BK_Channel BKCa Channel (KCa1.1) NS11021->BK_Channel Activates Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization Increases K+ Efflux Blocker BK Channel Blocker (e.g., Iberiotoxin, Paxilline) Blocker->BK_Channel Inhibits Cellular_Effect Physiological Response (e.g., Muscle Relaxation, Cell Protection) Hyperpolarization->Cellular_Effect Leads to

Caption: Mechanism of this compound action and its inhibition.

Experimental Workflow for Validating On-Target Effects

Experimental Validation Workflow cluster_0 Group 1: Control cluster_1 Group 2: this compound cluster_2 Group 3: this compound + Blocker Control Baseline Measurement (e.g., Current, Contraction) Analysis Compare Results Control->Analysis NS11021_Treat Treat with this compound NS11021_Measure Measure Effect NS11021_Treat->NS11021_Measure NS11021_Measure->Analysis Blocker_Pretreat Pre-treat with BK Channel Blocker NS11021_CoTreat Co-treat with This compound Blocker_Pretreat->NS11021_CoTreat Blocker_Measure Measure Effect NS11021_CoTreat->Blocker_Measure Blocker_Measure->Analysis

Caption: Workflow for validating this compound's on-target effects.

References

Replicating Published Findings on the BK Channel Activator NS 11021: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NS 11021, a potent activator of large-conductance Ca2+-activated potassium channels (KCa1.1 or BK channels), with other relevant alternatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the replication and extension of published findings.

Mechanism of Action and Comparative Overview

This compound activates BK channels by increasing their open probability, which is achieved by shifting the channel's activation curve to more negative potentials.[1][2] This action occurs without altering the single-channel conductance.[2] Studies have shown that this compound is approximately 10 times more potent and exhibits greater specificity compared to the widely used BK channel opener, NS 1619.[2][3] Another alternative, BMS-191011, has also been investigated for its effects on BK channels.[4]

The primary mechanism of this compound involves a direct effect on the channel's pore-gating domain, shifting the equilibrium towards the open state, a mechanism that is distinct from activation by intracellular calcium.[5]

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and its alternatives on BK channel activity and cellular processes.

Table 1: Electrophysiological Comparison of BK Channel Activators

CompoundConcentrationCell TypeEffect on BK Channel CurrentFold Increase (at +100 mV)Reference
This compound 10 µMIGR39 (Melanoma)Increased outward current~26-fold[6]
10 µMPanc-1 (Pancreatic Cancer)Increased outward current~15-fold[6]
NS 1619 Not specifiedSkeletal MuscleReversed H2O2-induced effectsNot applicable[7]
BMS-191011 Not specifiedBreast Cancer CellsInduced cell cycle arrest and apoptosisNot applicable[4]

Table 2: Effects of BK Channel Activators on Cell Viability

CompoundConcentrationCell LineIncubation TimeEffect on Cell ViabilityReference
This compound 20 µMIGR3972 hoursReduced viability[6]
20 µMPanc-172 hoursReduced viability[6]
20 µMIGR37 (Melanoma, low BK expression)72 hoursReduced viability[6]
NS-19504 20 µMIGR39, Panc-1, IGR3772 hoursNo significant effect[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording whole-cell BK channel currents in cultured cells.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Borosilicate glass capillaries

  • Cell culture medium

  • Extracellular (bath) solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8]

  • Intracellular (pipette) solution (in mM): 8 NaCl, 100 K-aspartate, 40 KCl, 2 CaCl2, 10 EGTA, 10 HEPES (pH 7.3 with KOH).[6]

  • This compound, NS 1619, BMS-191011 stock solutions (in DMSO)

Procedure:

  • Plate cells on coverslips a few days prior to recording.[8]

  • Prepare fresh extracellular and intracellular solutions.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[8]

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution at a rate of 1.5 mL/min.[8]

  • Fill a pipette with intracellular solution and mount it on the micromanipulator.

  • Approach a target cell and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline currents.

  • Apply voltage steps (e.g., from -80 mV to +120 mV in 20 mV increments) to elicit currents.[6]

  • Perfuse the chamber with the desired concentration of the BK channel activator (e.g., 10 µM this compound) and record currents again.[6]

  • To confirm the current is through BK channels, a specific inhibitor like paxilline (B40905) (1 µM) can be co-applied.[6]

Cell Viability (MTT) Assay

This protocol measures cell viability by assessing metabolic activity.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.[3]

  • Treat cells with various concentrations of this compound or other activators for the desired duration (e.g., 72 hours).[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes.

  • Read the absorbance at 570-590 nm using a microplate reader.

Cell Migration (Wound Healing/Scratch) Assay

This protocol assesses the effect of BK channel activators on cell migration.

Materials:

  • 6-well or 12-well plates

  • Cell culture medium

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.[10]

  • Create a "scratch" or a cell-free gap in the monolayer using a pipette tip.[10]

  • Gently wash the wells with PBS to remove detached cells.[11]

  • Replace the PBS with fresh culture medium containing the test compound (e.g., 20 µM this compound).[4]

  • Capture images of the scratch at time 0.

  • Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.[10]

  • Analyze the images to quantify the rate of wound closure.

Visualizations

Signaling Pathway

BK_Channel_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_Channel BK Channel (KCa1.1) K_ion K+ BK_Channel->K_ion efflux CaV Voltage-gated Ca2+ Channel Ca2_ion Ca2+ CaV->Ca2_ion influx NS11021_ext This compound NS11021_ext->BK_Channel activates directly Ca2_ion->BK_Channel activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Depolarization Depolarization Depolarization->CaV opens

Caption: BK channel activation by this compound and intracellular calcium.

Experimental Workflows

Experimental_Workflows cluster_patch_clamp Whole-Cell Patch Clamp cluster_mtt MTT Assay cluster_scratch Wound Healing Assay pc1 Cell Plating pc2 Giga-seal Formation pc1->pc2 pc3 Whole-cell Configuration pc2->pc3 pc4 Baseline Recording pc3->pc4 pc5 Compound Application pc4->pc5 pc6 Data Acquisition pc5->pc6 mtt1 Cell Seeding (96-well) mtt2 Compound Treatment mtt1->mtt2 mtt3 MTT Addition mtt2->mtt3 mtt4 Formazan Solubilization mtt3->mtt4 mtt5 Absorbance Reading mtt4->mtt5 wh1 Grow to Confluence wh2 Create Scratch wh1->wh2 wh3 Compound Treatment wh2->wh3 wh4 Image at T=0 wh3->wh4 wh5 Time-lapse Imaging wh4->wh5 wh6 Data Analysis wh5->wh6

Caption: Workflows for key experimental protocols.

References

A Head-to-Head Comparison of BK Channel Openers: NS 11021 vs. BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent large-conductance Ca2+-activated potassium (BK) channel openers: NS 11021 and BMS-191011. This document summarizes their known mechanisms of action, presents available quantitative data from electrophysiological and cellular studies, and provides detailed experimental protocols for key assays.

Introduction

This compound and BMS-191011 are small molecule activators of BK channels (also known as KCa1.1 or Maxi-K channels). These channels are crucial regulators of neuronal excitability, smooth muscle tone, and other physiological processes. Their activation generally leads to membrane hyperpolarization, which can have therapeutic effects in conditions such as epilepsy, stroke, and vascular disorders. While both compounds target BK channels, their efficacy and specific mechanisms of action may differ, influencing their suitability for various research and therapeutic applications.

Mechanism of Action

Both this compound and BMS-191011 function by increasing the open probability of BK channels. This leads to an increased potassium efflux and subsequent hyperpolarization of the cell membrane.

This compound is a potent and specific BK channel activator.[1] It shifts the voltage-dependence of channel activation to more negative potentials, effectively making the channel more likely to open at physiological membrane potentials.[1] This effect is achieved by altering the channel's gating kinetics, primarily by slowing the deactivation process, without affecting the single-channel conductance.[1] Studies suggest that this compound binds to the pore-gating domain of the BK channel, stabilizing the open state.[1]

BMS-191011 is also a potent opener of BK channels.[1][2] It has demonstrated neuroprotective effects in animal models of stroke and can induce vasodilation.[2][3] While detailed electrophysiological data is less abundant in publicly available literature compared to this compound, it is understood to increase BK channel activity, leading to hyperpolarization and reduced cellular excitability.[1] One study in cancer cell lines suggested that BMS-191011 was less effective at activating BK channels compared to this compound under their specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by BK channel openers and a typical experimental workflow for their characterization.

BK_Channel_Activation_Pathway General Signaling Pathway of BK Channel Openers cluster_membrane Cell Membrane BK_Channel BK Channel (Closed) BK_Channel_Open BK Channel (Open) BK_Channel->BK_Channel_Open Activation K_efflux K+ Efflux BK_Channel_Open->K_efflux NS_11021_BMS_191011 This compound or BMS-191011 NS_11021_BMS_191011->BK_Channel Binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Diagram 1: General Signaling Pathway of BK Channel Openers

Electrophysiology_Workflow Experimental Workflow for Characterizing BK Channel Openers Cell_Culture Cell Culture/ Oocyte Expression of BK Channels Patch_Clamp Patch-Clamp Recording (Whole-Cell or Single-Channel) Cell_Culture->Patch_Clamp Compound_Application Application of This compound or BMS-191011 Patch_Clamp->Compound_Application Data_Acquisition Data Acquisition (Currents, Voltage) Compound_Application->Data_Acquisition Data_Analysis Data Analysis (G-V curves, Kinetics, Po) Data_Acquisition->Data_Analysis

Diagram 2: Experimental Workflow for Characterizing BK Channel Openers

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and BMS-191011. Direct comparison should be made with caution due to variations in experimental systems and conditions.

Table 1: Electrophysiological Effects of this compound on BK Channels
ParameterConcentrationEffectCell Type/SystemReference
V1/2 of Activation 1 µMShift from 23.4 mV to 7.8 mVInside-out patches (10 µM Ca2+)[1]
10 µMShift to -8.2 mVInside-out patches (10 µM Ca2+)[1]
30 µMShift to -38.5 mVInside-out patches (10 µM Ca2+)[1]
Deactivation Time Constant (τ) at -200 mV 1 µMIncreased from 0.44 ms (B15284909) to 0.92 msInside-out patches (10 µM Ca2+)[1]
10 µMIncreased to 1.29 msInside-out patches (10 µM Ca2+)[1]
30 µMIncreased to 2.66 msInside-out patches (10 µM Ca2+)[1]
Open Probability (Po) 30 µM62-fold increaseInside-out patches (nominal 0 Ca2+, V < -60 mV)[1]
Mean Open Time 30 µMIncreased from 0.15 ms to 0.52 msInside-out patches (nominal 0 Ca2+, V < -60 mV)[1]
Current Increase 3 µM~171-187% increaseXenopus laevis oocytes expressing hKCa1.1[4]
10 µM~15-fold increase at +100 mVPanc-1 cells
10 µM~26-fold increase at +100 mVIGR39 cells
Table 2: Effects of BMS-191011 on BK Channels and Cellular Systems
ParameterConcentrationEffectCell Type/SystemReference
BK Channel Activation 20 or 40 µMActivated BK channels in <50% of cellsIGR39 cells[2][5]
20 or 40 µM< 2-fold potentiationPanc-1 cells[2][5]
Calcium Transients 20 µMStrongly reducedFmr1-/y dendrites[1]
Vasodilation 10-100 µg/kg (i.v.)Increased retinal arteriole diameterMale Wistar rats[1][3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is adapted for studying the effects of BK channel openers on mammalian cells expressing BK channels.

  • Cell Preparation: Culture cells expressing BK channels on glass coverslips.

  • Solutions:

    • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.

    • Internal Solution: 130 mM K-Gluconate, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH 7.3.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply steps from -100 mV to +100 mV in 10 mV increments).

    • Perfuse the chamber with the external solution containing the desired concentration of this compound or BMS-191011.

    • Record currents in the presence of the compound using the same voltage-step protocol.

  • Data Analysis: Analyze the current-voltage relationship, channel activation kinetics, and concentration-response curves.

Single-Channel Recording (Inside-Out Patch)

This protocol is suitable for detailed kinetic analysis of BK channel modulation.

  • Oocyte Preparation: Inject cRNA encoding BK channels into Xenopus laevis oocytes and incubate for 2-5 days.

  • Solutions:

    • Pipette (External) Solution: Symmetrical potassium solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.2).

    • Bath (Internal) Solution: Similar to the pipette solution, with varying concentrations of free Ca²⁺ buffered with EGTA.

  • Recording:

    • Form a gigaohm seal on the oocyte membrane.

    • Excise the patch into the "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

    • Record single-channel currents at various membrane potentials and Ca²⁺ concentrations.

    • Apply this compound or BMS-191011 to the bath solution and record channel activity.

  • Data Analysis: Determine single-channel conductance, open probability (Pₒ), and dwell times (mean open and closed times).

Conclusion

Both this compound and BMS-191011 are valuable tools for studying the function and therapeutic potential of BK channels. The available data suggests that This compound is a highly potent and specific activator of BK channels , with a well-characterized mechanism of action involving the stabilization of the channel's open state.[1] While BMS-191011 is also a potent BK channel opener with demonstrated in vivo efficacy,[1][3] detailed comparative electrophysiological data is less readily available. Some studies suggest it may be less potent than this compound in certain cellular contexts.

The choice between these two compounds will depend on the specific research question. For detailed mechanistic studies of BK channel gating, the extensive electrophysiological data available for this compound makes it a strong candidate. For in vivo studies, particularly in the context of neuroprotection, BMS-191011 has a more established track record. Researchers are encouraged to carefully consider the experimental context and, if possible, perform direct comparative studies to determine the most suitable compound for their application.

References

Safety Operating Guide

Proper Disposal of NS 11021: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of NS 11021, a potent and selective activator of large-conductance Ca2+-activated potassium channels (KCa1.1). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound, with the chemical formula C₁₆H₉BrF₆N₆S, is a complex organic molecule containing bromine, fluorine, and a thiourea (B124793) functional group.[1] Due to its chemical nature, this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound and associated contaminated materials.

Immediate Safety Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

    • Contaminated labware (e.g., beakers, flasks).

  • Waste Collection and Labeling:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the relevant hazard symbols, and the date of accumulation.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be securely sealed.

  • Storage of Hazardous Waste:

    • Store the designated hazardous waste containers in a cool, dry, and well-ventilated secondary containment area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

    • Contact your institution's EHS office to schedule a pickup. Provide them with an accurate description of the waste, including the chemical name and estimated quantity.

    • The recommended method for the final disposal of halogenated and thiourea-containing organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

  • Decontamination of Work Surfaces and Equipment:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.

    • Use an appropriate solvent (e.g., ethanol (B145695) or DMSO, in which this compound is soluble) followed by a standard laboratory detergent and water.[1]

    • All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

Summary of this compound Properties

PropertyValue
Molecular Formula C₁₆H₉BrF₆N₆S
Molecular Weight 511.24 g/mol
Appearance Solid powder
Solubility Soluble to 100 mM in ethanol and DMSO
Storage Store at -20°C

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal cluster_3 Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste (Solid & Liquid) A->C H Decontaminate Surfaces & Equipment A->H B Work in a Ventilated Area (Chemical Fume Hood) B->C B->H D Collect in Labeled Hazardous Waste Containers C->D E Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Professional Incineration F->G I Dispose of Decontamination Materials as Hazardous Waste H->I I->D

References

Essential Safety and Logistical Information for Handling NS 11021

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of NS 11021, a potent and selective KCa1.1 channel activator. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in a laboratory setting.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 compliant
Chemical GogglesUse when there is a risk of splashing
Face ShieldRecommended in addition to goggles for splash hazards
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material, inspect before use
Body Protection Laboratory CoatFully buttoned
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood

Operational Plan: Safe Handling and Use

Proper handling techniques are crucial to minimize exposure risk and prevent contamination.

Engineering Controls:

  • Work with this compound powder should be conducted in a certified chemical fume hood.

  • Ensure adequate ventilation in the work area.

  • An eyewash station and safety shower must be readily accessible.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered form of this compound within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • Refer to the solubility data for appropriate solvents and concentrations.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface after use.

    • Remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Solubility and Storage

Proper storage is vital to maintain the stability and efficacy of this compound.

ParameterInformation
Solubility Soluble in ethanol (B145695) (100mM) and DMSO (100mM)
Storage of Solid Store at -20°C
Storage of Solutions Store at -20°C for up to one month. It is recommended to prepare and use solutions on the same day if possible.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

  • Solid Waste: Collect all disposable materials, including used PPE, weigh paper, and absorbent liners, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh/Aliquot Powder B->C D Prepare Solution C->D E Clean Equipment & Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS 11021
Reactant of Route 2
Reactant of Route 2
NS 11021

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.